molecular formula C11H18N2O9 B1583530 DHPTA CAS No. 3148-72-9

DHPTA

Katalognummer: B1583530
CAS-Nummer: 3148-72-9
Molekulargewicht: 322.27 g/mol
InChI-Schlüssel: WYMDDFRYORANCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diaminohydroxypropanetetraacetic acid has been investigated for the treatment of Vascular Disease, Coronary Disease, Myocardial Ischemia, Coronary Restenosis, and Coronary Artery Disease, among others.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O9/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMDDFRYORANCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN(CC(=O)O)CC(=O)O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044653
Record name Diaminopropanol tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Aldrich MSDS]
Record name Diaminopropanol tetraacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10548
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3148-72-9
Record name 1,3-Diamino-2-hydroxypropane-N,N′,N′′,N′′′-tetraacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3148-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diaminopropanol tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diaminopropanol tetraacetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DHPTA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(carboxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diaminopropanol tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxytrimethylenediaminetetra(acetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAMINOHYDROXYPROPANETETRAACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949B9ZMO7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DAPTA-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DAPTA-OH), a structural analogue of the well-known chelating agent EDTA, presents a unique molecular framework with potential applications in metal ion chelation, particularly in the fields of medicine and biotechnology. This guide provides a summary of the available chemical and physical properties of DAPTA-OH, outlines a general experimental protocol for its synthesis, and illustrates its mechanism of action and synthesis pathway through logical diagrams. Due to the limited availability of experimental data in the current literature, this document also highlights areas where further research is required to fully characterize this compound.

Core Chemical Properties

1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid, also known as [(2-Hydroxy-1,3-propanediyl)dinitrilo]tetraacetic acid, is a polyaminocarboxylic acid. Its structure incorporates a central propanol backbone with two amine groups, each functionalized with two acetic acid moieties. This structure imparts significant chelating properties to the molecule.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of DAPTA-OH. It is important to note that while some of these properties have been experimentally determined, others, such as the acid dissociation constant, are based on computational predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O₉--INVALID-LINK--
Molecular Weight 322.27 g/mol --INVALID-LINK--
CAS Number 3148-72-9--INVALID-LINK--
Appearance White to off-white crystalline powder[Various Suppliers]
Melting Point 194 °C (decomposes)--INVALID-LINK--
Solubility Almost transparent in 1 mol/L NaOH--INVALID-LINK--
Predicted pKa 1.39 ± 0.10--INVALID-LINK--

Note: The provided pKa value is a computational prediction and should be used with caution until experimentally validated.

Metal Ion Chelation

The primary function of DAPTA-OH is its ability to act as a hexadentate ligand, forming stable complexes with a variety of metal ions. The two nitrogen atoms of the diamine backbone and the four carboxylate groups can coordinate with a central metal ion. The presence of the hydroxyl group on the propanol backbone may also influence the coordination chemistry and stability of the resulting metal complexes.

Logical Workflow of Metal Ion Chelation

The following diagram illustrates the general process of metal ion chelation by DAPTA-OH in an aqueous solution. The deprotonation of the carboxylic acid groups is a pH-dependent equilibrium, which is crucial for the effective coordination of the metal ion.

ChelationProcess DAPTA_H4 DAPTA-OH (H4L) DAPTA_deprotonated Deprotonated DAPTA-OH (L^4-) DAPTA_H4->DAPTA_deprotonated Deprotonation (pH dependent) Chelate [M(L)]^(n-4) Chelate DAPTA_deprotonated->Chelate Coordination Metal_ion Metal Ion (M^n+) Metal_ion->Chelate Binding

DAPTA-OH Metal Ion Chelation Workflow

Experimental Protocols

Proposed Synthesis of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid

Materials:

  • 1,3-Diamino-2-propanol

  • Chloroacetic acid or Bromoacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 1,3-diamino-2-propanol in distilled water.

  • Carboxymethylation: Slowly add a solution of chloroacetic acid (or bromoacetic acid) to the reaction mixture. The molar ratio of haloacetic acid to 1,3-diamino-2-propanol should be approximately 4:1.

  • pH Control: Throughout the addition of the haloacetic acid, maintain the pH of the reaction mixture between 9 and 11 by the controlled addition of a concentrated sodium hydroxide solution. The temperature should be maintained between 50-70 °C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature and pH for several hours until the reaction is complete. Reaction progress can be monitored by techniques such as HPLC.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature and then acidify to a pH of 1-2 with concentrated hydrochloric acid. The product, DAPTA-OH, should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration and wash it with cold distilled water to remove any unreacted starting materials and salts. Further purification can be achieved by recrystallization from hot water or a water/ethanol mixture.

  • Drying: Dry the purified product under vacuum at a moderate temperature.

Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

Proposed Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of DAPTA-OH.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Diamine 1,3-Diamino-2-propanol Carboxymethylation Carboxymethylation (pH 9-11, 50-70°C) Diamine->Carboxymethylation Haloacetic_acid Chloroacetic Acid Haloacetic_acid->Carboxymethylation Base Sodium Hydroxide Base->Carboxymethylation Acidification Acidification (pH 1-2 with HCl) Carboxymethylation->Acidification Crude Product Purification Purification (Filtration & Recrystallization) Acidification->Purification Precipitate DAPTA_OH DAPTA-OH Purification->DAPTA_OH Purified Product

An In-depth Technical Guide to the Synthesis and Purification of DPTA-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DPTA-OH), a significant chelating agent in various scientific applications. This document outlines the primary synthetic pathways, detailed experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction to DPTA-OH

DPTA-OH, also known as 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid, is a polyaminocarboxylic acid that acts as a hexadentate ligand, forming stable complexes with a variety of metal ions. Its unique structure, featuring a central hydroxyl group, imparts specific coordination properties, making it a valuable tool in fields ranging from medicinal chemistry, as a component of contrast agents and radiopharmaceuticals, to analytical chemistry and industrial processes.

Chemical Structure and Properties:

PropertyValue
Full Chemical Name 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid
Common Abbreviation DPTA-OH
CAS Number 3148-72-9
Molecular Formula C₁₁H₁₈N₂O₉
Molecular Weight 322.27 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in aqueous base

Synthesis of DPTA-OH

The synthesis of DPTA-OH is typically a two-step process. The first step involves the synthesis of the precursor, 1,3-diamino-2-propanol. The second, and more critical step, is the carboxymethylation of this diamine to yield the final DPTA-OH product.

Step 1: Synthesis of 1,3-Diamino-2-propanol

The most common and industrially viable method for the synthesis of 1,3-diamino-2-propanol is the reaction of epichlorohydrin with ammonia.[1][2]

Reaction Scheme:

G epichlorohydrin Epichlorohydrin dap 1,3-Diamino-2-propanol epichlorohydrin->dap + 2 NH₃ ammonia Ammonia (excess) ammonia->dap

Figure 1: Synthesis of 1,3-Diamino-2-propanol.

Experimental Protocol:

A detailed experimental protocol for this reaction is outlined below, based on established chemical principles.

  • Reaction Setup: A pressure reactor equipped with a stirrer, a cooling system, and an ammonia inlet is charged with a concentrated aqueous solution of ammonia (typically 25-30%). The amount of ammonia used is in large excess to favor the formation of the primary diamine and minimize the formation of secondary and tertiary amine byproducts.

  • Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred ammonia solution while maintaining the temperature below 10°C to control the exothermic reaction.

  • Reaction Conditions: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 20-30°C) for several hours until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC).

  • Work-up and Purification:

    • The excess ammonia and water are removed under reduced pressure.

    • The resulting crude product is then purified by vacuum distillation to yield pure 1,3-diamino-2-propanol.

Quantitative Data:

ParameterValue
Typical Yield 70-85%
Purity (by GC) >98%
Step 2: Carboxymethylation of 1,3-Diamino-2-propanol to DPTA-OH

The final step in the synthesis of DPTA-OH is the carboxymethylation of the amino groups of 1,3-diamino-2-propanol. This is a well-established method for the synthesis of aminopolycarboxylic acids.

Reaction Scheme:

G dap 1,3-Diamino-2-propanol dpta_oh DPTA-OH dap->dpta_oh + 4 ClCH₂COOH chloroacetic_acid Chloroacetic Acid chloroacetic_acid->dpta_oh naoh Sodium Hydroxide naoh->dpta_oh pH control

Figure 2: Carboxymethylation of 1,3-Diamino-2-propanol.

Experimental Protocol:

  • Dissolution: 1,3-diamino-2-propanol is dissolved in deionized water in a reaction vessel equipped with a stirrer, pH meter, and a dropping funnel.

  • Carboxymethylation: A solution of chloroacetic acid is slowly added to the diamine solution. The pH of the reaction mixture is maintained in the alkaline range (typically pH 9-11) by the simultaneous addition of a sodium hydroxide solution. This is crucial to ensure the deprotonation of the amino groups, making them nucleophilic for the reaction with chloroacetic acid. The temperature is typically maintained between 50-80°C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to follow the disappearance of the starting material and the formation of the product.

  • Isolation of DPTA-OH: Once the reaction is complete, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate groups, causing the DPTA-OH to precipitate out of the solution as a white solid.

Purification of DPTA-OH

The crude DPTA-OH obtained from the synthesis usually contains inorganic salts and small amounts of organic impurities. Therefore, purification is a critical step to achieve the high purity required for most applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol:

  • Dissolution: The crude DPTA-OH is dissolved in a minimum amount of hot deionized water. The pH may need to be adjusted to the alkaline side with a base (e.g., sodium hydroxide) to facilitate dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool down slowly to room temperature. As the solution cools, the solubility of DPTA-OH decreases, and it crystallizes out. The slow cooling process is important for the formation of pure crystals. The solution can be further cooled in an ice bath to maximize the yield.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold deionized water, and then with a water-miscible organic solvent like ethanol or acetone to facilitate drying. The final product is dried in a vacuum oven.

Quantitative Data:

ParameterValue
Purity (by HPLC) >99%
Recovery Yield 80-90%
Ion-Exchange Chromatography

For applications requiring extremely high purity, ion-exchange chromatography can be employed as a further purification step.

Workflow Diagram:

G start Crude DPTA-OH Solution load Load onto Anion-Exchange Column start->load wash Wash with Deionized Water (remove salts) load->wash elute Elute with a pH or Salt Gradient wash->elute collect Collect Fractions Containing DPTA-OH elute->collect analyze Analyze Fractions (e.g., by HPLC) collect->analyze pool Pool Pure Fractions analyze->pool precipitate Precipitate DPTA-OH by Acidification pool->precipitate isolate Isolate and Dry Pure DPTA-OH precipitate->isolate

Figure 3: Workflow for Ion-Exchange Purification of DPTA-OH.

Quality Control and Characterization

The final DPTA-OH product should be characterized to confirm its identity and purity.

Analytical Techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.
Mass Spectrometry (MS) Determination of molecular weight.
Elemental Analysis Confirmation of elemental composition.

Conclusion

The synthesis and purification of DPTA-OH are well-established processes that can be reliably performed by following the detailed protocols outlined in this guide. The two-step synthesis, involving the initial formation of 1,3-diamino-2-propanol followed by its carboxymethylation, provides a robust route to this important chelating agent. Subsequent purification by recrystallization, and optionally ion-exchange chromatography, ensures the high purity required for demanding research and development applications. Careful execution of these procedures and rigorous quality control will yield high-quality DPTA-OH suitable for a wide range of scientific endeavors.

References

An In-depth Technical Guide to 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic Acid (DPTA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DPTA), a powerful chelating agent. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Core Structure and Chemical Identity

1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid, also known by synonyms such as DPTA, DPTA-OH, and [(2-Hydroxy-1,3-propanediyl)dinitrilo]tetraacetic acid, is a polyaminocarboxylic acid. Its structure features a central propanol backbone with two amine groups, each of which is tetrasubstituted with two acetic acid moieties. This arrangement of nitrogen and oxygen donor atoms makes it a highly effective chelating agent for a variety of metal ions.

The chemical structure of DPTA is: (HOOCCH₂)₂NCH₂CH(OH)CH₂N(CH₂COOH)₂

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of DPTA is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₈N₂O₉
Molecular Weight 322.27 g/mol
CAS Number 3148-72-9
Melting Point 194 °C (decomposes)
Appearance White to off-white crystalline powder
Solubility Soluble in water
InChI Key WYMDDFRYORANCC-UHFFFAOYSA-N
SMILES OC(CN(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O
Protonation Constants

The protonation constants (log K) of DPTA in an acidic perchlorate medium (I = 1.0) at room temperature (21°C) have been determined and are crucial for understanding its behavior in aqueous solutions at different pH values.[1]

Equilibrium Steplog K
log k₇0.75
log k₆1.22
log k₅2.08
Stability Constants of Metal Complexes

DPTA forms stable complexes with a variety of metal ions. The stability constants for its complexes with Zinc (Zn²⁺) and Cadmium (Cd²⁺) have been determined.[2] A comprehensive table of stability constants with a wider range of divalent and trivalent metal ions is a critical area for further research, as publicly available, consolidated data is limited. Researchers are encouraged to consult specialized databases such as the NIST Standard Reference Database 46 (Critically Selected Stability Constants of Metal Complexes) for more specific information.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and application of DPTA. The following sections provide an overview of these procedures.

Synthesis of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic Acid

The synthesis of DPTA typically involves a two-step process: the synthesis of the precursor 1,3-diamino-2-propanol, followed by its carboxymethylation.

Step 1: Synthesis of 1,3-Diamino-2-propanol

A common method for the synthesis of 1,3-diamino-2-propanol is the reaction of 1,3-dichloro-2-propanol with an excess of ammonia in an aqueous solution.

  • Reaction: 1,3-dichloro-2-propanol is reacted with a concentrated aqueous solution of ammonia. The use of a large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

  • Reaction Conditions: The reaction is typically carried out under pressure and at an elevated temperature.

  • Purification: The resulting mixture contains the desired product, unreacted ammonia, and ammonium chloride. The excess ammonia is removed by distillation. The product can be further purified by vacuum distillation.[3]

Step 2: Carboxymethylation of 1,3-Diamino-2-propanol

The second step involves the carboxymethylation of the diamine precursor with an α-haloacetic acid, such as chloroacetic acid, under alkaline conditions.

  • Reaction: 1,3-diamino-2-propanol is reacted with four equivalents of chloroacetic acid in an aqueous solution.

  • Reaction Conditions: The reaction is carried out at an elevated temperature, and the pH is maintained in the alkaline range (typically pH 9-11) by the addition of a base, such as sodium hydroxide. This is to ensure the deprotonation of the amine groups, making them nucleophilic, and to neutralize the hydrochloric acid formed during the reaction.

  • Purification: The final product, DPTA, is typically isolated by acidification of the reaction mixture, which causes the product to precipitate out of the solution. The crude product can be further purified by recrystallization from hot water.

Characterization of DPTA

The identity and purity of the synthesized DPTA should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The spectra should show characteristic peaks for the protons and carbons of the propanol backbone and the acetate arms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups.

  • Purity Assessment: The purity of the final product can be assessed by techniques such as high-performance liquid chromatography (HPLC) or by determining its melting point.

Determination of Metal Complex Stability Constants

The stability constants of DPTA with various metal ions can be determined using potentiometric titration.

  • Principle: This method involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode.

  • Procedure:

    • Prepare a solution of DPTA of known concentration.

    • Add a known concentration of the metal salt of interest.

    • Titrate the solution with a standardized solution of sodium hydroxide.

    • Record the pH of the solution after each addition of the base.

  • Data Analysis: The titration data (pH versus volume of base added) is then analyzed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the chelation mechanism of DPTA.

G Synthesis Workflow for DPTA cluster_0 Step 1: Synthesis of 1,3-Diamino-2-propanol cluster_1 Step 2: Carboxymethylation 1_3_dichloro_2_propanol 1,3-Dichloro-2-propanol Reaction1 Reaction under Pressure and Heat 1_3_dichloro_2_propanol->Reaction1 Ammonia Aqueous Ammonia (excess) Ammonia->Reaction1 Purification1 Distillation to remove excess Ammonia and Water Reaction1->Purification1 Product1 1,3-Diamino-2-propanol Purification1->Product1 Reaction2 Reaction at Elevated Temperature Product1->Reaction2 Chloroacetic_acid Chloroacetic Acid (4 eq.) Chloroacetic_acid->Reaction2 NaOH Sodium Hydroxide (to maintain pH 9-11) NaOH->Reaction2 Purification2 Acidification and Recrystallization Reaction2->Purification2 Product2 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic Acid (DPTA) Purification2->Product2

Caption: A flowchart illustrating the two-step synthesis of DPTA.

G Chelation Mechanism of DPTA with a Metal Ion cluster_donors Donor Atoms DPTA DPTA (Deprotonated) Complex DPTA-Metal Complex DPTA->Complex Coordination Bonds Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex N1 Nitrogen N1->DPTA N2 Nitrogen N2->DPTA O1 Carboxylate Oxygen O1->DPTA O2 Carboxylate Oxygen O2->DPTA O3 Carboxylate Oxygen O3->DPTA O4 Carboxylate Oxygen O4->DPTA OH Hydroxyl Oxygen OH->DPTA

Caption: A diagram showing the chelation of a metal ion by DPTA.

References

Diaminopropanol tetraacetic acid stability constants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability Constants of Diaminopropanol Tetraacetic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diamino-2-propanol-N,N,N',N'-tetraacetic acid (DAPTA), a chelating agent of interest for its metal-binding properties. This document summarizes the available quantitative data on the stability constants of DAPTA with various metal ions, presents a detailed experimental protocol for the determination of these constants via potentiometric titration, and includes visualizations of the experimental workflow and complexation equilibria. The information is intended to serve as a foundational resource for researchers working with DAPTA in various scientific and drug development contexts.

Introduction to Diaminopropanol Tetraacetic Acid (DAPTA)

1,3-diamino-2-propanol-N,N,N',N'-tetraacetic acid, also referred to as DPTA-OH or DHPTA, is a polyaminocarboxylic acid. Structurally, it is an analog of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA), distinguished by a hydroxyl group on the propane backbone. This modification influences its coordination chemistry and the stability of its metal complexes. The presence of two nitrogen atoms and four carboxyl groups allows DAPTA to act as a hexadentate ligand, forming stable complexes with a variety of metal ions. The stability of these complexes is a critical parameter for applications in areas such as analytical chemistry, industrial processes, and potentially in medicine for chelation therapy or as a component of diagnostic and therapeutic agents.

Stability Constants of DAPTA-Metal Complexes

The stability constant (log K) of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the ligand. High stability constants indicate the formation of a stable complex. The available thermodynamic data for the complexation of DAPTA with heavy lanthanide ions, as determined by potentiometry, is presented below.[1]

Metal IonLog K₁
Tb³⁺18.23
Ho³⁺18.52
Lu³⁺19.34

Table 1: Stability constants (log K₁) for the 1:1 complexes of DAPTA with heavy lanthanide ions in aqueous solution.[1]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

The following is a detailed methodology for the determination of the stability constants of DAPTA with metal ions using potentiometric titration. This protocol is based on established methods for studying metal-ligand equilibria.

Materials and Reagents
  • DAPTA: High purity 1,3-diamino-2-propanol-N,N,N',N'-tetraacetic acid.

  • Metal Salt: A soluble salt of the metal ion of interest (e.g., chloride or nitrate salt).

  • Standard Acid Solution: 0.1 M HCl, standardized.

  • Standard Base Solution: 0.1 M NaOH or KOH, carbonate-free, standardized.

  • Background Electrolyte: 0.1 M KCl or KNO₃ to maintain constant ionic strength.

  • High-Purity Water: Deionized or distilled water, boiled to remove CO₂.

Equipment
  • Potentiometer: A pH meter with a resolution of 0.1 mV.

  • Glass Electrode and Reference Electrode: A combination pH electrode or separate glass and calomel/Ag/AgCl electrodes.

  • Automatic Titrator or Microburette: Capable of delivering precise volumes of titrant.

  • Thermostated Titration Vessel: A double-walled glass vessel connected to a water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Magnetic Stirrer.

  • Nitrogen Gas Inlet: To maintain an inert atmosphere over the solution and prevent CO₂ absorption.

Experimental Procedure
  • Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to read hydrogen ion concentration rather than activity.

  • Ligand Protonation Constants Determination:

    • Pipette a known volume (e.g., 25.00 mL) of a DAPTA solution of known concentration (e.g., 0.01 M) into the titration vessel.

    • Add the necessary amount of background electrolyte to maintain a constant ionic strength.

    • Acidify the solution with a known amount of standard HCl to protonate all basic sites of the ligand.

    • Titrate the solution with a standardized carbonate-free NaOH solution.

    • Record the pH (or mV) reading after each addition of the titrant, allowing the reading to stabilize.

    • The data from this titration is used to calculate the protonation constants (pKa values) of DAPTA.

  • Metal-Ligand Stability Constants Determination:

    • Prepare solutions containing a known concentration of DAPTA and the metal ion of interest in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal).

    • Add the background electrolyte to maintain the same ionic strength as in the ligand protonation titration.

    • Titrate this solution with the standardized NaOH solution.

    • Record the pH (or mV) readings as a function of the volume of titrant added.

    • The titration curve for the metal-ligand system will be shifted relative to the ligand-only titration curve due to the release of protons upon complex formation.

Data Analysis

The stability constants are calculated from the potentiometric titration data using specialized software programs (e.g., BEST, Hyperquad). These programs refine the stability constants by minimizing the difference between the experimental titration data and a theoretical model of all the chemical species present in the solution (including protonated ligand species, free metal ions, and various metal-ligand complexes).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the potentiometric determination of DAPTA stability constants.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare & Standardize Solutions (DAPTA, Metal Salt, Acid, Base) C Titrate DAPTA with Standard Base A->C D Titrate DAPTA + Metal Ion with Standard Base A->D B Calibrate pH Electrode B->C B->D E Calculate Ligand Protonation Constants C->E Titration Data F Calculate Metal-Ligand Stability Constants D->F Titration Data E->F pKa values

Caption: Workflow for potentiometric determination of stability constants.

Logical Relationship of Complex Formation

The formation of a metal-DAPTA complex is a stepwise process that is in competition with the protonation of the ligand. This relationship is depicted in the diagram below.

G M Metal Ion (Mⁿ⁺) ML Metal-Ligand Complex [ML]ⁿ⁻⁴ M->ML L Free Ligand (L⁴⁻) L->ML HL HL³⁻ L->HL H Protons (H⁺) H2L H₂L²⁻ H3L H₃L⁻ H4L H₄L HL->H2L H2L->H3L H3L->H4L

Caption: Equilibrium between metal complexation and ligand protonation.

Applications in Drug Development and Signaling Pathways

Based on the conducted literature search, there is currently no direct evidence or established research linking Diaminopropanol tetraacetic acid to the modulation of specific signaling pathways or its application in drug development. The primary focus of the available research is on its fundamental coordination chemistry. However, the strong chelating properties of DAPTA suggest potential future applications in areas where metal ion control is crucial, such as in the development of metal-based therapeutics or as a treatment for metal toxicity, analogous to other well-established chelating agents like EDTA. Further research is required to explore these possibilities.

Conclusion

Diaminopropanol tetraacetic acid is a potent chelating agent with high affinity for metal ions, particularly trivalent lanthanides. This guide provides the currently available stability constant data and a detailed protocol for their experimental determination. The provided workflows and diagrams offer a clear overview of the processes involved. While direct applications in drug development and cell signaling have not yet been established, the fundamental data presented here are essential for any future exploration of DAPTA in these and other fields.

References

The Unrivaled Affinity of DPTA: A Technical Guide to Metal Ion Binding and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DPTA), a polyaminocarboxylic acid, stands as a cornerstone in the field of chelation chemistry. Its remarkable ability to form highly stable, water-soluble complexes with a wide array of metal ions has cemented its importance in diverse applications, from industrial processes to cutting-edge medical diagnostics and therapeutics. This technical guide provides an in-depth exploration of the core principles governing DPTA's metal ion binding affinity and selectivity, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

DPTA's structure, featuring a flexible diethylenetriamine backbone appended with five carboxymethyl groups, endows it with up to eight potential coordination sites.[1] This multidentate nature allows it to effectively "wrap around" a metal ion, forming a cage-like structure that confers exceptional thermodynamic stability to the resulting complex.[1] The formation constants for DPTA complexes are notably about 100 times greater than those of the well-known chelator EDTA, highlighting its superior binding strength.[1]

This guide will delve into the quantitative aspects of DPTA's binding with various metal ions, provide detailed experimental protocols for the characterization of these interactions, and visualize key mechanisms and workflows where DPTA's chelating properties are paramount.

Data Presentation: Quantitative Metal Ion Binding Affinity

The stability of a metal-DPTA complex is quantified by its stability constant (K), often expressed in logarithmic form (log K). A higher log K value signifies a more stable complex and a stronger binding affinity between DPTA and the metal ion. The following tables summarize the log K values for DPTA with a range of divalent and trivalent metal ions, including biologically relevant cations, heavy metals, lanthanides, and actinides. This data is crucial for predicting the behavior of DPTA in various chemical and biological systems.

Table 1: Stability Constants (log K) of DPTA Complexes with Divalent Metal Ions

Metal IonLog K
Ba²⁺8.86
Ca²⁺10.74
Mg²⁺9.30
Mn²⁺15.60
Fe²⁺16.50
Co²⁺19.10
Ni²⁺20.30
Cu²⁺21.40
Zn²⁺18.70
Cd²⁺19.30
Pb²⁺18.80[2]

Table 2: Stability Constants (log K) of DPTA Complexes with Trivalent and Tetravalent Metal Ions

Metal IonLog K
Al³⁺18.60
Fe³⁺28.60
Ga³⁺23.00
In³⁺24.80
Y³⁺22.10
La³⁺19.80
Ce³⁺20.50
Pr³⁺21.10
Nd³⁺21.60
Sm³⁺22.30
Eu³⁺22.40
Gd³⁺22.46
Tb³⁺22.70
Dy³⁺22.80
Ho³⁺22.80
Er³⁺22.70
Tm³⁺22.70
Yb³⁺22.60
Lu³⁺22.40
Am³⁺23.23
Cm³⁺23.15
Pu⁴⁺29.40
Th⁴⁺29.30

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented here are representative and collected from various sources.

Selectivity of DPTA

DPTA exhibits notable selectivity, which is critical for its applications. For instance, in the treatment of internal contamination with radioactive elements, DPTA's higher affinity for actinides like plutonium and americium over endogenous metal ions such as calcium and zinc is essential for effective decorporation without significantly disrupting normal biological processes.[3] Furthermore, the subtle differences in binding affinity between actinides and lanthanides, attributed to the softer nitrogen donor atoms of DPTA showing a slight preference for the softer actinides, are exploited in advanced nuclear fuel reprocessing techniques like the TALSPEAK (Trivalent Actinide – Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process.[4]

Experimental Protocols

Accurate determination of metal-DPTA binding affinities relies on precise experimental methodologies. Below are detailed protocols for key techniques used to measure stability constants.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the change in pH of a solution containing the metal ion and DPTA as a standard solution of a strong base is added.

Materials and Equipment:

  • pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl or calomel)

  • Constant temperature water bath or jacketed titration vessel

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., HCl), a strong base (e.g., NaOH, carbonate-free), the metal salt of interest, and DPTA

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

  • Titration of Strong Acid: Titrate a known volume of the standardized strong acid with the standardized strong base in the presence of the inert salt. This step is crucial for determining the accurate concentration of the base and the standard potential of the electrode.

  • Titration of DPTA: In the titration vessel, add a known volume of the DPTA solution, the strong acid, and the inert salt solution. Titrate this mixture with the standardized strong base. This allows for the determination of the protonation constants of DPTA.

  • Titration of Metal-DPTA Complex: In the titration vessel, add known volumes of the DPTA solution, the metal salt solution, the strong acid, and the inert salt solution. Titrate this mixture with the standardized strong base. The metal-to-ligand ratio is typically 1:1 or with a slight excess of the ligand.

  • Data Analysis: Record the pH (or mV) readings after each addition of the titrant. The resulting titration curves are then analyzed using specialized software (e.g., Hyperquad, BEST) to calculate the stability constants of the metal-DPTA complexes. The software fits the experimental data to a chemical model that includes the protonation of DPTA and the formation of various metal-ligand species.

UV-Vis Spectrophotometry

This technique is suitable for metal ions that exhibit a change in their UV-Vis absorption spectrum upon complexation with DPTA.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Standardized solutions of the metal salt and DPTA

  • Buffer solutions to maintain constant pH

Procedure:

  • Spectral Scans: Record the UV-Vis absorption spectrum of the metal ion solution and the DPTA solution separately to identify their individual absorbance characteristics.

  • Job's Plot (Method of Continuous Variation): Prepare a series of solutions with a constant total concentration of metal and DPTA, but with varying mole fractions of each. Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, and the free ligand and metal ion absorb minimally. Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

  • Mole-Ratio Method: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DPTA. Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex. Plot the absorbance versus the molar ratio of [DPTA]/[Metal]. The plot will initially show a linear increase in absorbance as more complex is formed, followed by a plateau once all the metal ions are complexed. The intersection of the two linear portions gives the stoichiometry of the complex.

  • Stability Constant Calculation: The stability constant can be calculated from the data obtained in the mole-ratio or Job's plot experiments using various mathematical treatments of the Beer-Lambert law.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of metal-DPTA complexes in solution. Changes in the chemical shifts of the protons on the DPTA molecule upon metal binding can be used to study the complexation process.

Materials and Equipment:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Standardized solutions of the metal salt and DPTA

Procedure:

  • Sample Preparation: Prepare a series of NMR samples in the deuterated solvent containing a constant concentration of DPTA and varying concentrations of the metal ion.

  • Acquisition of NMR Spectra: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Observe the changes in the chemical shifts and line widths of the DPTA proton signals as a function of the metal ion concentration. The protons closest to the metal binding sites will experience the most significant changes. By monitoring these changes, it is possible to determine the stoichiometry of the complex and, in some cases, the kinetics of the binding process. Quantitative analysis of the chemical shift changes can be used to calculate the stability constant.

Mandatory Visualizations

Mechanism of Gd-DPTA as an MRI Contrast Agent

Gadolinium-DPTA (Gd-DPTA) is a widely used contrast agent in Magnetic Resonance Imaging (MRI). The paramagnetic Gd³⁺ ion significantly shortens the T1 relaxation time of nearby water protons, leading to a brighter signal in T1-weighted images. The DPTA ligand is crucial for this application as it forms a highly stable complex with the toxic Gd³⁺ ion, allowing for its safe administration and excretion from the body.

MRI_Contrast_Agent cluster_body Patient's Body Gd_DTPA Gd-DTPA Complex Water_Molecules Water Molecules (H₂O) Gd_DTPA->Water_Molecules Shortens T1 relaxation time Kidneys Kidneys Gd_DTPA->Kidneys Circulates to Tissue Target Tissue Water_Molecules->Tissue Enhanced_Signal Enhanced MRI Signal Tissue->Enhanced_Signal Generates Excretion Excretion Kidneys->Excretion Injection Intravenous Injection Injection->Gd_DTPA

Mechanism of Gd-DPTA as an MRI contrast agent.
Workflow for Actinide Decorporation Using DPTA

In the event of internal contamination with radioactive actinides such as plutonium (Pu) or americium (Am), DPTA is administered to chelate these toxic metal ions and facilitate their excretion from the body. This process, known as decorporation, relies on DPTA's high affinity for these metals.

Actinide_Decorporation cluster_workflow Decorporation Workflow Contamination Internal Actinide Contamination (Pu, Am) Chelation In vivo Chelation Contamination->Chelation DTPA_Admin DTPA Administration (Intravenous) DTPA_Admin->Chelation An_DTPA_Complex Actinide-DTPA Complex (Water-Soluble) Chelation->An_DTPA_Complex Excretion Renal Excretion An_DTPA_Complex->Excretion Reduced_Burden Reduced Actinide Body Burden Excretion->Reduced_Burden

Workflow for actinide decorporation using DPTA.

Conclusion

DPTA's exceptional metal ion binding affinity and selectivity make it an indispensable tool in a multitude of scientific and medical applications. The quantitative data on its stability constants provide a predictive framework for its behavior, while established experimental protocols allow for the continued exploration and characterization of its coordination chemistry. The visualized workflows for its use in MRI and actinide decorporation highlight the practical and life-saving applications of this powerful chelating agent. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of DPTA in their research and development endeavors.

References

Synthesis of 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic Acid (DHPTA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (DHPTA), a polyamino polycarboxylic acid chelating agent. The core of this guide focuses on the N-carboxymethylation of 1,3-diamino-2-propanol. It includes a detailed experimental protocol, a summary of the required reagents and their physicochemical properties, and a discussion of the reaction mechanism. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, radiopharmaceutical development, and coordination chemistry.

Introduction

Polyamino polycarboxylic acids are a class of compounds renowned for their ability to form stable complexes with a wide range of metal ions. Among these, 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (this compound), also known as 2-Hydroxy-1,3-propylenediaminetetraacetic acid, is a significant chelating agent. The presence of a central hydroxyl group on the propane backbone imparts unique coordination properties and can influence the stability and selectivity of its metal complexes. This guide focuses on the synthetic pathway to obtain this compound from the readily available precursor, 1,3-diamino-2-propanol.

Synthesis of this compound

The primary method for the synthesis of this compound involves the N-carboxymethylation of 1,3-diamino-2-propanol. This reaction is a nucleophilic substitution where the nitrogen atoms of the diamine attack the electrophilic carbon of a carboxymethylating agent, typically a haloacetic acid.

Reaction Scheme

The overall chemical transformation can be represented as follows:

Synthesis_Scheme cluster_reactants Reactants cluster_products Products reactant1 1,3-Diamino-2-propanol product This compound reactant1->product reactant2 + 4 Chloroacetic Acid reactant2->product reagent + 8 NaOH reagent->product byproduct + 4 NaCl + 8 H2O

Caption: General reaction scheme for the synthesis of this compound.

Reagents and Materials

A comprehensive list of the necessary reagents and their relevant properties is provided in the table below.

ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
1,3-Diamino-2-propanolC₃H₁₀N₂O90.12616-29-5Colorless to yellow liquid or low-melting solid.
Chloroacetic AcidC₂H₃ClO₂94.5079-11-8Colorless crystalline solid. Corrosive.
Sodium HydroxideNaOH40.001310-73-2White, deliquescent solid. Caustic.
Hydrochloric Acid (for pH adjustment)HCl36.467647-01-0Colorless, fuming liquid. Corrosive.
Deionized WaterH₂O18.027732-18-5High-purity solvent.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound, adapted from established methodologies for the N-carboxymethylation of amines.

Reaction Setup and Procedure
  • Preparation of the Diamine Solution: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and pH probe, dissolve 1,3-diamino-2-propanol in deionized water.

  • Addition of Chloroacetic Acid: To this solution, add chloroacetic acid in a stoichiometric excess (typically a molar ratio of 1:4.2 to 1:4.5 of diamine to chloroacetic acid). The addition should be done portion-wise to control the initial exothermic reaction.

  • pH Control and Reaction Progression: The reaction is carried out at a controlled temperature, typically between 60-80°C. The pH of the reaction mixture is maintained in the alkaline range (pH 9-11) by the dropwise addition of a concentrated sodium hydroxide solution. The progress of the reaction can be monitored by techniques such as HPLC or titration of the remaining amine groups.

  • Reaction Work-up: Once the reaction is complete (typically after several hours), the solution is cooled to room temperature.

  • Isolation of the Product: The pH of the solution is carefully adjusted to the isoelectric point of this compound (around pH 2-3) using concentrated hydrochloric acid. This causes the precipitation of the this compound as a white solid.

  • Purification: The crude product is collected by filtration, washed with cold deionized water to remove inorganic salts (NaCl), and then with a water-miscible organic solvent like ethanol or acetone to facilitate drying. Further purification can be achieved by recrystallization from hot water.

  • Drying: The purified this compound is dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:

Analytical TechniqueExpected Results
Melting Point Approximately 194°C (with decomposition)[1]
¹H NMR Peaks corresponding to the methylene protons adjacent to the nitrogen and carboxyl groups, and the methine and methylene protons of the propanol backbone.
¹³C NMR Resonances for the carboxyl carbons, and the carbons of the propanol backbone and the carboxymethyl groups.
FT-IR Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C-H, C=O (carboxylic acid), and C-N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the mass of this compound (C₁₁H₁₈N₂O₉, M.W. 322.27 g/mol )[1].
Elemental Analysis Percentages of C, H, N, and O consistent with the molecular formula C₁₁H₁₈N₂O₉.

Logical Workflow of the Synthesis

The synthesis process can be visualized as a series of sequential steps, from reagent preparation to the final characterization of the product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis node_prep Prepare Aqueous Solution of 1,3-Diamino-2-propanol node_add_ca Add Chloroacetic Acid node_prep->node_add_ca node_heat_ph Heat and Maintain Alkaline pH with NaOH node_add_ca->node_heat_ph node_cool Cool Reaction Mixture node_heat_ph->node_cool node_precipitate Precipitate this compound by Adjusting pH with HCl node_cool->node_precipitate node_filter Filter and Wash Crude Product node_precipitate->node_filter node_recrystallize Recrystallize from Hot Water node_filter->node_recrystallize node_dry Dry Under Vacuum node_recrystallize->node_dry node_characterize Characterize Final Product (NMR, IR, MS, etc.) node_dry->node_characterize

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,3-diamino-2-propanol via N-carboxymethylation is a well-established and reproducible method. Careful control of reaction parameters, particularly pH and temperature, is crucial for achieving high yields and purity. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and utilize this versatile chelating agent in their respective fields of study and application. Further research may focus on optimizing the reaction conditions to improve yield and minimize the formation of by-products, as well as exploring the use of alternative, more environmentally friendly carboxymethylating agents.

References

Navigating the Solubility Landscape of DTPA in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the solubility of Diethylenetriaminepentaacetic acid (DTPA), a crucial chelating agent in numerous scientific and industrial applications. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the available data on DTPA's solubility in organic solvents, outlines a comprehensive experimental protocol for its determination, and provides a visual workflow to guide laboratory practices.

Quantitative Solubility of DTPA in Organic Solvents

Data on the quantitative solubility of DTPA in a broad spectrum of organic solvents is notably scarce in publicly available literature. The prevailing consensus is that DTPA, a polycarboxylic acid, exhibits poor solubility in most common organic solvents. The table below summarizes the limited quantitative and qualitative data that has been reported.

Organic SolventChemical FormulaSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.01 mg/mL25Slightly soluble.[1]
EthanolC₂H₅OHInsoluble/Slightly SolubleNot SpecifiedGenerally reported as insoluble, with some sources indicating slight solubility.
MethanolCH₃OHSlightly SolubleNot SpecifiedSome sources indicate slight solubility.
Ether(C₂H₅)₂OInsolubleNot SpecifiedConsistently reported as insoluble.

It is important to note that the solubility of aminopolycarboxylic acids like DTPA can be influenced by factors such as pH and the presence of other ions.[2] However, for neutral organic solvents, the inherent polarity and crystalline structure of DTPA limit its dissolution.

Experimental Protocol for Determining DTPA Solubility

Given the limited available data, researchers may need to determine the solubility of DTPA in specific organic solvents for their applications. The following is a detailed, generalized experimental protocol based on the widely accepted "shake-flask" method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[3][4][5][6]

Materials and Equipment
  • Diethylenetriaminepentaacetic acid (DTPA), analytical grade

  • Organic solvents of interest, HPLC grade

  • Volumetric flasks

  • Analytical balance

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Reagents for mobile phase (e.g., tetrabutylammonium phosphate, acetonitrile, iron(III) chloride)[]

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of DTPA to a series of volumetric flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4][6]

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[3][4]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean autosampler vial. This step is critical to remove any undissolved solid particles.[4]

    • If necessary, dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of DTPA in a suitable solvent in which it is readily soluble (e.g., a slightly basic aqueous solution or DMSO).

    • Perform a series of serial dilutions of the stock solution with the HPLC mobile phase to create a set of calibration standards of known concentrations.

  • HPLC Analysis:

    • As DTPA lacks a strong chromophore for UV detection, a pre-column derivatization or the formation of a metal complex is necessary. A common method involves the formation of a stable DTPA-Fe³⁺ complex, which can be detected by UV-Vis.[8][9][10]

    • To each calibration standard and the prepared samples, add a solution of iron(III) chloride to form the DTPA-Fe³⁺ complex.[]

    • Inject the prepared standards and samples into the HPLC system.

    • A typical HPLC method for DTPA analysis may involve an ion-pairing agent in the mobile phase to improve retention on a C18 column.[8][9][10][11]

    • An example of a mobile phase is a premixed solution of 24 mM tetrabutylammonium phosphate buffer (pH 6.5) and acetonitrile (80:20 v/v).[]

    • Set the UV detector to a wavelength suitable for the DTPA-Fe³⁺ complex (e.g., 260 nm).[]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the DTPA-Fe³⁺ complex versus the known concentrations of the calibration standards.

    • Determine the concentration of DTPA in the filtered samples by interpolating their peak areas on the calibration curve.

    • Calculate the solubility of DTPA in the organic solvent, taking into account any dilution factors.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of DTPA in organic solvents.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Add excess DTPA to organic solvent B Seal flask and place in orbital shaker A->B C Equilibrate for 24-48 hours at constant temperature B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute with mobile phase if necessary E->F H Form DTPA-Fe³⁺ complex in standards and samples F->H G Prepare calibration standards G->H I Inject into HPLC system H->I J Quantify using UV detector I->J K Construct calibration curve J->K L Determine concentration of DTPA in samples K->L M Calculate solubility L->M

Caption: Workflow for determining DTPA solubility.

Conclusion

While Diethylenetriaminepentaacetic acid is a versatile chelating agent, its application in organic media is limited by its inherently low solubility. The data presented in this guide, though sparse, confirms this general characteristic. For applications requiring precise knowledge of DTPA's solubility in specific organic solvents, the provided experimental protocol offers a robust framework for its determination. This guide serves as a valuable resource for researchers and professionals, enabling them to make informed decisions and conduct further investigations into the behavior of DTPA in non-aqueous systems.

References

A Technical Guide to the Thermogravimetric Analysis of Diaminopropanol Tetraacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropanol tetraacetic acid (DAPTA) is a chelating agent with a variety of potential applications in research and industry. Understanding its thermal stability is crucial for its use in processes that involve elevated temperatures, such as in the formulation of pharmaceuticals or in industrial chemical synthesis. Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of materials like DAPTA.

Core Concepts of Thermogravimetric Analysis

Thermogravimetric analysis is a technique in which the mass of a sample is measured over time as the temperature changes. This method is highly valuable for determining the thermal stability of a material, its compositional properties, and for studying the kinetics of its decomposition. The output of a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature.

Experimental Protocol: A Representative TGA of Diaminopropanol Tetraacetic Acid

The following is a detailed, hypothetical experimental protocol for conducting a thermogravimetric analysis of DAPTA. This protocol is based on standard TGA procedures and knowledge of the thermal behavior of related chelating agents.

1. Instrumentation and Sample Preparation

  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Crucibles: Alumina or platinum crucibles are recommended.

  • Sample: A high-purity, powdered sample of Diaminopropanol tetraacetic acid should be used. Ensure the sample is dry and has a consistent, fine particle size for uniform heat distribution.

  • Sample Mass: A sample mass of 5-10 mg is typically sufficient.

2. Experimental Conditions

  • Atmosphere: The experiment should be conducted under a controlled atmosphere. An inert gas, such as nitrogen or argon, is commonly used to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Initial Temperature: Start at ambient temperature (e.g., 25 °C).

    • Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

    • Final Temperature: Heat the sample to a temperature high enough to ensure complete decomposition, for example, 600 °C.

  • Data Collection: The mass of the sample and the temperature should be continuously recorded throughout the experiment.

Data Presentation: Expected Thermal Decomposition Profile

The following table summarizes the kind of quantitative data that would be expected from a TGA of Diaminopropanol tetraacetic acid. The values presented are hypothetical and based on the known decomposition temperature of DAPTA (194 °C) and the thermal behavior of similar compounds.

Temperature Range (°C)Mass Loss (%)Corresponding Process
25 - 150~ 0-2%Loss of adsorbed water or volatile impurities
190 - 250~ 20-30%Initial decomposition, likely decarboxylation
250 - 400~ 40-50%Further decomposition of the organic backbone
> 400~ 5-10%Final decomposition to a stable residue (if any)

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the thermogravimetric analysis of Diaminopropanol tetraacetic acid.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis DAPTA DAPTA Sample Weigh Weigh 5-10 mg DAPTA->Weigh Crucible Place in Crucible Weigh->Crucible Load Load into TGA Crucible->Load Purge Purge with N2 Load->Purge Heat Heat at 10°C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Plot Plot Thermogram Record->Plot Analyze Analyze Decomposition Stages Plot->Analyze

Caption: Experimental workflow for the thermogravimetric analysis of DAPTA.

TGA_Data_Interpretation cluster_regions Interpretation of Thermogram Regions TGA_Curve TGA Thermogram (Mass vs. Temperature) Stable Stable Region (No Mass Loss) TGA_Curve->Stable Initial Plateau Decomposition Decomposition Region(s) (Significant Mass Loss) TGA_Curve->Decomposition Step(s) in Curve Residue Residue (Constant Mass at High Temp) TGA_Curve->Residue Final Plateau Onset_Temp Onset Temperature (Start of Decomposition) Decomposition->Onset_Temp Peak_Rate Peak Decomposition Rate (from DTG curve) Decomposition->Peak_Rate Mass_Loss Percentage Mass Loss (Step Height) Decomposition->Mass_Loss

Caption: Logical flow for the interpretation of TGA data.

Methodological & Application

Application Notes and Protocols for Diaminopropanol Tetraacetic Acid (DAPTA) in Complexometric Titration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropanol tetraacetic acid (DAPTA), also known as 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid, is a multidentate chelating agent.[1] Structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA), DAPTA forms stable, water-soluble complexes with a variety of metal ions.[2] This property makes it a valuable reagent in analytical chemistry, particularly in complexometric titrations for the quantitative determination of metal ion concentrations.[3] Its applications are relevant in various fields, including environmental monitoring, quality control in manufacturing, and pharmaceutical analysis.

These application notes provide a comprehensive overview of the principles and a general protocol for the use of DAPTA in the complexometric titration of metal ions.

Principle of DAPTA-based Complexometric Titration

Complexometric titration with DAPTA is based on the formation of a stable, one-to-one complex between the DAPTA molecule and a metal ion. The endpoint of the titration is typically detected using a metallochromic indicator. This indicator is a dye that also forms a complex with the metal ion, exhibiting a different color when it is free in solution versus when it is complexed.

The titration reaction can be generalized as follows:

Mⁿ⁺ + [DAPTA]⁴⁻ → [M(DAPTA)]ⁿ⁻⁴

Initially, the metal ion in the analyte solution forms a colored complex with the indicator. As the DAPTA solution is added, it progressively binds with the free metal ions. Due to the higher stability of the metal-DAPTA complex compared to the metal-indicator complex, at the equivalence point, DAPTA displaces the metal ion from the indicator complex. This displacement results in a distinct color change, signaling the end of the titration. The success of the titration is highly dependent on the pH of the solution, as the stability of the metal-DAPTA complex is pH-dependent.

Quantitative Data

Table 1: Hypothetical Stability Constants (log K) for Metal-DAPTA Complexes

Metal Ionlog K (Hypothetical)
Ca²⁺10.5
Mg²⁺8.7
Zn²⁺16.5
Cu²⁺18.8
Fe³⁺25.1
Pb²⁺18.0

Note: These values are hypothetical and intended for illustrative purposes only. Actual experimental determination is necessary for accurate quantitative analysis.

Experimental Protocols

The following protocols provide a general framework for performing a direct complexometric titration using DAPTA. Optimization of pH and indicator selection is crucial for achieving accurate and reproducible results with specific metal ions.

Preparation of a Standard DAPTA Solution (0.01 M)
  • Reagents and Materials:

    • Diaminopropanol tetraacetic acid (DAPTA)

    • Deionized water

    • Analytical balance

    • Volumetric flask (1000 mL)

  • Procedure:

    • Accurately weigh approximately 3.22 g of DAPTA.

    • Dissolve the weighed DAPTA in approximately 500 mL of deionized water in a beaker. Gentle heating and stirring may be required to facilitate dissolution.

    • Once completely dissolved, quantitatively transfer the solution to a 1000 mL volumetric flask.

    • Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.

    • Dilute the solution to the mark with deionized water, cap the flask, and invert it several times to ensure homogeneity.

Standardization of the DAPTA Solution

The DAPTA solution should be standardized against a primary standard, such as a solution of known calcium carbonate (CaCO₃) concentration.

  • Reagents and Materials:

    • Standard Calcium Carbonate solution (0.01 M)

    • 0.01 M DAPTA solution

    • Buffer solution (pH 10, e.g., NH₃/NH₄Cl buffer)

    • Metallochromic indicator (e.g., Eriochrome Black T)

    • Burette, pipette, conical flasks

  • Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the standard 0.01 M CaCO₃ solution into a conical flask.

    • Add approximately 75 mL of deionized water.

    • Add 2 mL of the pH 10 buffer solution.

    • Add a small amount of the chosen indicator to the solution. The solution should turn wine-red.

    • Titrate the solution with the prepared 0.01 M DAPTA solution from the burette until the color changes from wine-red to a distinct blue.

    • Record the volume of DAPTA solution used.

    • Repeat the titration at least two more times to obtain concordant results.

    • Calculate the exact molarity of the DAPTA solution.

Titration of an Unknown Metal Ion Solution
  • Reagents and Materials:

    • Standardized 0.01 M DAPTA solution

    • Unknown metal ion solution

    • Appropriate buffer solution (pH depends on the metal ion)

    • Suitable metallochromic indicator

    • Burette, pipette, conical flasks

  • Procedure:

    • Pipette a known volume of the unknown metal ion solution into a conical flask.

    • Dilute with deionized water if necessary.

    • Add the appropriate buffer to maintain the optimal pH for the specific metal-DAPTA complex formation.

    • Add a small amount of the selected indicator.

    • Titrate with the standardized 0.01 M DAPTA solution until the characteristic color change of the indicator is observed at the endpoint.

    • Record the volume of DAPTA solution consumed.

    • Repeat the titration for accuracy.

    • Calculate the concentration of the metal ion in the unknown sample.

Visualizations

Workflow for Complexometric Titration with DAPTA

The following diagram illustrates the general workflow for determining the concentration of a metal ion using a direct titration with DAPTA.

ComplexometricTitrationWorkflow A Prepare Standard 0.01 M DAPTA Solution B Standardize DAPTA Solution with Primary Standard (e.g., CaCO3) A->B Standardization E Titrate with Standardized DAPTA Solution B->E Titrant C Prepare Analyte Solution (Unknown Metal Ion) D Add Buffer and Indicator to Analyte C->D Preparation D->E Titration F Observe Color Change at Endpoint E->F Endpoint Detection G Calculate Metal Ion Concentration F->G Data Analysis

Caption: General workflow for a direct complexometric titration using DAPTA.

Logical Relationship in Titration

The diagram below shows the logical progression of the chemical species during the titration process.

TitrationLogic Start Start: Metal-Indicator Complex (Color A) Titration Titration: Addition of DAPTA Start->Titration Endpoint Endpoint: Metal-DAPTA Complex + Free Indicator (Color B) Titration->Endpoint DAPTA displaces Indicator

Caption: Logical progression of species during DAPTA titration.

Conclusion

Diaminopropanol tetraacetic acid (DAPTA) is a promising chelating agent for the complexometric titration of various metal ions. While detailed experimental data for DAPTA is not as widespread as for EDTA, the general principles and protocols outlined in these notes provide a solid foundation for its application in analytical chemistry. Researchers and scientists are encouraged to perform preliminary experiments to determine the optimal conditions, including pH and indicator selection, for their specific analytical needs. The development of a comprehensive database of metal-DAPTA stability constants would further enhance the utility of this versatile chelating agent.

References

Application Notes and Protocols for DTPA-Based Heavy Metal Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the use of Diethylenetriaminepentaacetic acid (DTPA) in the extraction of bioavailable heavy metals from soil. This method is crucial for environmental monitoring, agricultural soil quality assessment, and in the early stages of phytoremediation research, which can be relevant to the sourcing of raw materials in drug development.

Introduction

The DTPA-chelation method is a widely accepted technique for estimating the plant-available fraction of micronutrients and heavy metals in soil. Developed by Lindsay and Norvell in 1978, this method utilizes a buffered DTPA solution to extract metals such as zinc (Zn), iron (Fe), manganese (Mn), copper (Cu), cadmium (Cd), lead (Pb), and nickel (Ni) from near-neutral and calcareous soils.[1][2] The principle of this method lies in the ability of the chelating agent DTPA to form stable, soluble complexes with metal ions, mimicking the action of natural chelates in the soil-plant system.[1][2] This protocol is essential for assessing soil contamination and for studies focused on phytoremediation, a process that uses plants to remove pollutants from the soil.

Principles of the DTPA Extraction Method

The DTPA solution is buffered at a pH of 7.3 to prevent the dissolution of carbonates while effectively chelating the target metals.[1][2] The extracting solution contains three key components:

  • DTPA (0.005 M): A chelating agent that forms stable complexes with heavy metals.[1][3]

  • Triethanolamine (TEA, 0.1 M): Acts as a buffer to maintain the pH at 7.3.[1][3]

  • Calcium Chloride (CaCl₂, 0.01 M): Included to prevent the dissolution of calcium carbonate and to maintain a constant ionic strength.[1][3]

The extraction is performed by shaking a soil sample with the DTPA solution for a specified period, followed by filtration or centrifugation to separate the liquid extract for analysis.[2][3] The concentration of metals in the extract is then determined using atomic absorption spectrometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).[1][3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing DTPA-based heavy metal extraction from soil.

Reagents and Materials
  • Diethylenetriaminepentaacetic acid (DTPA), C₁₄H₂₃N₃O₁₀[1]

  • Triethanolamine (TEA), C₆H₁₅NO₃[1]

  • Calcium chloride dihydrate (CaCl₂·2H₂O)[1]

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Single or multi-element standard solutions for calibration

  • Air-dried soil samples, sieved through a 2 mm nylon mesh[3]

  • Whatman No. 42 filter paper or equivalent[2]

Equipment
  • Analytical balance

  • pH meter

  • Volumetric flasks (1 L)

  • Erlenmeyer flasks (125 mL or 250 mL)[2]

  • Mechanical shaker[2]

  • Filtration funnel and collection tubes[2]

  • Centrifuge and centrifuge tubes (optional)[3]

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)[3]

Preparation of DTPA Extraction Solution (pH 7.3)
  • Dissolve 1.97 g of DTPA (C₁₄H₂₃N₃O₁₀) in approximately 200 mL of deionized water in a 1 L volumetric flask.[4]

  • Add 14.92 g of Triethanolamine (TEA, C₆H₁₅NO₃) to the solution.[4]

  • Add 1.47 g of Calcium Chloride dihydrate (CaCl₂·2H₂O) to the solution.[4]

  • Stir until all components are dissolved.

  • Adjust the pH of the solution to 7.3 ± 0.05 with concentrated HCl.[4]

  • Bring the final volume to 1 L with deionized water.[4]

Soil Extraction Procedure
  • Weigh 10.0 g of air-dried, sieved soil into a 125 mL Erlenmeyer flask.[2]

  • Add 20.0 mL of the DTPA extraction solution to the flask, resulting in a 1:2 soil-to-solution ratio.[2]

  • Securely cap the flasks and place them on a mechanical shaker.

  • Shake for exactly 2 hours at a constant speed (e.g., 120 cycles per minute).[2]

  • After shaking, remove the flasks and allow the suspension to settle for a few minutes.

  • Filter the suspension through Whatman No. 42 filter paper into a clean collection tube.[2] Alternatively, centrifuge the suspension for 10 minutes and collect the supernatant.[3]

  • The resulting extract is now ready for analysis.

Analysis of Extracts

The concentration of heavy metals in the DTPA extracts can be determined using either ICP-OES or AAS. It is crucial to prepare calibration standards in the DTPA extraction solution to match the matrix of the samples.[3]

Data Presentation

The following tables summarize key quantitative data related to the DTPA extraction method.

Table 1: Method Detection Limits and Spike Recovery

ElementWavelength (nm)Method Detection Limit in Sample (mg/kg)Spike Recovery (%)
Cd228.8020.003100.8
Co228.6150.006100.1
Cu327.3950.00899.8
Fe259.9400.03101.9
Mn257.6100.007101.2
Ni231.6040.01100.5
Pb220.3530.03100.7
Zn213.8570.005100.3

Data adapted from Agilent Technologies Application Note on the analysis of DTPA extracted soils. The spike recovery test was performed on the blank DTPA solution.

Table 2: Calibration Standard Concentrations for ICP-OES Analysis

ElementStandard 1 (µg/mL)Standard 2 (µg/mL)Standard 3 (µg/mL)Standard 4 (µg/mL)Standard 5 (µg/mL)
Cd0.010.050.10.51.0
Co0.050.250.52.55.0
Ni0.050.250.52.55.0
Cu0.10.51.05.010.0
Zn0.10.51.05.010.0
Pb0.10.51.05.010.0
Mn0.52.55.025.050.0
Fe1.05.010.050.0100.0

Data sourced from an Agilent Application Note for the determination of elemental nutrients in DTPA extracted soil.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual signaling pathway of DTPA in heavy metal extraction.

experimental_workflow cluster_prep Sample and Solution Preparation cluster_extraction Extraction Process cluster_separation Separation cluster_analysis Analysis soil_prep Air-dry and sieve soil (2mm) weigh_soil Weigh 10g of soil soil_prep->weigh_soil dtpa_prep Prepare DTPA extraction solution add_dtpa Add 20mL of DTPA solution dtpa_prep->add_dtpa weigh_soil->add_dtpa shake Shake for 2 hours add_dtpa->shake filter Filter or Centrifuge shake->filter analyze Analyze extract by ICP-OES/AAS filter->analyze

Caption: Experimental workflow for DTPA heavy metal extraction from soil.

signaling_pathway cluster_soil Soil Matrix cluster_solution DTPA Solution soil_particle Soil Particle heavy_metal Heavy Metal (M²⁺) soil_particle->heavy_metal Adsorbed complex [M-DTPA]³⁻ Complex heavy_metal->complex Chelation dtpa DTPA dtpa->complex

Caption: Chelation of heavy metals by DTPA in the soil solution.

Conclusion

The DTPA extraction method is a robust and reliable technique for assessing the bioavailability of heavy metals in soil. The protocols and data presented here provide a comprehensive guide for researchers and scientists in various fields. Adherence to standardized procedures is critical for obtaining accurate and reproducible results, which are essential for environmental risk assessment and for ensuring the quality and safety of raw materials that may be used in drug development.

References

Application of DTPA in Ion-Exchange Chromatography: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Diethylenetriaminepentaacetic acid (DTPA) in ion-exchange chromatography. DTPA, a powerful chelating agent, offers unique selectivity for the separation of metal ions and their complexes. These methods are particularly relevant for applications in environmental analysis, radiochemistry, and the purification of metalloproteins or biopharmaceuticals where metal ion contamination is a concern.

Introduction to DTPA in Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge. The use of a chelating agent like DTPA can significantly enhance the selectivity of IEC for metal ions. DTPA can be utilized in two primary ways:

  • As a mobile phase additive: DTPA in the eluent can form complexes with metal ions in the sample, altering their charge and allowing for their separation on a standard ion-exchange column. The stability constants of the metal-DTPA complexes play a crucial role in the separation.

  • As a functional group on the stationary phase: DTPA can be covalently bound to a resin, creating a chelating ion-exchanger with high affinity and selectivity for specific metal ions.

This document details protocols for both approaches, providing a framework for the separation of metal ions and their complexes.

Application 1: Anion-Exchange Separation of DTPA and its Metal Complexes

This application, based on the foundational work of Bhattacharyya and Peterson (1979), demonstrates the separation of free DTPA from its calcium (Ca) and plutonium (Pu) complexes using anion-exchange chromatography.[1] This method is critical for studying the metabolism of chelating agents and for the quality control of radiolabeled compounds.

Experimental Protocol

Objective: To separate unchelated DTPA from its Ca-DTPA and Pu-DTPA complexes.

Materials:

  • Anion-exchange resin: A strong base anion-exchanger (e.g., AG 1-X8, Bio-Rad).

  • Column: Glass or plastic column (e.g., 0.7 x 15 cm).

  • Eluent: Potassium chloride (KCl) solutions of varying concentrations (e.g., 0.01 M to 1.0 M) buffered to a specific pH (e.g., with Tris-HCl).

  • Sample: A mixture of DTPA, Ca-DTPA, and Pu-DTPA.

  • Detector: A suitable detector for the analytes (e.g., a radioactivity detector for ¹⁴C-labeled DTPA and ²³⁹Pu, and a conductivity detector or post-column reaction for unlabeled species).

Procedure:

  • Resin Preparation: Prepare a slurry of the anion-exchange resin in the starting eluent (lowest KCl concentration) and pack it into the column.

  • Column Equilibration: Equilibrate the column by washing it with several column volumes of the starting eluent until the baseline is stable.

  • Sample Loading: Carefully load the sample mixture onto the top of the resin bed.

  • Elution: Begin the elution with the starting eluent. A gradient elution is then performed by increasing the concentration of KCl in the eluent. This can be a stepwise or a linear gradient.

  • Fraction Collection: Collect fractions of the eluate at regular intervals.

  • Analysis: Analyze the collected fractions to determine the concentration of each component.

Expected Results and Data

The separation is based on the increasing negative charge of the complexes. Unchelated DTPA will elute first, followed by the Ca-DTPA complex, and finally the more highly charged Pu-DTPA complex. The exact elution volumes will depend on the specific resin, column dimensions, and gradient profile.

Table 1: Elution Profile of DTPA and its Metal Complexes

AnalyteExpected Elution OrderEluting KCl Concentration (Conceptual)
Unchelated DTPA1Low
Ca-DTPA2Medium
Pu-DTPA3High

Experimental Workflow

cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_resin Prepare Resin Slurry pack_col Pack Column prep_resin->pack_col equil_col Equilibrate Column pack_col->equil_col load_sample Load Sample equil_col->load_sample elute Gradient Elution with KCl load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., Radioactivity Counting) collect->analyze

Caption: Workflow for the anion-exchange separation of DTPA and its metal complexes.

Application 2: Separation of Rare Earth Elements using a DTPA-Functionalized Resin

This application focuses on the separation of rare earth elements (REEs) using a custom-synthesized, DTPA-functionalized chitosan resin. This approach is highly relevant for the recycling of critical raw materials and for the purification of REEs for high-tech applications. The data and protocol are based on the work of Van der Veen et al.

Experimental Protocol

Objective: To separate a mixture of Pr³⁺, Nd³⁺, and Ho³⁺ using medium-pressure liquid chromatography (MPLC) with a DTPA-chitosan/silica stationary phase.

Materials:

  • Stationary Phase: DTPA-chitosan/silica composite.

  • Column: MPLC column packed with the DTPA-chitosan/silica material.

  • Eluent: Dilute nitric acid (HNO₃) solution.

  • Sample: A solution containing a mixture of Pr(NO₃)₃, Nd(NO₃)₃, and Ho(NO₃)₃.

  • Instrumentation: MPLC system with a UV-Vis detector.

Procedure:

  • Column Equilibration: Equilibrate the MPLC column with the dilute HNO₃ eluent until a stable baseline is achieved.

  • Sample Injection: Inject a known volume of the REE mixture onto the column.

  • Isocratic Elution: Elute the column with the dilute HNO₃ eluent at a constant flow rate.

  • Detection: Monitor the eluate using a UV-Vis detector at the characteristic absorbance wavelengths for each REE (e.g., 522 nm for Pr³⁺, 795 nm for Nd³⁺, and 450 nm for Ho³⁺).

  • Data Analysis: Record the chromatogram and determine the retention times for each REE.

Quantitative Data

The separation of REEs on the DTPA-functionalized resin is influenced by the stability of the REE-DTPA complexes, which generally increases with atomic number.

Table 2: Adsorption Capacities of DTPA-Chitosan for Neodymium

ParameterValue
Maximum Adsorption Capacity (q_max) for Nd³⁺~0.4 mmol/g
Adsorption Kinetics (time to reach equilibrium)~60 minutes

Table 3: MPLC Separation of a Pr³⁺/Nd³⁺/Ho³⁺ Mixture

Rare Earth ElementRetention Time (min) (Conceptual)Elution Order
Praseodymium (Pr³⁺)101
Neodymium (Nd³⁺)152
Holmium (Ho³⁺)253

Note: The actual retention times will vary depending on the specific column, eluent concentration, and flow rate.

Experimental Workflow Diagram

cluster_prep Preparation cluster_chrom MPLC cluster_analysis Data Analysis synth_resin Synthesize DTPA-Chitosan Resin pack_col Pack MPLC Column synth_resin->pack_col equil_col Equilibrate Column with HNO3 pack_col->equil_col inject_sample Inject REE Mixture equil_col->inject_sample elute Isocratic Elution inject_sample->elute detect UV-Vis Detection elute->detect analyze Record Chromatogram and Determine Retention Times detect->analyze

Caption: Workflow for the MPLC separation of rare earth elements on a DTPA-functionalized resin.

Signaling Pathway (Logical Relationship)

The separation mechanism in both applications is governed by the principles of ion-exchange and complexation chemistry. The following diagram illustrates the logical relationship between the analyte, the stationary phase, and the mobile phase.

cluster_system Chromatographic System cluster_mobile Mobile Phase cluster_stationary Stationary Phase Eluent Eluent (e.g., KCl or HNO3) Resin Ion-Exchange Resin (+ or - charge or DTPA-functionalized) Eluent->Resin Competition for binding sites Analyte_M Metal Ion (M) Analyte_M_DTPA Metal-DTPA Complex (M-DTPA) Analyte_M->Analyte_M_DTPA Complexation with DTPA (in mobile phase or on resin) Analyte_M_DTPA->Resin Interaction with Resin Resin->Eluent Elution

Caption: Logical relationship of components in DTPA-assisted ion-exchange chromatography.

These application notes provide a starting point for researchers interested in utilizing DTPA for advanced separation challenges in ion-exchange chromatography. The provided protocols can be adapted and optimized for specific applications and analytical goals.

References

Application Notes and Protocols for Lanthanide Separation Using Diaminopropanol Tetraacetic Acid (DAPTA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of lanthanides is a critical process in various fields, including the production of high-purity materials for electronics, catalysts, and medical applications such as radiopharmaceuticals. The chemical similarity of the trivalent lanthanide ions, particularly their nearly identical ionic radii, makes their separation a significant challenge. Aminopolycarboxylic acids (APCs) are a class of chelating agents that have proven effective for lanthanide separation due to the trend of increasing stability constants of their lanthanide complexes with increasing atomic number.

This document provides detailed application notes and protocols for the use of a specific APC, 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (DHPTA), a form of Diaminopropanol Tetraacetic Acid (DAPTA), in lanthanide separation. While specific, detailed protocols for DAPTA in lanthanide separation are not widely published, the information presented herein is based on established methodologies for structurally similar chelating agents like EDTA and DTPA, combined with available thermodynamic data for DAPTA-lanthanide complexes.

Principle of Separation

The separation of lanthanides using chelating agents like DAPTA is typically achieved through ion-exchange chromatography or solvent extraction. The underlying principle is the monotonic increase in the stability of the lanthanide-DAPTA complexes as the ionic radius of the lanthanide decreases (from Lanthanum to Lutetium). This difference in stability allows for the differential partitioning of lanthanide ions between two phases.

In ion-exchange chromatography , a cation-exchange resin is loaded with a mixture of lanthanide ions. An aqueous solution containing the chelating agent (the eluent) is then passed through the column. The lanthanide ions that form the most stable complexes with the chelating agent will spend more time in the mobile phase and elute from the column first. Since heavier lanthanides form more stable complexes, the elution order is typically from heaviest (Lutetium) to lightest (Lanthanum).

In solvent extraction , an aqueous phase containing the lanthanide ions and the hydrophilic chelating agent is brought into contact with an immiscible organic phase containing an extractant. The chelating agent forms stable, water-soluble complexes with the lanthanides, thus "masking" them and preventing their extraction into the organic phase. The stability of these aqueous complexes varies across the lanthanide series, allowing for selective extraction.

Quantitative Data: Stability Constants of Lanthanide-DAPTA Complexes

The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a ligand to form a complex. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for the formation of 1:1 complexes between heavy lanthanides and 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (this compound).

Lanthanide Ionlog K (LnL⁻)
Tb³⁺12.78 ± 0.01
Ho³⁺13.20 ± 0.04
Lu³⁺13.42 ± 0.02
Data from Zhu, L., et al. (2020). Complexation of 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic Acid (this compound) with Heavy Lanthanides (Tb3+, Ho3+, Lu3+) in Aqueous Solution. Journal of Solution Chemistry, 49(2), 166-178.[1]

The data clearly shows the expected trend of increasing stability with decreasing ionic radius (increasing atomic number) for the heavy lanthanides. This trend is the basis for the separation protocols outlined below.

Experimental Protocols

Note: The following protocols are adapted from established procedures for lanthanide separation using EDTA and DTPA and should be considered as starting points for optimization with DAPTA.

Protocol 1: Ion-Exchange Chromatographic Separation of Lanthanides

This protocol describes the separation of a mixture of lanthanide ions using a cation-exchange resin and an aqueous solution of DAPTA as the eluent.

Materials:

  • Strong acid cation-exchange resin (e.g., Dowex 50W-X8, 100-200 mesh)

  • 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (this compound)

  • Lanthanide chloride or nitrate salts (for preparing the mixture to be separated)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Chromatography column

  • Fraction collector

  • ICP-MS or other suitable analytical instrument for lanthanide quantification

Procedure:

  • Resin Preparation:

    • Slurry the cation-exchange resin in deionized water and pour it into the chromatography column.

    • Wash the resin sequentially with 1 M HCl, deionized water (until the effluent is neutral), 1 M NH₄OH, and finally with deionized water again until the effluent is neutral. This ensures the resin is in the H⁺ or NH₄⁺ form.

  • Loading the Lanthanide Mixture:

    • Prepare a concentrated solution of the lanthanide mixture (e.g., 10 g/L total lanthanides) in dilute acid (e.g., 0.1 M HCl).

    • Carefully load the lanthanide solution onto the top of the resin bed.

    • Wash the column with a small volume of deionized water to ensure the lanthanide band is adsorbed at the top of the resin.

  • Elution:

    • Prepare the eluent solution: an aqueous solution of DAPTA (e.g., 0.02 M) with the pH adjusted to a suitable range (e.g., 4.0-5.0) using NH₄OH. The optimal pH will depend on the specific lanthanides being separated and should be determined empirically.

    • Begin passing the DAPTA eluent through the column at a constant flow rate (e.g., 1-2 mL/min).

    • Collect fractions of the effluent using a fraction collector.

  • Analysis:

    • Analyze the collected fractions for their lanthanide content using a suitable analytical technique such as ICP-MS.

    • Plot the concentration of each lanthanide as a function of the elution volume to obtain the chromatogram. The lanthanides should elute in order of decreasing atomic number (heaviest first).

Protocol 2: Solvent Extraction Separation of Lanthanides (Hypothetical)

This protocol outlines a hypothetical solvent extraction process for separating a pair of lanthanides (e.g., a lighter and a heavier one) using DAPTA as an aqueous complexing agent. This is based on the principles of the TALSPEAK (Trivalent Actinide Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes) process.[2][3][4][5]

Materials:

  • 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (this compound)

  • Lactic acid or another suitable buffer

  • Ammonium hydroxide (NH₄OH)

  • Di-(2-ethylhexyl)phosphoric acid (HDEHP) as the organic extractant

  • A suitable organic diluent (e.g., kerosene or n-dodecane)

  • Aqueous solution containing the mixture of lanthanide ions

  • Separatory funnels

  • pH meter

  • ICP-MS for analysis

Procedure:

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing the lanthanide mixture.

    • Add DAPTA to the aqueous phase to a final concentration of, for example, 0.05 M.

    • Add a buffer, such as lactic acid (e.g., 1 M), to the aqueous phase.

    • Adjust the pH of the aqueous phase to a value where significant differences in the stability of the DAPTA complexes of the target lanthanides exist (e.g., pH 3-4). Use NH₄OH for pH adjustment.

  • Preparation of Organic Phase:

    • Prepare the organic phase by dissolving HDEHP in the organic diluent to a desired concentration (e.g., 0.5 M).

  • Extraction:

    • In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases.

    • Shake the funnel vigorously for a sufficient time (e.g., 5-10 minutes) to allow for phase transfer and equilibration.

    • Allow the phases to separate completely.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Analyze the lanthanide concentration in both the aqueous and organic phases using ICP-MS.

    • The lanthanide that forms the more stable complex with DAPTA (the heavier lanthanide) will be preferentially retained in the aqueous phase, while the lanthanide with the less stable complex (the lighter lanthanide) will be extracted into the organic phase.

  • Stripping (Back-Extraction):

    • The lanthanides extracted into the organic phase can be recovered by stripping with a strong acid solution (e.g., 3 M HCl).

Visualizations

ChemicalStructure cluster_DAPTA 1,3-Diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (this compound) cluster_acetate1 cluster_acetate2 cluster_acetate3 cluster_acetate4 N1 N C1 CH₂ N1->C1 N2 N C2 CH(OH) C1->C2 C3 CH₂ C2->C3 C3->N2 AC1_CH2 CH₂ AC1_CH2->N1 AC1_COO COOH AC1_CH2->AC1_COO AC2_CH2 CH₂ AC2_CH2->N1 AC2_COO COOH AC2_CH2->AC2_COO AC3_CH2 CH₂ AC3_CH2->N2 AC3_COO COOH AC3_CH2->AC3_COO AC4_CH2 CH₂ AC4_CH2->N2 AC4_COO COOH AC4_CH2->AC4_COO

Caption: Chemical structure of this compound.

IonExchange cluster_column Ion-Exchange Column cluster_elution Elution Process cluster_separation Separation Principle cluster_output Eluted Fractions Resin Cation-Exchange Resin (with adsorbed Ln³⁺ mixture) Fraction1 Fraction 1: Heavy Ln³⁺ Resin->Fraction1 Elutes first Eluent DAPTA Solution (Eluent) Eluent->Resin Flows through HeavyLn Heavy Ln³⁺ (e.g., Lu³⁺) HeavyLn->Eluent Forms more stable [Ln(DAPTA)] complex LightLn Light Ln³⁺ (e.g., La³⁺) LightLn->Resin Remains longer on resin Fraction2 Fraction 2: Lighter Ln³⁺ Fraction1->Fraction2 Followed by

Caption: Ion-exchange separation of lanthanides.

SolventExtraction cluster_funnel Separatory Funnel cluster_process Extraction Process AqueousPhase Aqueous Phase: Ln³⁺ mixture + DAPTA OrganicPhase Organic Phase: HDEHP in diluent HeavyLn Heavy Ln³⁺ HeavyLn->AqueousPhase Stays in aqueous phase as stable [Ln(DAPTA)] complex LightLn Light Ln³⁺ LightLn->OrganicPhase Extracted into organic phase

Caption: Solvent extraction workflow.

References

Application Notes and Protocols: DPTA as a Masking Agent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DPTA as a Masking Agent

1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DPTA) is a polyaminocarboxylic acid chelating agent. Its structure, featuring multiple carboxylic acid and amine functional groups, allows it to form stable, water-soluble complexes with a variety of metal ions. In analytical chemistry, this chelation property is leveraged for masking, a technique used to prevent interfering ions from participating in a chemical analysis. By selectively forming a complex with an interfering metal ion, a masking agent effectively removes it from the reaction without physical separation.[1][2]

The effectiveness of DPTA as a masking agent is dependent on the stability of the metal-DPTA complex, the pH of the solution, and the concentration of both DPTA and the metal ions present. The stability of these complexes is generally high for di- and trivalent cations.

Principle of Masking with DPTA

The fundamental principle behind using DPTA as a masking agent lies in its ability to form a more stable complex with an interfering metal ion (M_interfering) than the analyte metal ion (M_analyte) does with the titrant or reagent. The general equilibrium can be represented as:

M_interfering + DPTA ↔ [M_interfering-DPTA]

For effective masking, the formation constant (K_f) of the [M_interfering-DPTA] complex should be significantly higher than the K_f of the [M_analyte-Titrant] complex. This ensures that the interfering ion remains sequestered by DPTA throughout the analysis of the analyte.

G Analyte Analyte Ion (M_analyte) Analysis Quantitative Analysis Analyte->Analysis Reacts with Titrant Interferent Interfering Ion (M_interfering) DPTA DPTA (Masking Agent) Interferent->DPTA Forms Stable Complex MaskedComplex [M_interfering-DPTA] Complex Titrant Titrant / Reagent

Figure 1: General workflow of DPTA as a masking agent.

Applications and Protocols

While specific literature on DPTA as a masking agent is limited, its structural similarity to well-established chelating agents like EDTA and DTPA allows for the development of hypothetical, yet scientifically grounded, application protocols.

Application: Complexometric Titration of Ca²⁺ in the Presence of Fe³⁺

Objective: To determine the concentration of calcium ions in a sample containing ferric ions as an interference. Iron (III) would normally interfere with the titration of Ca²⁺ with EDTA. DPTA can be used to mask the Fe³⁺.

Protocol:

  • Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the sample solution containing Ca²⁺ and Fe³⁺ into a 250 mL Erlenmeyer flask.

  • pH Adjustment: Add 50 mL of deionized water and adjust the pH of the solution to approximately 10 using an ammonia-ammonium chloride buffer. This pH is optimal for the Ca²⁺-EDTA titration.

  • Masking of Fe³⁺: Add a sufficient amount of 0.1 M DPTA solution to chelate all the Fe³⁺ ions present. The amount of DPTA added should be in stoichiometric excess relative to the Fe³⁺ concentration.

  • Indicator Addition: Add a few drops of a suitable metal-ion indicator, such as Eriochrome Black T. The solution should turn wine-red.

  • Titration: Titrate the solution with a standardized 0.01 M EDTA solution until the color changes from wine-red to a clear blue, indicating the endpoint.

  • Calculation: Calculate the concentration of Ca²⁺ in the original sample based on the volume of EDTA used.

G start Start sample_prep Sample Preparation (Ca²⁺ and Fe³⁺) start->sample_prep ph_adjust pH Adjustment (pH 10) sample_prep->ph_adjust masking Add DPTA (Mask Fe³⁺) ph_adjust->masking indicator Add Indicator (Eriochrome Black T) masking->indicator titration Titrate with EDTA indicator->titration endpoint Endpoint Detection (Color Change) titration->endpoint calculation Calculate [Ca²⁺] endpoint->calculation end End calculation->end

Figure 2: Experimental workflow for Ca²⁺ titration with Fe³⁺ masking.
Application: Spectrophotometric Determination of Ni²⁺ in the Presence of Co²⁺

Objective: To determine the concentration of Ni²⁺ using a colorimetric reagent in a sample that also contains Co²⁺, which forms a colored complex with the same reagent.

Protocol:

  • Reagent Preparation: Prepare a standard solution of Ni²⁺, a solution of the colorimetric reagent (e.g., dimethylglyoxime), and a 0.1 M solution of DPTA.

  • Calibration Curve: Prepare a series of standard Ni²⁺ solutions of known concentrations and develop their color by adding the colorimetric reagent and a suitable buffer. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the Ni²⁺-reagent complex and construct a calibration curve.

  • Sample Preparation: Take a known volume of the sample containing both Ni²⁺ and Co²⁺.

  • Masking of Co²⁺: Add a calculated excess of the 0.1 M DPTA solution to the sample to selectively mask the Co²⁺. The stability of the Co²⁺-DPTA complex should be greater than that of the Co²⁺-reagent complex.

  • Color Development: Add the colorimetric reagent and buffer to the sample solution to develop the color of the Ni²⁺ complex.

  • Absorbance Measurement: Measure the absorbance of the sample solution at the λ_max determined from the calibration curve.

  • Concentration Determination: Determine the concentration of Ni²⁺ in the sample by comparing its absorbance to the calibration curve.

Quantitative Data

Metal IonHypothetical log K_f (DPTA)Interferes with Analysis of
Fe³⁺~28Ca²⁺, Mg²⁺, Zn²⁺
Al³⁺~20Ca²⁺, Mg²⁺, Zn²⁺
Co²⁺~18Ni²⁺, Cu²⁺
Ni²⁺~20Co²⁺, Cu²⁺
Cu²⁺~21Ni²⁺, Zn²⁺
Zn²⁺~18Ca²⁺, Mg²⁺
Ca²⁺~11-
Mg²⁺~9-

Note: These are estimated values for illustrative purposes. Actual stability constants would need to be determined experimentally.

Logical Relationships in Masking Agent Selection

The choice of a suitable masking agent involves considering the relative stabilities of the complexes formed.

G Condition1 K_f [M_interfering-DPTA] > K_f [M_interfering-Reagent] EffectiveMasking Effective Masking Condition1->EffectiveMasking True IneffectiveMasking1 Ineffective Masking: Interferent reacts Condition1->IneffectiveMasking1 False Condition2 K_f [M_analyte-Reagent] > K_f [M_analyte-DPTA] Condition2->EffectiveMasking True IneffectiveMasking2 Ineffective Masking: Analyte is masked Condition2->IneffectiveMasking2 False EffectiveMasking->Condition2 AND

Figure 3: Logical conditions for effective masking.

For successful masking:

  • The stability of the complex between the interfering ion and DPTA must be greater than the stability of the complex between the interfering ion and the analytical reagent.

  • The stability of the complex between the analyte and the analytical reagent must be greater than the stability of the complex between the analyte and DPTA, or the reaction between the analyte and the reagent must be kinetically favored.

Conclusion

DPTA shows potential as a versatile masking agent in analytical chemistry due to its strong chelating properties. While further experimental validation of its stability constants and specific applications is needed, the principles outlined in these notes provide a solid foundation for its use in complexometric titrations, spectrophotometry, and other analytical techniques where metal ion interference is a concern. Researchers are encouraged to adapt and validate these protocols for their specific analytical needs.

References

Application Notes and Protocols for DPTA-Based Removal of Trace Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace metal impurities can pose significant challenges in research, pharmaceutical manufacturing, and various industrial processes. Dipicolinic acid (DPTA), a pyridine-2,6-dicarboxylic acid, is a robust chelating agent capable of forming stable complexes with a variety of divalent and trivalent metal ions. This property makes it a valuable tool for the selective removal of trace metal contaminants from aqueous solutions. These application notes provide a detailed protocol for the effective removal of trace metals using DPTA, supported by quantitative data and a mechanistic overview.

DPTA's efficacy stems from its ability to form strong, well-defined coordination complexes with metal ions. The resulting metal-DPTA complexes can then be removed from solution through precipitation and subsequent physical separation methods like filtration or centrifugation. The efficiency of this process is influenced by factors such as pH, the concentration of DPTA, and the specific metal ions present.

Data Presentation: DPTA-Metal Complex Stability

The stability of the complex formed between DPTA and a metal ion is a critical factor in the efficiency of the removal process. The stability constant (log K) provides a quantitative measure of this affinity. A higher log K value indicates a more stable complex and, consequently, more effective chelation.

Metal IonStability Constant (log K)
Cu(II)10.3
Ni(II)9.7
Zn(II)8.8
Co(II)8.5
Mn(II)7.2
Fe(III)11.5

Note: The stability constants are approximate values and can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

This section outlines a general protocol for the removal of trace metals from an aqueous solution using DPTA. The protocol may require optimization depending on the specific application, including the initial concentration of metal contaminants and the composition of the solution.

Materials
  • Dipicolinic acid (DPTA)

  • Sodium hydroxide (NaOH) solution (1 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (1 M) for pH adjustment

  • Stir plate and stir bar

  • pH meter

  • Filtration apparatus (e.g., vacuum filtration with appropriate filter paper) or centrifuge

  • Beakers and other standard laboratory glassware

Protocol for Trace Metal Removal
  • Solution Preparation : Prepare a stock solution of DPTA (e.g., 0.1 M) in deionized water. Gentle heating may be required to fully dissolve the DPTA.

  • pH Adjustment of Contaminated Solution : Measure the initial pH of the aqueous solution containing the trace metal contaminants. Adjust the pH to a range of 5.0-7.0 using 1 M NaOH or 1 M HCl. The optimal pH can vary depending on the specific metal being targeted, as the stability of the metal-DPTA complex is pH-dependent.

  • Addition of DPTA : With continuous stirring, add the DPTA stock solution to the contaminated solution. The molar ratio of DPTA to the total estimated trace metal concentration should be at least 2:1 to ensure complete chelation. A higher excess of DPTA may be beneficial for strongly bound metals.

  • Complexation and Precipitation : Allow the solution to stir for a minimum of 30 minutes at room temperature. During this time, the DPTA will chelate the metal ions, and in many cases, the resulting metal-DPTA complex will precipitate out of the solution, especially at higher concentrations.

  • Separation of the Metal-DPTA Complex :

    • Filtration : If a precipitate is visible, separate the solid metal-DPTA complex from the solution using vacuum filtration. Use a filter paper with a pore size appropriate to retain the precipitate (e.g., 0.45 µm).

    • Centrifugation : Alternatively, centrifuge the solution at a sufficient speed and duration (e.g., 4000 rpm for 15 minutes) to pellet the precipitated complex. Carefully decant the supernatant.

  • Analysis of Remaining Metal Concentration : Analyze the treated solution (filtrate or supernatant) for the concentration of the target trace metals using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the removal efficiency.

Visualizations

Experimental Workflow for DPTA-Based Trace Metal Removal

G cluster_prep Preparation cluster_process Process cluster_separation Separation cluster_output Output A Contaminated Aqueous Solution C Adjust pH of Contaminated Solution (pH 5.0 - 7.0) A->C 1 B DPTA Stock Solution D Add DPTA Solution (Molar Ratio DPTA:Metal ≥ 2:1) B->D 2 C->D E Stir for 30 min (Complexation & Precipitation) D->E 3 F Filtration or Centrifugation E->F 4 G Treated Solution (Low Trace Metals) F->G 5a H Solid Metal-DPTA Complex F->H 5b

Application Notes and Protocols for DTPA in the Formulation of MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a polycarboxylic acid and a highly effective chelating agent. In the realm of magnetic resonance imaging (MRI), DTPA plays a pivotal role in the formulation of gadolinium-based contrast agents (GBCAs). The free gadolinium ion (Gd³⁺) is paramagnetic, meaning it has unpaired electrons that can significantly alter the magnetic properties of surrounding water molecules. This property is harnessed to enhance the contrast in MRI images, particularly by shortening the T1 relaxation time of nearby water protons, leading to a brighter signal in T1-weighted images.

However, free Gd³⁺ is toxic to the body. DTPA serves to encapsulate the gadolinium ion, forming a stable complex known as gadopentetate (Gd-DTPA). This chelation process renders the gadolinium safe for intravenous administration by preventing its release and deposition in tissues, ensuring it is efficiently excreted from the body.[1] One of the first and most widely used Gd-DTPA-based contrast agents is gadopentetate dimeglumine, marketed under the brand name Magnevist®.[2]

These application notes provide an overview of the formulation, synthesis, characterization, and evaluation of DTPA-based MRI contrast agents. The protocols are intended to serve as a guide for researchers and professionals involved in the development and study of these important diagnostic tools.

Formulation Details of a Commercial Gd-DTPA Contrast Agent (Magnevist®)

The formulation of a commercial Gd-DTPA product like Magnevist® is a sterile, aqueous solution designed for intravenous injection. The key components are detailed in the table below.

ComponentConcentration (per mL)Purpose
Gadopentetate Dimeglumine469.01 mgActive pharmaceutical ingredient (API); the gadolinium chelate that provides the contrast effect.
Meglumine0.99 mgForms a salt with the gadopentetate complex, improving solubility and physiological compatibility.
Diethylenetriaminepentaacetic Acid (DTPA)0.40 mgActs as a chelating agent to sequester any trace amounts of free gadolinium, enhancing safety.
Water for Injectionq.s. to 1 mLSterile solvent for the formulation.

Source: [2][3]

Synthesis and Characterization Protocols

Protocol 1: Synthesis of Gadopentetate Dimeglumine (Gd-DTPA)

This protocol describes the laboratory-scale synthesis of the gadopentetate complex.

Materials:

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Gadolinium(III) oxide (Gd₂O₃) or Gadolinium(III) chloride (GdCl₃)

  • Meglumine

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer and heating plate

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Lyophilizer (optional)

Procedure:

  • Dissolution of DTPA: In a reaction vessel, dissolve a known molar amount of DTPA in deionized water. The dissolution may be facilitated by gentle heating and stirring. Adjust the pH to approximately 7 with a suitable base (e.g., meglumine or NaOH) to deprotonate the carboxylic acid groups, enhancing solubility and reactivity.

  • Preparation of Gadolinium Salt Solution: In a separate beaker, prepare a solution of the gadolinium salt. If using Gd₂O₃, it may need to be dissolved in a minimal amount of dilute HCl to form GdCl₃ in situ.

  • Complexation Reaction: Slowly add the gadolinium salt solution to the DTPA solution while continuously stirring. The reaction mixture should be maintained at a controlled temperature (e.g., 50-70 °C) to facilitate the complexation. The molar ratio of DTPA to gadolinium should be approximately 1:1.

  • pH Adjustment and Monitoring: Throughout the reaction, monitor the pH of the solution. The formation of the Gd-DTPA complex will release protons, causing a decrease in pH. Maintain the pH in the neutral range (6.5-7.5) by the dropwise addition of a base (e.g., meglumine solution). The reaction is typically considered complete when the pH stabilizes.

  • Formation of the Dimeglumine Salt: Once the complexation is complete, add a stoichiometric amount of meglumine to form the gadopentetate dimeglumine salt.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the solution to remove any unreacted starting materials or precipitates.

    • Further purification can be achieved by techniques such as recrystallization or column chromatography if necessary.

  • Final Product Preparation: The purified solution can be concentrated by evaporation under reduced pressure. For a solid product, the solution can be lyophilized (freeze-dried).

Logical Workflow for Gd-DTPA Synthesis

cluster_synthesis Synthesis of Gadopentetate Dimeglumine dissolve_dtpa Dissolve DTPA in Water (pH adjustment) complexation Complexation Reaction (Heat and Stir) dissolve_dtpa->complexation prepare_gd Prepare Gadolinium Salt Solution prepare_gd->complexation ph_adjust pH Monitoring and Adjustment complexation->ph_adjust ph_adjust->complexation feedback add_meglumine Add Meglumine ph_adjust->add_meglumine purification Purification (Filtration/Chromatography) add_meglumine->purification final_product Final Product (Concentration/Lyophilization) purification->final_product

Caption: Workflow for the synthesis of gadopentetate dimeglumine.

Protocol 2: Characterization of Gd-DTPA

2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is for determining the purity of the synthesized Gd-DTPA complex and detecting any unreacted DTPA or other impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A buffered aqueous solution with an organic modifier. For example, a gradient of acetonitrile in a buffer like 10 mM ammonium acetate at pH 7.0 can be effective.[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable for detecting the chelate complex.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of DTPA and the synthesized Gd-DTPA at known concentrations in the mobile phase.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized product in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the synthesized product with the standards. The retention time of the main peak in the sample should match that of the Gd-DTPA standard. The presence of a peak at the retention time of the DTPA standard indicates unreacted ligand. Purity is calculated based on the relative peak areas.

2.2 Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Gadolinium Content

This protocol determines the exact gadolinium concentration in the synthesized product.

Instrumentation and Conditions:

  • ICP-MS System: A standard ICP-MS instrument.

  • Gases: Argon for plasma generation.

  • Internal Standard: An element not present in the sample (e.g., yttrium or indium) can be used to correct for instrumental drift.

Procedure:

  • Standard Preparation: Prepare a series of gadolinium standard solutions of known concentrations from a certified reference material.

  • Sample Preparation: Accurately weigh a small amount of the synthesized Gd-DTPA and dissolve it in a known volume of dilute nitric acid to digest the organic matrix and ensure all gadolinium is in an ionic form suitable for ICP-MS analysis.

  • Analysis: Introduce the blank, standards, and sample solutions into the ICP-MS.

  • Data Analysis: Generate a calibration curve from the gadolinium standards. Use this curve to determine the gadolinium concentration in the sample solution. Calculate the percentage of gadolinium by weight in the synthesized product.

In Vitro and In Vivo Evaluation Protocols

Protocol 3: In Vitro Relaxivity Measurement

Relaxivity (r₁ and r₂) is a measure of the efficiency of a contrast agent in shortening the T1 and T2 relaxation times of water protons, respectively.

Materials and Equipment:

  • Synthesized Gd-DTPA

  • Deionized water or phosphate-buffered saline (PBS)

  • NMR spectrometer or MRI scanner

  • NMR tubes or phantoms

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the Gd-DTPA complex in the chosen solvent (water or PBS) with varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM). Also, prepare a blank sample containing only the solvent.

  • T1 Measurement:

    • Use an inversion-recovery pulse sequence.

    • Acquire data for each sample at a range of inversion times (TI).

    • Fit the signal intensity versus TI data to an exponential recovery curve to determine the T1 relaxation time for each concentration.

  • T2 Measurement:

    • Use a spin-echo or a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

    • Acquire data for each sample at multiple echo times (TE).

    • Fit the signal intensity versus TE data to an exponential decay curve to determine the T2 relaxation time for each concentration.

  • Relaxivity Calculation:

    • Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) for each concentration.

    • Plot the relaxation rates (R₁ and R₂) against the concentration of Gd-DTPA.

    • The slope of the linear fit of the R₁ vs. concentration plot gives the longitudinal relaxivity (r₁).

    • The slope of the linear fit of the R₂ vs. concentration plot gives the transverse relaxivity (r₂).

Quantitative Data for Gd-DTPA Relaxivity

ParameterValue (mM⁻¹s⁻¹)Magnetic FieldMediumTemperature
r₁~4.01.5 TPlasma37 °C
r₂~5.29.4 TAqueous Sol37 °C

Source: [4][5] (Note: Relaxivity values can vary depending on the experimental conditions).

Experimental Workflow for Relaxivity Measurement

cluster_relaxivity Relaxivity Measurement Workflow prep_samples Prepare Gd-DTPA Dilutions and Blank measure_t1 Measure T1 (Inversion Recovery) prep_samples->measure_t1 measure_t2 Measure T2 (Spin Echo/CPMG) prep_samples->measure_t2 calc_rates Calculate Relaxation Rates (R1 = 1/T1, R2 = 1/T2) measure_t1->calc_rates measure_t2->calc_rates plot_data Plot Relaxation Rates vs. Concentration calc_rates->plot_data calc_relaxivity Calculate Relaxivity (r1, r2) from Slopes plot_data->calc_relaxivity

Caption: Workflow for determining the relaxivity of a contrast agent.

Protocol 4: In Vivo MRI in an Animal Model

This protocol outlines a general procedure for evaluating the contrast enhancement properties of Gd-DTPA in a small animal model, such as a mouse or rat.

Materials and Equipment:

  • Synthesized Gd-DTPA solution (sterile)

  • Small animal MRI scanner

  • Anesthesia system (e.g., isoflurane)

  • Animal monitoring system (respiration, temperature)

  • Catheter for intravenous injection

  • Animal model (e.g., healthy mice or a disease model)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Place a catheter in a suitable vein (e.g., tail vein) for contrast agent administration.

    • Position the animal in the MRI scanner and ensure it is properly restrained.

    • Monitor the animal's physiological parameters throughout the experiment.

  • Pre-contrast Imaging: Acquire baseline T1-weighted and T2-weighted images of the region of interest before contrast agent injection.

  • Contrast Agent Administration: Inject the sterile Gd-DTPA solution intravenously at a specified dose (e.g., 0.1 mmol/kg body weight).[6]

  • Post-contrast Imaging: Immediately after injection, acquire a series of dynamic T1-weighted images to observe the distribution and enhancement pattern of the contrast agent over time. Continue acquiring images at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).

  • Data Analysis:

    • Compare the pre- and post-contrast images to assess the degree of signal enhancement in different tissues.

    • Generate signal intensity-time curves for specific regions of interest to quantify the enhancement kinetics.

Preclinical Evaluation Workflow for a New DTPA-based Contrast Agent

cluster_preclinical Preclinical Evaluation Workflow synthesis Synthesis and Purification in_vitro In Vitro Characterization (Relaxivity, Stability, Purity) synthesis->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo pharmacokinetics Pharmacokinetics & Biodistribution in_vivo->pharmacokinetics mri_efficacy MRI Efficacy (Contrast Enhancement) in_vivo->mri_efficacy toxicology Toxicology Studies in_vivo->toxicology data_analysis Data Analysis and Candidate Selection pharmacokinetics->data_analysis mri_efficacy->data_analysis toxicology->data_analysis

Caption: A typical workflow for the preclinical evaluation of a novel MRI contrast agent.

Safety Considerations

Gadolinium-based contrast agents, including those formulated with DTPA, are generally safe for use in patients with normal renal function. However, a significant safety concern is the risk of Nephrogenic Systemic Fibrosis (NSF) in patients with severe kidney disease.[6] NSF is a rare but serious condition characterized by fibrosis of the skin and internal organs. Therefore, it is crucial to screen patients for renal impairment before administering GBCAs. DTPA-based agents are classified as linear GBCAs, which are considered to have a slightly higher risk of gadolinium release compared to macrocyclic agents, particularly in patients with compromised renal function.

References

Application Note: Determination of Total Water Hardness Using Complexometric Titration

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the standardized laboratory procedure for determining the total hardness of water samples, a critical parameter in pharmaceutical manufacturing, drug development, and scientific research. Water hardness is primarily caused by the presence of dissolved divalent cations, mainly calcium (Ca²⁺) and magnesium (Mg²⁺).[1] High levels of these ions can lead to precipitation, interfere with the action of surfactants and detergents, and affect the stability and solubility of drug formulations. The method described herein is the complexometric titration of Ca²⁺ and Mg²⁺ with ethylenediaminetetraacetic acid (EDTA), a widely accepted and reliable technique.[2][3][4]

Introduction

The concept of "hard water" refers to water with a high concentration of dissolved minerals, predominantly calcium and magnesium ions.[1] While other divalent cations can contribute, Ca²⁺ and Mg²⁺ are the most significant. The total hardness is typically expressed as the equivalent concentration of calcium carbonate (CaCO₃) in milligrams per liter (mg/L) or parts per million (ppm).

In research and pharmaceutical settings, precise control over water quality is paramount. Undesirable water hardness can lead to:

  • Precipitation of salts, causing equipment scaling and blockages.

  • Inactivation of active pharmaceutical ingredients (APIs).

  • Instability in emulsions and other complex formulations.

  • Interference with chemical reactions in sensitive assays.

The standard method for quantifying total water hardness is through complexometric titration with EDTA.[5][6] EDTA is a hexadentate chelating agent that forms highly stable, 1:1 stoichiometric complexes with Ca²⁺ and Mg²⁺ ions.[7] The endpoint of the titration is detected using a metallochromic indicator, such as Eriochrome Black T (EBT), which changes color upon complexation with the metal ions.[2][3]

Principle of the Method

The determination of total water hardness by EDTA titration is based on the following chemical principles:

  • Buffering: The water sample is first buffered to a pH of approximately 10 using an ammonia-ammonium chloride buffer.[2][7][8] This alkaline condition is necessary for the indicator to function correctly and ensures the stability of the metal-EDTA complexes.[9]

  • Indicator-Metal Complex Formation: A small amount of Eriochrome Black T (EBT) indicator is added to the sample. At pH 10, EBT is blue. In the presence of Ca²⁺ and Mg²⁺ ions, it forms a less stable, wine-red complex (M-EBT).[2][3][9]

    Mg²⁺ + EBT (blue) → [Mg-EBT]²⁺ (wine-red)

  • Titration with EDTA: The sample is then titrated with a standardized solution of EDTA. EDTA has a higher affinity for Ca²⁺ and Mg²⁺ than EBT does.[2] As EDTA is added, it sequentially chelates any free Ca²⁺ and Mg²⁺ ions first, and then displaces the metal ions from the M-EBT complex.

    [Mg-EBT]²⁺ (wine-red) + EDTA⁴⁻ → [Mg-EDTA]²⁻ + EBT (blue)

  • Endpoint Detection: The endpoint is reached when all the Ca²⁺ and Mg²⁺ ions have been complexed by EDTA. At this point, the EBT indicator is released back into its free, blue form, resulting in a sharp color change from wine-red to sky blue.[2][3] The volume of EDTA used is directly proportional to the total concentration of Ca²⁺ and Mg²⁺ ions in the sample.

Experimental Protocol: Total Hardness Determination

Reagents and Materials
  • Standard EDTA Solution (0.01 M): Prepare according to standard laboratory procedures or purchase a certified solution.[5]

  • Ammonia Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonium hydroxide (NH₄OH) and dilute to 1 L with deionized water.[9] Always prepare in a fume hood.

  • Eriochrome Black T (EBT) Indicator: Dissolve 0.5 g of EBT powder in 100 mL of an appropriate solvent like triethanolamine or ethanol.[9] Commercial preparations are also available.

  • Standard Calcium Carbonate Solution (for EDTA standardization): Accurately weigh 1.000 g of anhydrous CaCO₃, transfer to a 1 L volumetric flask. Add dilute HCl dropwise until the CaCO₃ is dissolved, then dilute to the mark with deionized water. This solution has a concentration of 1.00 mg CaCO₃/mL.[9]

  • Apparatus: 50 mL burette, 100 mL volumetric pipette, 250 mL conical flasks, magnetic stirrer, and stir bar.[10]

Procedure

Part A: Standardization of EDTA Solution (if not pre-standardized)

  • Pipette 20.0 mL of the standard CaCO₃ solution into a 250 mL conical flask.

  • Add approximately 80 mL of deionized water.

  • Add 5 mL of pH 10 ammonia buffer and 3-5 drops of EBT indicator. The solution will turn wine-red.[11]

  • Titrate with the EDTA solution from the burette with constant stirring until the color changes from wine-red to a distinct blue.[11]

  • Record the volume of EDTA consumed (V₁). Repeat the titration at least twice more to obtain concordant results (within 0.1 mL).[7]

Part B: Determination of Total Hardness in Water Sample

  • Pipette 100.0 mL of the water sample into a 250 mL conical flask.

  • Add 5 mL of pH 10 ammonia buffer and 3-5 drops of EBT indicator. The solution should turn wine-red if hardness is present.[2][3]

  • Titrate with the standardized EDTA solution from the burette with constant stirring.

  • The endpoint is reached when the last tinge of red disappears, and the solution turns a clear sky blue.[3]

  • Record the volume of EDTA consumed (V₂). Repeat the titration for concordant results.

Calculations

The total hardness is calculated as mg/L of CaCO₃ equivalent.

1. Molarity of EDTA (if standardized in Part A): Molarity of EDTA (M₂) = (Molarity of CaCO₃ × Volume of CaCO₃) / Volume of EDTA (V₁)

2. Total Hardness Calculation: Total Hardness (as mg/L CaCO₃) = (V₂ × M_EDTA × 100.09 g/mol × 1000 mg/g) / Volume of Sample (L)

Where:

  • V₂ is the average volume of EDTA used for the water sample (in L).

  • M_EDTA is the molarity of the standardized EDTA solution (in mol/L).

  • 100.09 g/mol is the molar mass of CaCO₃.

  • Volume of Sample is the volume of the water sample used (in L).

A simplified formula is often used: Total Hardness (mg/L as CaCO₃) = (V₂ [mL] × 1000) / Sample Volume [mL] (This simplified formula applies if 1 mL of the EDTA titrant is equivalent to 1 mg of CaCO₃)[9]

Data Presentation

The results of the titration should be recorded systematically for clarity and reproducibility.

Titration Parameter Trial 1 Trial 2 Trial 3 Average
Sample Volume (mL) 100.0100.0100.0100.0
Initial Burette Reading (mL) 0.0015.1030.15-
Final Burette Reading (mL) 15.1030.1545.20-
Volume of EDTA Used (mL) 15.1015.0515.0515.07
Calculated Total Hardness (mg/L as CaCO₃) ---Calculated Value
Indicator Color Changes
Indicator Eriochrome Black T (EBT)
Initial Color (in presence of Ca²⁺/Mg²⁺ at pH 10) Wine-Red
Endpoint Color (all Ca²⁺/Mg²⁺ chelated by EDTA) Sky Blue

Visualizations

Logical Workflow for Hardness Determination

G cluster_prep Preparation cluster_proc Titration Procedure cluster_calc Calculation P1 Prepare 0.01M EDTA S4 Titrate with EDTA P1->S4 P2 Prepare pH 10 Buffer S2 Add 5 mL pH 10 Buffer P2->S2 P3 Prepare EBT Indicator S3 Add 3-5 drops EBT Indicator (Solution turns Wine-Red) P3->S3 S1 Take 100 mL Water Sample S1->S2 S2->S3 S3->S4 S5 Observe Color Change (Wine-Red to Sky Blue) S4->S5 S6 Record Volume of EDTA Used S5->S6 C1 Calculate Total Hardness (mg/L as CaCO3) S6->C1

Caption: Experimental workflow for total water hardness determination.

Chemical Interaction Pathway

G cluster_start cluster_end M Ca²⁺ / Mg²⁺ MEBT [M-EBT] (Wine-Red) M->MEBT + EBT MEDTA [M-EDTA] (Stable Complex) EBT_blue EBT (Blue) EBT_blue->MEBT MEBT->EBT_blue + EDTA EDTA EDTA EDTA->MEDTA

Caption: Reaction pathway of metal ions, indicator, and EDTA.

References

Application Notes and Protocols: Diethylenetriaminepentaacetic Acid (DTPA) in Industrial Wastewater Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a synthetic aminopolycarboxylic acid and a powerful chelating agent known for its high affinity for a wide range of metal ions.[1] In industrial applications, such as in the pulp and paper, textile, and photographic industries, DTPA is used to sequester metal ions, preventing them from interfering with chemical processes.[1] However, its persistence and high stability present significant challenges in conventional wastewater treatment.

When present in industrial effluents, free DTPA and its metal complexes are resistant to biological degradation.[2][3][4] This can lead to the remobilization of heavy metals from sediments and sludge, allowing toxic metals to pass through treatment systems and into the environment.[3][4][5]

A modern and effective approach to leverage the chelating power of DTPA for wastewater treatment is its immobilization onto solid substrates. By functionalizing materials such as chitosan, biochar, or silica gel with DTPA, highly effective and regenerable adsorbents can be created.[5][6] These materials offer a targeted method for the removal of heavy metals from wastewater streams, combining high binding affinity with process control and adsorbent recovery.[5] This document provides detailed application notes and protocols for the use of DTPA-modified adsorbents in the treatment of industrial wastewater.

Applications

The primary application of immobilized DTPA in wastewater treatment is the removal of dissolved heavy metal ions. DTPA-functionalized adsorbents are particularly effective for capturing divalent and trivalent metal cations due to the formation of stable chelate complexes.

Key applications include:

  • Broad-Spectrum Heavy Metal Removal: Effective for the adsorption of various toxic heavy metals including Lead (Pb), Cadmium (Cd), Cobalt (Co), and Nickel (Ni).[1][5][7]

  • Treatment of Diverse Industrial Effluents: These adsorbents can be applied to wastewater from electroplating, mining, battery manufacturing, and pharmaceutical industries where heavy metal contamination is a concern.

  • Selective Metal Recovery: In some multi-metal systems, DTPA-functionalized materials have demonstrated selectivity, allowing for the potential separation and recovery of specific valuable metals. For example, the separation of Ni(II) from Co(II) has been observed.[5]

  • High-Efficiency Polishing Step: Can be used as a final polishing step to remove trace concentrations of heavy metals to meet stringent discharge regulations.

  • Regenerable Systems: The adsorbents can often be regenerated using an acidic solution to strip the bound metals, allowing for multiple cycles of use and reducing operational costs.[8]

Data Presentation

The performance of DTPA-modified adsorbents is dependent on the substrate material, synthesis method, and operational parameters. The following tables summarize key performance data from studies on DTPA-functionalized materials.

Table 1: Performance of Magnetic DTPA-Modified Chitosan Microspheres (MDCM) for Lead (Pb(II)) Removal

Parameter Value Reference
Target Pollutant Lead (Pb(II)) [8]
Maximum Adsorption Capacity 214.63 mg/g [8]
Optimal pH 3.0 [8]
Adsorption Kinetics Model Pseudo-second-order [8]
Adsorption Isotherm Model Langmuir [8]

| Reusability | High capacity retained after 5 cycles |[8] |

Table 2: Target Heavy Metals for DTPA-Functionalized Adsorbents

Adsorbent Substrate Target Heavy Metals Reference
Chitosan Pb(II), Co(II), Ni(II), Cd(II) [5][8]
Silica Gel Co(II), Ni(II), Cd(II), Pb(II) [5]

| Biochar / Organic Polymers | Cd(II), Pb(II), Cu(II) |[2][9] |

Experimental Protocols

Protocol for Synthesis of Magnetic DTPA-Modified Chitosan Microspheres (MDCM)

This protocol is adapted from a method for preparing a highly effective adsorbent for Pb(II) removal.[8]

Materials:

  • Chitosan

  • Fe₃O₄ magnetic nanoparticles

  • DTPA

  • Glutaraldehyde

  • Carbodiimide (EDC)

  • Acetic acid solution

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve a defined amount of chitosan in an acetic acid solution with stirring until a homogenous solution is formed.

  • Incorporate Magnetic Nanoparticles: Disperse Fe₃O₄ nanoparticles into the chitosan solution and sonicate to ensure uniform distribution.

  • Form Microspheres: Add the magnetic chitosan solution dropwise into a NaOH solution under stirring to form solid microspheres via precipitation.

  • Wash and Dry: Collect the magnetic chitosan microspheres, wash them thoroughly with deionized water and ethanol to remove impurities, and dry them in an oven.

  • Activate and Functionalize:

    • Activate the microspheres using a carbodiimide (EDC) solution to prepare the amine groups for reaction.

    • Introduce the DTPA solution to the activated microspheres and allow the reaction to proceed under stirring. This step grafts the DTPA molecules onto the chitosan surface.

  • Crosslink: Add glutaraldehyde to the suspension to crosslink the chitosan chains, enhancing the stability of the microspheres.

  • Final Wash and Dry: Wash the resulting MDCM adsorbent with deionized water until the pH is neutral, then dry completely before use.

General Protocol for Batch Adsorption Studies

This protocol outlines a standard procedure for evaluating the performance of a DTPA-modified adsorbent for heavy metal removal from a synthetic wastewater sample.[10]

Materials:

  • DTPA-modified adsorbent (e.g., MDCM)

  • Stock solution of a target heavy metal (e.g., 1000 mg/L Pb(II))

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks or glass bottles

  • Mechanical shaker

  • pH meter

  • Syringe filters

  • Analytical instrument for metal concentration measurement (e.g., AAS or ICP-OES)

Procedure:

  • Prepare Working Solutions: Prepare a series of standard aqueous solutions of the target metal (e.g., 10, 25, 50, 100 mg/L) by diluting the stock solution.

  • pH Adjustment: Transfer a fixed volume (e.g., 50 mL) of each working solution into separate flasks. Adjust the pH of each solution to the desired value (e.g., pH 3, 4, 5, 6, 7) using 0.1 M HCl or 0.1 M NaOH.[8][10]

  • Adsorbent Dosing: Add a precise amount of the DTPA-modified adsorbent (e.g., 0.05 g) to each flask.[10]

  • Agitation: Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and room temperature for a predetermined contact time (e.g., 2 hours).

  • Sample Collection and Preparation: After agitation, allow the adsorbent to settle (or use a magnet if the adsorbent is magnetic). Withdraw an aliquot of the supernatant, and filter it through a syringe filter (e.g., 0.45 µm) to remove any suspended particles.

  • Analysis: Determine the final concentration of the heavy metal in the filtrate using a suitable analytical technique (AAS or ICP-OES).

  • Calculate Removal Efficiency and Adsorption Capacity:

    • Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100

    • Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m

    • Where:

      • C₀ = Initial metal concentration (mg/L)

      • Cₑ = Equilibrium metal concentration (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

Visualizations

Diagrams of Key Processes

Synthesis_Workflow start Prepare Chitosan Solution mag Incorporate Magnetic Fe3O4 Nanoparticles start->mag sphere Form Microspheres in NaOH Solution mag->sphere wash1 Wash and Dry Magnetic Chitosan sphere->wash1 activate Activate with EDC wash1->activate graft Graft DTPA onto Surface activate->graft crosslink Crosslink with Glutaraldehyde graft->crosslink wash2 Final Wash and Dry crosslink->wash2 end DTPA-Modified Adsorbent (MDCM) wash2->end

Caption: Synthesis workflow for magnetic DTPA-modified chitosan (MDCM) adsorbent.

Caption: Wastewater treatment workflow using a recoverable magnetic DTPA adsorbent.

Caption: Chelation of a heavy metal ion (M²⁺) by immobilized DTPA.

References

Troubleshooting & Optimization

Troubleshooting endpoint detection in DPTA titrations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethylenetriaminepentaacetic acid (DPTA) in complexometric titrations for endpoint detection.

Frequently Asked Questions (FAQs)

Q1: What is a DPTA titration and what is it used for?

A DPTA (Diethylenetriaminepentaacetic acid) titration is a type of complexometric titration used to determine the concentration of metal ions in a solution. DPTA is a chelating agent, similar to EDTA, that forms stable complexes with a wide range of metal ions. This technique is frequently employed in pharmaceutical analysis, environmental monitoring, and quality control processes where accurate quantification of metal ions is crucial.

Q2: How is the endpoint detected in a DPTA titration?

The endpoint in a DPTA titration is most commonly detected using potentiometry. This involves monitoring the potential of a suitable ion-selective electrode (ISE) as the DPTA titrant is added. A sharp change in the potential indicates the equivalence point, where all the free metal ions in the sample have formed a complex with DPTA. While less common, visual indicators can also be used, but these may offer lower precision.

Q3: Why is pH control so important in DPTA titrations?

The stability of the metal-DPTA complex is highly dependent on the pH of the solution.[1] Titrating at an optimal pH ensures a sharp and accurate endpoint. If the pH is too low, the DPTA will be protonated, preventing it from effectively binding to the metal ions. Conversely, if the pH is too high, metal hydroxides may precipitate, leading to inaccurate results. The ideal pH range varies depending on the specific metal ion being analyzed.[1]

Troubleshooting Guide

Problem 1: No sharp endpoint or a very shallow titration curve.

Possible Causes:

  • Incorrect pH: The pH of the sample solution is outside the optimal range for the specific metal-DPTA complex formation.

  • Presence of Interfering Ions: Other metal ions in the sample are competing with the target analyte for the DPTA, leading to a gradual potential change.

  • Low Analyte Concentration: The concentration of the target metal ion is too low to produce a significant potential jump at the endpoint.

  • Faulty Electrode: The ion-selective electrode is not responding correctly due to fouling, damage, or an expired shelf life.

Solutions:

  • Verify and Adjust pH: Use a calibrated pH meter to check the pH of your sample solution before and during the titration. Adjust the pH to the recommended range for your specific analyte using appropriate buffers.

  • Use Masking Agents: If interfering ions are present, add a suitable masking agent to selectively complex with the interfering ions and prevent them from reacting with DPTA.[2][3][4][5] Common masking agents include cyanide, triethanolamine, and fluoride.

  • Concentrate the Sample: If the analyte concentration is too low, consider pre-concentrating the sample using appropriate analytical techniques.

  • Check and Calibrate the Electrode: Inspect the electrode for any visible signs of damage or fouling. Recalibrate the electrode according to the manufacturer's instructions. If the problem persists, the electrode may need to be replaced.

Problem 2: Drifting or unstable potential readings.

Possible Causes:

  • Inadequate Stirring: The solution is not being mixed properly, leading to localized areas of high or low ion concentration.

  • Electrode Not Conditioned: The ion-selective electrode has not been properly conditioned in a solution of similar ionic strength to the sample.

  • Temperature Fluctuations: Significant changes in temperature during the titration can affect the stability of the potential readings.

  • Clogged Liquid Junction: The liquid junction of the reference electrode is clogged, preventing proper ion exchange with the sample solution.

Solutions:

  • Ensure Consistent Stirring: Use a magnetic stirrer at a constant and moderate speed throughout the titration to ensure a homogenous solution.

  • Condition the Electrode: Before the titration, immerse the electrode in a solution with a similar ionic background to the sample for the time recommended by the manufacturer.

  • Maintain a Constant Temperature: Perform the titration in a temperature-controlled environment or allow all solutions to reach thermal equilibrium before starting.

  • Clean the Electrode Junction: Refer to the electrode manufacturer's guide for instructions on how to clean the liquid junction. This may involve soaking the electrode in a specific cleaning solution.

Problem 3: The endpoint is consistently overshot or undershot.

Possible Causes:

  • Incorrect Titrant Delivery Rate: The titrant is being added too quickly near the endpoint, making it difficult to accurately determine the point of maximum potential change.

  • Slow Electrode Response: The electrode has a slow response time and cannot keep up with the rapid change in ion concentration at the endpoint.

  • Improper Endpoint Determination Method: The method used to calculate the endpoint from the titration curve (e.g., first or second derivative) is not being applied correctly.

Solutions:

  • Decrease Titrant Addition Rate: As you approach the anticipated endpoint, reduce the volume of each titrant addition to allow the potential to stabilize between additions.

  • Allow for Electrode Stabilization: Pause after each titrant addition near the endpoint to ensure the potential reading is stable before recording the value.

  • Review Endpoint Calculation: Ensure you are using the correct mathematical method to determine the endpoint from your titration data. For potentiometric titrations, the endpoint is typically the point of maximum inflection on the titration curve, which can be precisely determined from the peak of the first derivative curve or the zero crossing of the second derivative curve.[6][7]

Quantitative Data Summary

The following table provides a summary of key parameters for the DPTA titration of various metal ions. Please note that these are approximate values and may need to be optimized for your specific experimental conditions.

Metal IonOptimal pH RangeLog K (Stability Constant) of Metal-DPTA ComplexPotential Interfering IonsRecommended Masking Agents
Cu²⁺4.0 - 6.0~21.5Zn²⁺, Ni²⁺, Co²⁺Cyanide, Triethanolamine
Zn²⁺5.0 - 7.0~18.3Ca²⁺, Mg²⁺Fluoride
Pb²⁺4.5 - 6.5~18.8Cd²⁺, Cu²⁺Cyanide
Ni²⁺5.0 - 6.0~20.2Co²⁺, Zn²⁺Cyanide
Co²⁺5.0 - 6.0~19.0Ni²⁺, Zn²⁺Cyanide
Fe³⁺2.0 - 3.0~27.5Al³⁺, Cr³⁺Fluoride
Ca²⁺9.0 - 11.0~10.7Mg²⁺Hydroxide (to precipitate Mg(OH)₂)
Mg²⁺10.0 - 11.0~9.3Ca²⁺Oxalate (to precipitate CaC₂O₄)

Note: Stability constants can vary with ionic strength and temperature.

Experimental Protocols

Potentiometric DPTA Titration of a Metal Ion (General Protocol)
  • Preparation of Solutions:

    • Prepare a standardized solution of DPTA (typically 0.01 M to 0.1 M).

    • Prepare a buffer solution to maintain the optimal pH for the metal ion of interest (see table above).

    • If necessary, prepare a solution of a suitable masking agent.

  • Apparatus Setup:

    • Set up an automatic titrator or a manual titration apparatus with a burette, a beaker, a magnetic stirrer, and a calibrated ion-selective electrode (ISE) and reference electrode appropriate for the metal ion being analyzed.

    • Connect the electrodes to a potentiometer or pH/mV meter.

  • Sample Preparation:

    • Pipette a known volume of the sample solution containing the metal ion into a clean beaker.

    • Add the appropriate buffer solution to adjust the pH to the optimal range.

    • If interfering ions are present, add the recommended masking agent and stir to ensure complete complexation of the interfering species.

    • Place a magnetic stir bar in the beaker.

  • Titration Procedure:

    • Immerse the electrodes in the sample solution and begin stirring at a constant, moderate rate.

    • Record the initial potential (in mV).

    • Begin adding the DPTA titrant in small increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the potential to stabilize and then record the potential and the total volume of titrant added.

    • As the potential begins to change more rapidly, decrease the volume of the titrant increments (e.g., 0.1 mL or less) to accurately capture the steep portion of the titration curve.

    • Continue adding titrant until the potential readings become stable again after the sharp inflection.

  • Data Analysis:

    • Plot the potential (mV) versus the volume of DPTA added (mL).

    • Determine the endpoint of the titration, which is the point of maximum slope on the titration curve. This can be done by calculating the first and second derivatives of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot corresponds to the endpoint.

    • Use the endpoint volume and the known concentration of the DPTA titrant to calculate the concentration of the metal ion in the original sample.

Visualizations

Troubleshooting_Workflow start Start DPTA Titration issue Problem with Endpoint Detection? start->issue no_sharp_endpoint No Sharp Endpoint / Shallow Curve issue->no_sharp_endpoint Yes unstable_readings Drifting / Unstable Readings issue->unstable_readings Yes overshooting Overshooting / Undershooting Endpoint issue->overshooting Yes end Successful Titration issue->end No check_ph Check & Adjust pH no_sharp_endpoint->check_ph masking_agent Use Masking Agent no_sharp_endpoint->masking_agent check_electrode Check / Calibrate Electrode no_sharp_endpoint->check_electrode unstable_readings->check_electrode check_stirring Ensure Proper Stirring unstable_readings->check_stirring overshooting->check_electrode adjust_titrant_rate Adjust Titrant Rate overshooting->adjust_titrant_rate check_ph->start Re-run masking_agent->start Re-run check_electrode->start Re-run check_stirring->start Re-run adjust_titrant_rate->start Re-run DPTA_Titration_Principle cluster_analyte Analyte Solution cluster_titrant Titrant cluster_reaction Complexation Reaction Metal_Ion Free Metal Ion (Mⁿ⁺) Metal_DPTA_Complex Stable Metal-DPTA Complex Metal_Ion->Metal_DPTA_Complex Interfering_Ion Interfering Ion (Iⁿ⁺) Masking_Agent Masking Agent Interfering_Ion->Masking_Agent Forms stable complex DPTA DPTA DPTA->Metal_DPTA_Complex Titration Masking_Agent->DPTA Prevents reaction

References

Technical Support Center: DTPA Interference in Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to Diethylenetriaminepentaacetic acid (DTPA) interference in Atomic Absorption Spectroscopy (AAS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the analysis of micronutrients such as iron (Fe), manganese (Mn), copper (Cu), and zinc (Zn) in samples extracted with DTPA.

Frequently Asked Questions (FAQs)

Q1: What is DTPA and why is it used in AAS sample preparation?

DTPA is a chelating agent used to extract bioavailable micronutrients (Fe, Mn, Cu, Zn) from soil and other complex matrices. It forms stable, soluble complexes with these metal ions, making them available for analysis by AAS. The standard extraction solution also contains Triethanolamine (TEA) as a buffer and Calcium Chloride (CaCl2) to prevent the dissolution of calcium carbonate in calcareous soils.

Q2: What is "DTPA interference" in the context of AAS?

DTPA interference in AAS is primarily a form of chemical and matrix interference . It's not an unforeseen problem but rather a known effect of the sample matrix that must be managed. The interference arises from the physicochemical properties of the DTPA-metal complexes and the other components of the extraction solution, which can differ significantly from simple aqueous standards. These differences can affect the sample's introduction into the instrument and the atomization process in the flame or graphite furnace, leading to inaccurate results if not properly addressed.

Q3: How does the DTPA matrix affect AAS measurements?

The DTPA-TEA-CaCl2 matrix can influence AAS measurements in several ways:

  • Viscosity and Surface Tension: The presence of dissolved salts and organic molecules can alter the physical properties of the sample solution. This can change the nebulization efficiency, affecting the amount of sample that reaches the flame and thus influencing the signal intensity.[1]

  • Atomization Efficiency: The thermal decomposition of the robust DTPA-metal chelates in the flame may differ from that of inorganic metal salts in simple aqueous standards. This can lead to either suppression or enhancement of the atomic signal.

  • Background Absorption and Scattering: The organic components of the extraction solution, DTPA and TEA, can produce molecular absorption bands or particulate matter upon combustion in the flame. This can cause non-specific absorption or scattering of the light from the hollow cathode lamp, leading to erroneously high absorbance readings, particularly at wavelengths below 300 nm.[2]

Q4: What is the primary method to overcome DTPA interference?

The most critical and universally recommended method to compensate for DTPA interference is matrix matching . This involves preparing all calibration standards and blanks in the same DTPA-TEA-CaCl2 extracting solution as the samples. By ensuring that the standards and samples have a virtually identical matrix, the physical and chemical interferences that occur during nebulization and atomization will be the same for both, effectively canceling out the interference.

Q5: Is it necessary to use a releasing agent like Lanthanum Chloride with DTPA extracts?

Generally, the use of releasing agents like Lanthanum Chloride is not necessary when analyzing DTPA extracts, provided that matrix matching of standards and samples is performed correctly. The chelating nature of DTPA and the presence of TEA, which can act as a releasing agent itself by creating a reducing environment in the flame, often mitigate the types of chemical interferences that lanthanum is used to correct (e.g., phosphate interference with calcium). The primary strategy remains diligent matrix matching.

Troubleshooting Guide

This guide addresses specific issues that may arise during the AAS analysis of DTPA extracts, even when matrix matching is employed.

Issue 1: Low or Inconsistent Readings

Possible Causes:

  • Mismatched Matrices: The most common cause of inaccurate results is a mismatch between the matrix of the standards and the samples.

  • Nebulizer Clogging: The relatively high salt content of the DTPA extracting solution can lead to partial or complete clogging of the nebulizer, resulting in reduced sample uptake and a lower signal.

  • Incorrect Flame Conditions: The organic nature of the DTPA extract requires optimized flame conditions for efficient atomization.

Solutions:

Troubleshooting Step Detailed Protocol
Verify Matrix Matching Ensure that the exact same batch of DTPA-TEA-CaCl2 extracting solution is used to prepare all calibration standards, blanks, and to dilute samples if necessary.
Clean the Nebulizer Regularly clean the nebulizer and burner head. If clogging is suspected, aspirate deionized water for several minutes. If the problem persists, follow the manufacturer's instructions for disassembling and cleaning the nebulizer assembly. A fine wire may be used to gently clear the nebulizer capillary.
Optimize Flame Stoichiometry The presence of organic material from the DTPA and TEA requires a slightly more oxidizing flame (leaner fuel-to-air ratio) to ensure complete combustion. Optimize the fuel and oxidant flow rates to achieve the maximum and most stable signal for the analyte of interest while aspirating a mid-range standard.
Issue 2: High Background Signal or Noisy Baseline

Possible Causes:

  • Incomplete Combustion: Incomplete combustion of the organic components (DTPA and TEA) can lead to the formation of light-scattering particles or absorbing molecular species in the flame.

  • Spectral Interference: Although rare for the typical micronutrient analysis wavelengths, there is a potential for broadband molecular absorption from the combustion products of the matrix.

Solutions:

Troubleshooting Step Detailed Protocol
Engage Background Correction Always use a background correction system, such as a deuterium lamp (for flame AAS) or Zeeman effect (for graphite furnace AAS), when analyzing DTPA extracts. This is crucial for correcting non-specific absorption and light scattering.
Optimize Burner Height Adjust the burner height to ensure the light beam from the hollow cathode lamp passes through the region of the flame with the highest free atom population and minimal background interference. This is an empirical optimization that should be performed for each analyte.
Check Wavelength and Slit Width Verify that the correct analytical wavelength and an appropriate slit width are selected according to the instrument's manual. A narrower slit can sometimes reduce background signal but may also decrease the analyte signal.

Experimental Protocols

Protocol 1: Preparation of DTPA Extracting Solution

Objective: To prepare the standard solution for extracting available micronutrients from soil samples and for use as the matrix for calibration standards.

Materials:

  • Diethylenetriaminepentaacetic acid (DTPA), reagent grade

  • Triethanolamine (TEA), reagent grade

  • Calcium chloride dihydrate (CaCl₂·2H₂O), reagent grade

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • To a 1-liter volumetric flask, add approximately 500 mL of deionized water.

  • Add 1.97 g of DTPA to the flask.

  • Add 14.92 g of TEA to the flask.

  • Add 1.47 g of CaCl₂·2H₂O to the flask.

  • Shake the flask until all components are dissolved.

  • Adjust the pH of the solution to 7.3 ± 0.05 by slowly adding concentrated HCl while monitoring with a calibrated pH meter.

  • Bring the final volume to 1 liter with deionized water and mix thoroughly.

Protocol 2: Preparation of Calibration Standards

Objective: To prepare a series of calibration standards with a matrix identical to the samples.

Materials:

  • DTPA extracting solution (from Protocol 1)

  • 1000 mg/L stock standards of Fe, Mn, Cu, and Zn

Procedure:

  • Prepare a series of volumetric flasks for the desired concentrations of each element.

  • Using a micropipette, add the appropriate volume of the 1000 mg/L stock standard to each flask.

  • Dilute to the final volume using the DTPA extracting solution.

  • The blank for the calibration curve should be the DTPA extracting solution itself.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_aas AAS Analysis cluster_data Data Processing sample Soil Sample extraction Shake for 2 hours sample->extraction dtpa_solution DTPA Extracting Solution dtpa_solution->extraction dilution Serial Dilution dtpa_solution->dilution filtration Filter extraction->filtration sample_extract Sample Extract filtration->sample_extract nebulizer Nebulization sample_extract->nebulizer stock_standards 1000 ppm Stock Standards (Fe, Mn, Cu, Zn) stock_standards->dilution cal_standards Calibration Standards (in DTPA solution) dilution->cal_standards cal_standards->nebulizer aas Atomic Absorption Spectrometer calibration_curve Generate Calibration Curve aas->calibration_curve flame Atomization in Flame nebulizer->flame detector Detection flame->detector detector->aas concentration Determine Sample Concentration calibration_curve->concentration

Caption: Experimental workflow for AAS analysis of micronutrients using DTPA extraction.

troubleshooting_logic cluster_instrument_checks Instrument Troubleshooting start Inaccurate AAS Results? check_matrix Are standards and samples in the same DTPA matrix? start->check_matrix remake_standards Remake standards in DTPA solution. check_matrix->remake_standards No check_instrument Check Instrument Performance check_matrix->check_instrument Yes remake_standards->start check_nebulizer Is nebulizer uptake stable? check_instrument->check_nebulizer clean_nebulizer Clean nebulizer and burner head. check_nebulizer->clean_nebulizer No check_flame Are flame conditions optimized for organic matrix? check_nebulizer->check_flame Yes clean_nebulizer->check_nebulizer optimize_flame Optimize fuel/oxidant ratio. check_flame->optimize_flame No check_background Is background correction enabled? check_flame->check_background Yes optimize_flame->check_flame enable_background Enable D2 or Zeeman background correction. check_background->enable_background No final_check Re-run analysis. check_background->final_check Yes enable_background->check_background

Caption: Troubleshooting logic for DTPA interference in AAS.

References

Stability of DPTA solutions over time and temperature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of Diethylenetriaminepentaacetic acid (DTPA) solutions. Below you will find frequently asked questions, troubleshooting guidance, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store aqueous DTPA solutions for optimal stability?

A1: For maximal stability, DTPA solutions should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep containers securely sealed and protected from physical damage.[1] The typical shelf life for industrial DTPA solutions is between 12 to 24 months when stored correctly, away from direct sunlight.

Q2: What are the primary factors that affect the stability and degradation of DTPA solutions?

A2: The primary factors influencing DTPA stability are temperature, pH, and the presence of other substances like metals. While DTPA is effective across a wide pH range (typically 2 to 11), its chelation efficiency and stability can vary depending on the specific metal ion and conditions.[2] Temperature can also facilitate the complex formation between DTPA and metal ions.[3]

Q3: Are there visible signs of DTPA solution degradation?

A3: Visual inspection is the first step in assessing a solution's viability. Signs of degradation or contamination can include a change in color, the appearance of cloudiness, or the formation of precipitate. For instance, in experiments involving barium sulfate, precipitation of solids after one hour indicated instability in the DTPA solution.[4]

Q4: Can I autoclave DTPA solutions to sterilize them?

A4: While DTPA itself is a stable molecule, high temperatures can potentially affect the solution's integrity or cause interactions with other components in a complex medium. There is no direct evidence from the provided results to confirm the safety of autoclaving DTPA solutions without affecting its chelating efficacy. It is generally recommended to prepare solutions under sterile conditions or use sterile filtration if required.

Q5: My experiment is not working as expected. How can I troubleshoot if the DTPA solution is the cause?

A5: If you suspect an issue with your DTPA solution, a systematic approach is best. Start by visually inspecting the solution for any precipitates or discoloration. Check the solution's pH to ensure it is within the effective range for your specific application.[2] If the solution is old or has been stored improperly, it is best to prepare a fresh batch.

Troubleshooting Guide

This section provides a logical workflow for identifying and resolving issues related to DTPA solution stability.

Troubleshooting Flowchart

The following diagram outlines a step-by-step process for troubleshooting common experimental problems that may be linked to the DTPA solution.

G start Experimental Anomaly (e.g., poor chelation, unexpected precipitate) check_solution Is the DTPA solution a potential cause? start->check_solution visual_inspection 1. Visual Inspection: - Color change? - Cloudiness? - Precipitate? check_solution->visual_inspection Yes other_factors Investigate other experimental variables. check_solution->other_factors No ph_check 2. pH Verification: Is the pH within the optimal range for the target ion? visual_inspection->ph_check storage_check 3. Storage & Age Check: - Stored correctly (cool, dark)? - Within recommended shelf life? ph_check->storage_check issue_found Issue Identified? storage_check->issue_found prepare_fresh Action: Prepare a fresh DTPA solution using verified protocols. issue_found->prepare_fresh Yes issue_found->other_factors No

Caption: A troubleshooting workflow for DTPA solution issues.

Stability Data Summary

The stability of a DTPA solution is critical for its efficacy as a chelating agent. The following tables summarize key stability parameters and storage recommendations.

Table 1: General Stability and Storage Recommendations

ParameterRecommendationRationale
Storage Temperature CoolHigh temperatures can decrease the solubility of some chelated complexes and potentially degrade the agent over long periods.
Storage Conditions Dry, well-ventilated area, away from sunlightPrevents contamination and photochemical degradation.[1][5]
Container Original, securely sealed containersProtects against physical damage, leaks, and contamination.[1]
Typical Shelf Life 12 - 24 monthsFor commercially prepared solutions under optimal conditions.

Table 2: Factors Influencing DTPA Chelation Efficacy

FactorEffect on Stability & EfficacyNotes
pH Effective across a broad range (pH 2-11).Optimal pH can vary based on the target metal ion. DTPA is a stronger chelating agent than EDTA at acidic pHs for certain metals like Cadmium.[3]
Temperature Can facilitate complex formation.Leaching efficiency of DTPA for certain metals has been shown to increase with temperature (e.g., up to 80 °C).[4]
Presence of Fe(III) DTPA is persistent toward biodegradation, both in the presence and absence of Fe(III).[5]This indicates high stability in biological systems where iron is present.

Experimental Protocols

Protocol: Assessment of DTPA Solution Stability

This protocol outlines a general method for evaluating the stability of a prepared DTPA solution over time and under different temperature conditions. The efficacy is measured by its ability to chelate a specific metal ion, which can be quantified using spectrophotometry or atomic absorption spectroscopy.

Objective: To determine the change in chelating capacity of a DTPA solution after storage under varying temperature conditions.

Materials:

  • DTPA solution (to be tested)

  • Standard metal ion solution (e.g., Iron (III) chloride, Copper (II) sulfate)

  • Spectrophotometer or Atomic Absorption Spectrometer

  • pH meter

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G prep 1. Prepare fresh DTPA solution of known concentration. aliquot 2. Aliquot solution into separate, sealed containers. prep->aliquot storage 3. Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C). aliquot->storage sampling 4. At specified time points (T=0, 1 wk, 4 wk, etc.), remove an aliquot from each temperature. storage->sampling chelation 5. Perform chelation assay: - Mix DTPA with standard  metal ion solution. - Allow to equilibrate. sampling->chelation measure 6. Measure concentration of unchelated or chelated metal using spectroscopy. chelation->measure analyze 7. Analyze data: Compare chelating capacity vs. time and temperature. measure->analyze

Caption: Workflow for assessing DTPA solution stability over time.

Procedure:

  • Initial Measurement (T=0):

    • Take an initial sample of the freshly prepared DTPA solution.

    • Perform a chelation assay by mixing a known volume of the DTPA solution with a standard solution of a metal ion (e.g., Fe³⁺).

    • Measure the concentration of the free or complexed metal ion using an appropriate analytical method (e.g., colorimetric assay for iron). This serves as your baseline (100% activity).

  • Storage:

    • Divide the remaining DTPA solution into several sterile, tightly sealed containers.

    • Place sets of these containers for storage under different temperature conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and elevated at 40°C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks), retrieve one sample from each temperature condition.

    • Allow the samples to return to room temperature.

    • Repeat the chelation assay as performed in step 1.

  • Data Analysis:

    • For each time point and temperature, calculate the remaining chelating capacity as a percentage of the initial (T=0) measurement.

    • Plot the percentage of chelating capacity versus time for each temperature condition to visualize the stability profile.

References

Technical Support Center: Dipotassium Tetraacetate (DPTA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for Dipotassium Tetraacetate (DPTA). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting common issues related to the purity of commercial DPTA and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is DPTA and what is it used for in research?

Dipotassium Tetraacetate (DPTA) is a salt of Diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent. In research and drug development, it is widely used to bind to and sequester metal ions. Its applications include:

  • Metal Ion Scavenging: Removing trace metal ion contaminants from buffers and reaction mixtures that could interfere with experiments.

  • Enzyme Inhibition Studies: Studying the role of metal ions in enzyme mechanisms by selectively removing them.

  • Radiopharmaceutical Chemistry: As a bifunctional chelator to attach radiometals to antibodies or other targeting molecules for imaging and therapy.

  • Cell Culture: To prevent metal-catalyzed oxidative damage to cells.

  • Drug Formulation: To enhance the stability of drug products by chelating metal ions that can catalyze degradation.

Q2: What are the common types of impurities found in commercial DPTA?

Commercial DPTA can contain several types of impurities, which can be broadly categorized as:

  • Metal Ions: Trace amounts of various metal ions can be present from the manufacturing process or raw materials. Common metal impurities include iron (Fe), copper (Cu), zinc (Zn), aluminum (Al), tin (Sn), and titanium (Ti).

  • Synthesis Byproducts: The synthesis of DPTA can result in residual starting materials, partially reacted intermediates, and byproducts. A common byproduct from the chloroacetic acid synthesis route is sodium chloride (NaCl).

  • Degradation Products: DPTA can degrade over time, especially when exposed to light and in the presence of certain metal ions like Fe(III). Degradation can lead to the formation of smaller aminocarboxylic acids such as diethylenetriaminetetraacetic acid and diethylenetriaminetriacetic acid.

  • Radiochemical Impurities (in radiolabeled DPTA): When DPTA is used in radiopharmaceuticals, such as with Technetium-99m (99mTc), impurities like free pertechnetate (99mTcO4-) and reduced-hydrolyzed technetium (99mTcO2) can be present.

Troubleshooting Guides

Problem 1: Reduced Efficiency in Metal Chelation

  • Symptom: Your experiment, which relies on the chelation of a specific metal ion by DPTA, is showing lower than expected efficiency. For example, a metal-catalyzed reaction is not being effectively inhibited.

  • Possible Cause: The presence of other metal ion impurities in your DPTA is competing with your target metal ion for chelation.

  • Troubleshooting Steps:

    • Verify DPTA Purity: If possible, obtain a certificate of analysis for your batch of DPTA to check for specified limits of metal impurities.

    • Use a Higher Grade DPTA: Consider using a higher purity grade of DPTA with lower metal content.

    • Increase DPTA Concentration: As a temporary workaround, you could try increasing the concentration of DPTA in your experiment to overcome the competition from impurity metals. However, be mindful of potential downstream effects of higher DPTA concentrations.

    • Perform a Functional Test: Test the chelation capacity of your DPTA solution with a known concentration of a standard metal ion solution before using it in your critical experiment.

Problem 2: Inconsistent Results in Radiochemical Labeling

  • Symptom: You are experiencing variable and low radiochemical yields when labeling a molecule with a radionuclide using a DPTA-conjugate.

  • Possible Cause: Metal ion impurities in the DPTA-conjugate or in your buffers are competing with the radionuclide for chelation. The pH of the reaction mixture may also be suboptimal.

  • Troubleshooting Steps:

    • Metal-Free Buffers: Prepare all buffers and solutions using metal-free water and reagents to minimize external metal contamination.

    • Optimize pH: The efficiency of radiolabeling is often pH-dependent. Ensure the pH of your reaction is optimal for the specific radionuclide you are using.

    • Quality Control of DPTA-Conjugate: Analyze the purity of your DPTA-conjugate to ensure that the chelating function has not been compromised during synthesis or storage.

    • Pre-treat with a Chelex Resin: If you suspect metal contamination in your buffers, consider treating them with a chelating resin like Chelex® 100 to remove divalent metal ions.

Problem 3: Unexpected Cellular Toxicity in Cell Culture Experiments

  • Symptom: You observe increased cell death or reduced cell proliferation after adding DPTA to your cell culture medium.

  • Possible Cause: While DPTA is generally used to reduce metal-induced toxicity, high concentrations or the presence of certain impurities could be detrimental. DPTA can also chelate essential metal ions required by the cells.

  • Troubleshooting Steps:

    • Titrate DPTA Concentration: Determine the optimal, non-toxic concentration of DPTA for your specific cell line through a dose-response experiment.

    • Check for Heavy Metal Impurities: If you suspect heavy metal contamination in your DPTA, consider using a higher purity grade.

    • Supplement with Essential Metals: If you suspect that DPTA is depleting essential metals, you may need to supplement your culture medium with low levels of zinc or other essential trace elements after the chelation step.

    • Control for pH Changes: The addition of DPTA can alter the pH of your culture medium. Ensure that the final pH is readjusted to the optimal range for your cells.

Data on Common Impurities and Their Effects

Impurity ClassSpecific ExamplesTypical Concentration Range in Commercial DPTAEffects on Experiments
Metal Ions Fe, Cu, Zn, Al, Sn, TiCan range from ppm to ppb levels depending on the grade.- Reduced radiochemical labeling yield. - Interference with metal-sensitive enzyme assays. - Catalysis of DPTA degradation.
Synthesis Byproducts Sodium Chloride (NaCl)Can be present in significant amounts in lower-grade DPTA.- Alteration of ionic strength of buffers, affecting protein solubility and enzyme kinetics. - Interference with certain analytical techniques.
Partially Carboxylated DPTAVariable, depending on synthesis and purification efficiency.- Lower chelation efficiency compared to fully carboxylated DPTA. - Potential for altered binding kinetics.
Degradation Products Diethylenetriaminetetraacetic acid, Diethylenetriaminetriacetic acidTypically low in freshly prepared solutions, but can increase with improper storage (light, heat, presence of metal catalysts).- Reduced overall chelation capacity of the solution. - Introduction of unknown variables into the experimental system.
Radiochemical Impurities 99mTcO4- (Pertechnetate), 99mTcO2Should be below 10% for clinical use of 99mTc-DTPA.- Inaccurate diagnostic imaging results. - Increased background signal and reduced image quality.

Experimental Protocols

Protocol 1: Quality Control of DPTA Purity by HPLC-UV

This method is used to determine the concentration of DPTA by forming a stable complex with a metal ion that can be detected by UV spectroscopy.

  • Materials:

    • DPTA standard and sample solutions

    • Iron(III) chloride (FeCl3) solution (20 mM)

    • Milli-Q water

    • Acetonitrile (HPLC grade)

    • Tetrabutylammonium phosphate buffer (24 mM, pH 6.5)

    • HPLC system with a UV detector

    • Reversed-phase C18 column

  • Procedure:

    • Preparation of DPTA-Fe3+ Complex:

      • For the standard, mix a known concentration of DPTA solution with an excess of FeCl3 solution.

      • For the sample, mix your DPTA solution with an excess of FeCl3 solution.

      • Allow the solutions to stand at room temperature for at least 30 minutes to ensure complete complexation.

    • HPLC Conditions:

      • Mobile Phase: An isocratic mixture of 24 mM tetrabutylammonium phosphate buffer (pH 6.5) and acetonitrile (e.g., 80:20 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 260 nm.

      • Injection Volume: 50 µL.

    • Analysis:

      • Inject the prepared standard and sample solutions into the HPLC system.

      • The DPTA-Fe3+ complex will elute as a distinct peak.

      • Quantify the DPTA concentration in your sample by comparing the peak area to that of the standard.

Protocol 2: Thin-Layer Chromatography (TLC) for Radiochemical Purity of 99mTc-DTPA

This protocol is a common method to assess the radiochemical purity of 99mTc-DTPA.

  • Materials:

    • 99mTc-DTPA solution

    • Whatman No. 1 paper or TLC silica gel strips

    • Acetone

    • Saline (0.9% NaCl)

    • TLC development chamber

    • Radiometric TLC scanner or gamma counter

  • Procedure:

    • Spotting: Spot a small amount of the 99mTc-DTPA solution onto two separate chromatography strips near the bottom edge.

    • Development:

      • Place one strip in a chamber containing acetone as the mobile phase.

      • Place the second strip in a chamber containing saline as the mobile phase.

      • Allow the solvent front to travel up the strips.

    • Analysis:

      • After development, remove the strips and allow them to dry.

      • In the acetone system, free pertechnetate (99mTcO4-) moves with the solvent front (Rf = 1), while 99mTc-DTPA and 99mTcO2 remain at the origin (Rf = 0).

      • In the saline system, both 99mTc-DTPA and free pertechnetate move with the solvent front (Rf = 1), while 99mTcO2 remains at the origin (Rf = 0).

      • Measure the radioactivity in each section of the strips using a radiometric scanner or by cutting the strips and using a gamma counter.

    • Calculation:

      • Calculate the percentage of each radiochemical species to determine the radiochemical purity of the 99mTc-DTPA.

Visualizations

DTPA_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Impurities Diethylenetriamine Diethylenetriamine Reaction Reaction Diethylenetriamine->Reaction Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Purification Purification Reaction->Purification Crude Product NaCl NaCl Reaction->NaCl Byproduct Partially Carboxylated DPTA Partially Carboxylated DPTA Reaction->Partially Carboxylated DPTA Incomplete Reaction DPTA DPTA Purification->DPTA Final Product

Caption: Chloroacetic acid synthesis pathway of DPTA, highlighting the formation of byproducts.

DTPA_Degradation DPTA DPTA Degradation_Products Diethylenetriaminetetraacetic acid Diethylenetriaminetriacetic acid ...and other smaller fragments DPTA->Degradation_Products Fe(III) Fe(III) Fe(III)->Degradation_Products Light Light Light->Degradation_Products

Caption: Simplified degradation pathway of DPTA, accelerated by Fe(III) and light.

QC_Workflow Start Start Receive_DPTA Receive Commercial DPTA Start->Receive_DPTA Check_CoA Check Certificate of Analysis Receive_DPTA->Check_CoA Perform_QC_Tests Perform In-House QC Tests (e.g., HPLC, TLC) Check_CoA->Perform_QC_Tests Decision Purity Meets Specifications? Perform_QC_Tests->Decision Use_in_Experiment Use in Experiment Decision->Use_in_Experiment Yes Reject_Batch Reject Batch Decision->Reject_Batch No

Caption: A typical quality control workflow for commercial DPTA before experimental use.

Technical Support Center: Overcoming Matrix Effects in DTPA-Based Metal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Diethylenetriaminepentaacetic acid (DTPA)-based metal analysis.

Frequently Asked Questions (FAQs)

Q1: What is the DTPA soil test and what is it used for?

The DTPA soil test is an analytical method developed by Lindsay and Norvell (1978) to assess the plant-available concentrations of micronutrients, such as zinc (Zn), iron (Fe), manganese (Mn), and copper (Cu), in near-neutral and calcareous soils.[1][2] It is also utilized to extract heavy metals like cadmium (Cd), nickel (Ni), and lead (Pb) to evaluate their potential bioavailability.[1][3] The test involves extracting soil samples with a DTPA solution, and the resulting extract is then typically analyzed using methods like inductively coupled plasma-optical emission spectrometry (ICP-OES) or atomic absorption spectrometry (AAS).[1][4]

Q2: What are matrix effects in the context of DTPA-based metal analysis?

Matrix effects are a significant source of interference in elemental analysis where components of the sample matrix, other than the analyte of interest, alter the analytical signal.[5][6] In DTPA-based metal analysis, the complex mixture of dissolved organic matter, salts, and other elements extracted from the soil can either suppress or enhance the signal of the target metal analytes during analysis by techniques like ICP-MS or ICP-OES.[5] This can lead to inaccurate quantification of the metal concentrations.

Q3: What are the common types of interferences encountered in ICP-MS analysis of DTPA extracts?

Several types of interferences can occur during the ICP-MS analysis of DTPA extracts:

  • Isobaric Interferences: This happens when isotopes of different elements have the same nominal mass-to-charge ratio (m/z), making it difficult for the mass spectrometer to distinguish between them. For example, ⁵⁸Fe and ⁵⁸Ni can interfere with each other.[7][8]

  • Polyatomic (or Molecular) Interferences: These are formed from the combination of atoms from the argon plasma gas, sample matrix, and acids. A common example is the formation of ⁴⁰Ar³⁵Cl⁺, which interferes with the measurement of ⁷⁵As.[7][9]

  • Doubly Charged Ion Interferences: Some elements can form doubly charged ions (M²⁺) in the plasma, which will appear at half their mass-to-charge ratio (m/z). For instance, ¹⁵⁶Gd²⁺ can interfere with the analysis of ⁷⁸Se.[9][10]

  • Matrix Effects: High concentrations of matrix elements can cause signal suppression or enhancement. For instance, high salt or organic content can impact the ionization efficiency of the target analytes.[5]

Troubleshooting Guide

Issue 1: Inaccurate or irreproducible results.

Possible Cause: Matrix effects interfering with the analytical measurement.

Solutions:

  • Sample Dilution: Diluting the DTPA extract can reduce the concentration of interfering matrix components. A 5-fold dilution can significantly reduce ion suppression for some analytes.[11][12] However, dilution may lower the analyte concentration below the detection limit of the instrument.

  • Matrix-Matched Calibration: Prepare calibration standards in a solution that mimics the matrix of the DTPA extracts as closely as possible. This involves using the DTPA extraction solution as the blank and for preparing standards.[4][13]

  • Method of Standard Additions: This technique can be used to compensate for matrix effects. It involves adding known amounts of the analyte to the sample extract and extrapolating to find the initial concentration.[6]

  • Internal Standardization: Add an element that is not present in the original sample to all samples, blanks, and standards at a known concentration. The ratio of the analyte signal to the internal standard signal is then used for quantification, which can correct for variations in sample introduction and plasma conditions.[11]

Issue 2: Precipitate formation in DTPA extracts.

Possible Cause: DTPA soil extracts can develop a precipitate if left at room temperature for an extended period (2-3 days).[4]

Solution:

  • Analyze the extracts as soon as possible after filtration, ideally within 48 hours.[1]

  • If immediate analysis is not possible, store the extracts refrigerated to slow down precipitation.[4]

  • If a precipitate has formed, it may be necessary to re-filter the sample before analysis, though this could potentially lead to loss of analytes.

Issue 3: Low or no signal for certain elements.

Possible Cause: The concentration of the analyte in the extract is below the instrument's detection limit.

Solution:

  • Optimize Instrument Parameters: Adjust the ICP-OES or ICP-MS settings for higher sensitivity for the specific element of interest.

  • Use a More Sensitive Technique: If using ICP-OES, consider switching to ICP-MS, which generally offers lower detection limits.[5]

  • Preconcentration Techniques: While more complex, certain solid-phase extraction methods could be employed to concentrate the analytes before analysis.

Experimental Protocols

DTPA Extraction Protocol

This protocol is based on the method developed by Lindsay and Norvell (1978).[1][2][3]

1. Reagents:

  • DTPA Extracting Solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M TEA, pH 7.3):

    • Dissolve 1.967 g of diethylenetriaminepentaacetic acid (DTPA), 1.47 g of calcium chloride dihydrate (CaCl₂·2H₂O), and 14.92 g of triethanolamine (TEA) in approximately 800 mL of deionized water.[1][4][13]

    • Allow the DTPA to fully dissolve.

    • Adjust the pH to 7.3 ± 0.05 with 1N HCl.[4]

    • Bring the final volume to 1 L with deionized water. This solution is stable for several months.[4]

2. Sample Preparation:

  • Air-dry the soil sample and grind it to pass through a 2 mm nylon sieve.[1][4]

3. Extraction Procedure:

  • Weigh 10.0 g of the prepared soil into a 50 mL extraction vessel.[1][2]

  • Add 20.0 mL of the DTPA extracting solution to the soil.[1][2]

  • Shake the suspension for exactly 2 hours at a constant temperature.[1][2]

  • Filter the extract through a suitable filter paper (e.g., Whatman No. 42). Discard the first few mL of the filtrate.[4] Alternatively, centrifuge the suspension until the supernatant is clear.[1]

  • Analyze the filtrate for the metals of interest.

Quantitative Data Summary
ParameterValueReference
DTPA Concentration0.005 M[1][2][4]
CaCl₂ Concentration0.01 M[1][2][4]
TEA Concentration0.1 M[1][2][4]
pH of Extracting Solution7.3 ± 0.05[4]
Soil-to-Solution Ratio1:2 (w/v)[1][2]
Shaking Time2 hours[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction DTPA Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample Air-dry and Sieve Soil (<2mm) weigh_soil Weigh 10g Soil soil_sample->weigh_soil add_dtpa Add 20mL DTPA Solution weigh_soil->add_dtpa shake Shake for 2 hours add_dtpa->shake filter_centrifuge Filter or Centrifuge shake->filter_centrifuge analysis Analyze Extract (ICP-OES/MS) filter_centrifuge->analysis quantification Quantify Metal Concentration analysis->quantification

Caption: Workflow for DTPA-based metal analysis.

troubleshooting_logic start Inaccurate Results? matrix_effects Suspect Matrix Effects start->matrix_effects dilution Dilute Sample matrix_effects->dilution matrix_match Matrix-Matched Calibration matrix_effects->matrix_match std_addition Standard Addition matrix_effects->std_addition internal_std Internal Standard matrix_effects->internal_std reanalyze Re-analyze dilution->reanalyze matrix_match->reanalyze std_addition->reanalyze internal_std->reanalyze end Accurate Results reanalyze->end

Caption: Troubleshooting logic for inaccurate results.

References

Technical Support Center: Adjusting DTPA Concentration for Effective Metal Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diethylenetriaminepentaacetic acid (DTPA) for metal removal in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during metal chelation experiments with DTPA.

Issue Possible Cause Recommended Solution
Incomplete Metal Removal Incorrect DTPA Concentration: The molar ratio of DTPA to the metal ion may be insufficient for complete chelation.Increase the molar concentration of DTPA. A common starting point is a 1:1 molar ratio, but a higher ratio (e.g., 5:1 or 10:1 of DTPA to metal) may be necessary depending on the metal and the complexity of the solution.
Suboptimal pH: The pH of the solution significantly impacts DTPA's chelation efficiency.[1]Adjust the pH of the solution. The optimal pH for DTPA chelation of many divalent and trivalent metal ions is between 4.0 and 7.0.[1] Use a suitable buffer to maintain the desired pH throughout the experiment.
Presence of Competing Ions: Other metal ions with a high affinity for DTPA may be present in the solution, competing with the target metal.Analyze the sample for other potential metal contaminants. If competing ions are present, a higher concentration of DTPA may be required. Consider a pre-treatment step to remove interfering ions if possible.
Precipitation of Metal Hydroxides: At higher pH values, some metal ions may precipitate as hydroxides, making them unavailable for chelation by DTPA.Lower the pH of the solution to keep the metal ions in a soluble form before adding DTPA. Ensure the final pH of the solution remains in the optimal range for chelation.
Precipitate Formation Upon DTPA Addition Low Solubility of DTPA: The free acid form of DTPA has low solubility in water.Use a salt form of DTPA, such as the pentasodium or pentapotassium salt, which are more soluble. Alternatively, dissolve the DTPA free acid in a slightly alkaline solution (e.g., by adding NaOH or KOH) before adding it to your experimental sample and then adjust the final pH.
Formation of Insoluble Metal-DTPA Complexes: While most DTPA-metal complexes are soluble, some may precipitate under specific conditions.Adjust the pH or temperature of the solution. Characterize the precipitate to confirm its composition.
Alteration of Biological Sample Integrity Chelation of Essential Metal Ions: DTPA is a broad-spectrum chelator and can remove essential metal ions (e.g., Zn²⁺, Mn²⁺, Mg²⁺) from biological samples, potentially affecting protein structure or enzyme activity.[2]Use the lowest effective concentration of DTPA. Consider using the zinc salt of DTPA (Zn-DTPA) to minimize the removal of endogenous zinc.[2] If possible, perform the chelation at a lower temperature to reduce the impact on biological molecules.
Inconsistent or Non-Reproducible Results Variability in Experimental Conditions: Small variations in pH, temperature, incubation time, or DTPA concentration can lead to different outcomes.Standardize all experimental parameters. Prepare fresh DTPA solutions for each set of experiments. Accurately measure and control the pH of all solutions. Ensure consistent incubation times and temperatures.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of DTPA to use for metal removal?

The optimal DTPA concentration depends on several factors, including the type and concentration of the metal ion, the pH of the solution, and the presence of other competing ions. A good starting point is a 1:1 molar ratio of DTPA to the target metal ion. However, an excess of DTPA (e.g., 5:1 or 10:1) is often used to ensure complete chelation.

2. How does pH affect the efficiency of DTPA in chelating metal ions?

The pH of the solution is a critical factor in the effectiveness of DTPA as a chelating agent. The optimal pH range for the chelation of many common heavy metals is between 4.0 and 7.0.[1] Within this range, the carboxylic acid groups of the DTPA molecule are sufficiently deprotonated to effectively bind to positively charged metal ions.

3. Which metals can DTPA effectively chelate?

DTPA is a broad-spectrum chelating agent that can form stable complexes with a wide range of divalent and trivalent metal ions. It is particularly effective for chelating transition metals and lanthanides.

4. Can DTPA remove essential metal ions from my sample?

Yes, DTPA can chelate essential metal ions such as zinc, manganese, and magnesium, which can be a concern when working with biological samples.[2] To mitigate this, it is recommended to use the lowest effective concentration of DTPA and to consider using Zn-DTPA if zinc depletion is a primary concern.[2]

5. How can I prepare a stock solution of DTPA?

Since the free acid form of DTPA has low water solubility, it is often more practical to use a salt form like pentasodium DTPA. To prepare a stock solution from the free acid, you can dissolve it in deionized water by adding a stoichiometric amount of a strong base (e.g., NaOH or KOH) to deprotonate the carboxylic acid groups and increase its solubility. Always adjust the final pH to the desired level for your experiment.

Data Presentation

The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex.

Table 1: Stability Constants (log K) of DTPA with Various Metal Ions

Metal IonLog K Value
Fe³⁺28.6
Hg²⁺26.9
Cu²⁺21.5
Ni²⁺20.3
Pb²⁺18.8
Zn²⁺18.5
Cd²⁺19.0
Mn²⁺15.6
Ca²⁺10.9
Mg²⁺9.3

Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

General Protocol for Metal Removal from an Aqueous Solution

This protocol provides a general framework for removing metal ions from a simple aqueous solution using DTPA.

Materials:

  • DTPA (free acid or pentasodium salt)

  • Deionized water

  • pH meter

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Stir plate and stir bar

  • Appropriate analytical instrument for metal quantification (e.g., ICP-MS, AAS)

Procedure:

  • Prepare DTPA Stock Solution:

    • If using pentasodium DTPA, dissolve the desired amount in deionized water to achieve the target concentration.

    • If using DTPA free acid, suspend the desired amount in deionized water and add a strong base (e.g., 1 M NaOH) dropwise while stirring until the DTPA is fully dissolved.

  • Sample Preparation:

    • Determine the initial concentration of the target metal ion in your sample.

    • Adjust the pH of the sample to the optimal range for DTPA chelation (typically 4.0-7.0) using a suitable acid or base.

  • Chelation Reaction:

    • Add the DTPA stock solution to the sample to achieve the desired molar ratio of DTPA to the metal ion.

    • Stir the solution at room temperature for a specified period (e.g., 1-2 hours) to allow for the formation of the metal-DTPA complex.

  • Separation of Metal-DTPA Complex (if necessary):

    • In many cases, the soluble metal-DTPA complex can be removed by subsequent purification steps such as dialysis, size-exclusion chromatography, or diafiltration, depending on the nature of the sample.

  • Analysis:

    • Measure the concentration of the remaining free metal ion in the solution to determine the efficiency of the removal process.

Visualizations

Experimental_Workflow Experimental Workflow for Metal Removal Using DTPA cluster_prep Preparation cluster_reaction Chelation cluster_analysis Analysis prep_dtpa Prepare DTPA Stock Solution add_dtpa Add DTPA to Sample prep_dtpa->add_dtpa prep_sample Prepare Sample (Determine [Metal], Adjust pH) prep_sample->add_dtpa incubate Incubate/Stir add_dtpa->incubate separation Separate Metal-DTPA Complex (Optional) incubate->separation measure_metal Measure Remaining Free Metal separation->measure_metal

Caption: A flowchart illustrating the general experimental workflow for removing metal ions using DTPA.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Metal Removal start Incomplete Metal Removal check_ph Is pH in Optimal Range (4.0 - 7.0)? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_conc Is DTPA:Metal Ratio Sufficient (e.g., >5:1)? check_ph->check_conc Yes adjust_ph->check_ph increase_conc Increase DTPA Concentration check_conc->increase_conc No check_competing Are Competing Ions Present? check_conc->check_competing Yes increase_conc->check_conc address_competing Increase DTPA Further or Pre-treat Sample check_competing->address_competing Yes success Effective Metal Removal check_competing->success No address_competing->success

Caption: A logic diagram to guide troubleshooting efforts when experiencing incomplete metal removal with DTPA.

References

Technical Support Center: Preventing Precipitation of Metal-DTPA Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chelating agent Diethylenetriaminepentaacetic acid (DTPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve issues related to the precipitation of metal-DTPA complexes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DTPA and how does it chelate metal ions?

A1: Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid that can form stable, water-soluble complexes with a wide range of metal ions. It is a chelating agent, meaning it can form multiple bonds with a single metal ion, effectively sequestering it and preventing it from participating in other reactions.[1] DTPA has eight potential binding sites (three nitrogen atoms and five carboxyl groups) to wrap around a metal ion.

Q2: Why is the stability of metal-DTPA complexes important?

A2: The stability of the metal-DTPA complex is crucial for its effectiveness. A high stability constant indicates a strong bond between DTPA and the metal ion, making the complex less likely to dissociate. This is important in applications such as heavy metal detoxification, where the goal is to safely remove toxic metals from a system, and in drug development to prevent the premature release of a therapeutic metal ion.

Q3: What are the main factors that influence the precipitation of metal-DTPA complexes?

A3: The primary factors that can lead to the precipitation of metal-DTPA complexes include:

  • pH: This is the most critical factor. The solubility of both free DTPA and its metal complexes is highly pH-dependent.

  • Concentration: High concentrations of the metal ion or DTPA can exceed the solubility limit of the complex.

  • Temperature: Temperature can influence the solubility of the complexes.

  • Presence of other ions: Competing metal ions or other ligands can interfere with the formation and stability of the desired metal-DTPA complex.[2]

Troubleshooting Guide: Precipitation Issues

This guide will help you diagnose and resolve common precipitation problems encountered during your experiments with metal-DTPA complexes.

Problem 1: A precipitate forms immediately upon adding DTPA to my metal ion solution.
  • Possible Cause 1: Low pH. DTPA itself has low solubility in acidic conditions. If your metal salt solution is acidic, adding DTPA may cause the chelating agent itself to precipitate out.

    • Solution: Before adding the metal salt, dissolve the DTPA in a slightly alkaline solution (e.g., using dilute NaOH) to ensure it is fully deprotonated and soluble. Then, slowly add the metal salt solution while monitoring the pH.

  • Possible Cause 2: Metal Hydroxide Precipitation. If your solution has a high pH, the metal ion may be precipitating as a metal hydroxide before it has a chance to form a complex with DTPA. Each metal has a specific pH at which it will precipitate as a hydroxide.[3][4][5]

    • Solution: Adjust the pH of your metal salt solution to a range where the metal ion is soluble and the DTPA is effective. For many metals, this is in the slightly acidic to neutral pH range.

Problem 2: A precipitate forms over time after initially forming a clear solution.
  • Possible Cause 1: Slow Metal Hydroxide Formation. At moderately high pH, the formation of metal hydroxides can be slow. Over time, the metal-DTPA complex may be in equilibrium with the less soluble metal hydroxide, leading to precipitation.

    • Solution: Lower the pH of the solution to a range where the metal hydroxide is more soluble but the metal-DTPA complex remains stable.

  • Possible Cause 2: Change in Temperature. A decrease in temperature can reduce the solubility of the metal-DTPA complex.

    • Solution: If your experiment allows, try maintaining a constant, slightly elevated temperature. Check the literature for the temperature sensitivity of your specific metal-DTPA complex.

  • Possible Cause 3: High Concentration. The concentration of the metal-DTPA complex may be too high for the given conditions (pH, temperature).

    • Solution: Dilute the solution to a concentration below the solubility limit of the complex.

Data Presentation

Table 1: Stability Constants (Log K) of Common Metal-DTPA Complexes

The stability constant (K) is a measure of the strength of the interaction between DTPA and a metal ion. A higher Log K value indicates a more stable complex. This table can help you predict which metals will be more strongly chelated and potentially less prone to precipitation if the conditions are favorable for complexation.

Metal IonLog K
Fe(III)28.6
Cu(II)21.5
Ni(II)20.3
Pb(II)18.8
Zn(II)18.6
Cd(II)19.0
Co(II)19.2
Mn(II)15.6
Ca(II)10.9
Mg(II)9.3

Source: Adapted from various sources.[6][7]

Table 2: General pH Guidelines for Preventing Precipitation

This table provides general pH ranges to maintain the solubility of both DTPA and common metal ions, thereby preventing precipitation. Note that the optimal pH can vary depending on the specific metal and its concentration.

Metal IonOptimal pH Range for Stable Complex FormationPotential Precipitation Issues Outside this Range
Fe(III)1.5 - 7.5Precipitation of Fe(OH)₃ above pH 7.5
Cu(II)3.0 - 10.0Precipitation of Cu(OH)₂ at higher pH
Zn(II)4.0 - 9.0Precipitation of Zn(OH)₂ at higher pH
Ca(II)> 6.0DTPA is less effective at lower pH
Mn(II)5.0 - 9.0Precipitation of Mn(OH)₂ at higher pH

Experimental Protocols

Protocol 1: Preparation of a Stable Metal-DTPA Complex Solution

This protocol provides a general procedure for preparing a stable solution of a metal-DTPA complex, minimizing the risk of precipitation.

Materials:

  • DTPA

  • Metal salt (e.g., chloride or nitrate salt of the desired metal)

  • Deionized water

  • Dilute sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

  • pH meter

Procedure:

  • Dissolve DTPA: Weigh the required amount of DTPA and add it to a beaker with deionized water. DTPA has low solubility in neutral water.

  • Adjust pH to Dissolve DTPA: Slowly add dilute NaOH solution dropwise while stirring until the DTPA is completely dissolved. The pH should be in the range of 7-8.

  • Prepare Metal Salt Solution: In a separate beaker, dissolve the metal salt in deionized water.

  • Complexation: Slowly add the metal salt solution to the DTPA solution while stirring continuously.

  • Monitor and Adjust pH: Monitor the pH of the solution throughout the addition of the metal salt. The formation of the metal-DTPA complex will release protons, causing the pH to decrease. Use dilute NaOH to maintain the pH within the optimal range for your specific metal complex (refer to Table 2).

  • Final Volume Adjustment: Once all the metal salt has been added and the pH is stable, transfer the solution to a volumetric flask and add deionized water to the final desired volume.

  • Filtration (Optional): If any slight turbidity is observed, filter the solution through a 0.22 µm filter.

Protocol 2: Dissolving Precipitated Metal-DTPA Complexes

This protocol outlines a general procedure for attempting to redissolve a metal-DTPA complex that has precipitated out of solution.

Materials:

  • Solution containing the precipitated metal-DTPA complex

  • Dilute sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

  • pH meter

  • Heating plate (optional)

Procedure:

  • Identify the Likely Cause: Refer to the Troubleshooting Guide to determine the most likely cause of the precipitation (e.g., incorrect pH).

  • pH Adjustment (if pH is the suspected cause):

    • If the precipitate is likely the metal hydroxide (solution pH is high), slowly add dilute HCl to lower the pH into the optimal range for the metal-DTPA complex.

    • If the precipitate is likely DTPA itself (solution pH is low), slowly add dilute NaOH to raise the pH.

  • Heating (use with caution): Gently warming the solution while stirring may help to redissolve the precipitate. Be aware that excessive heat can degrade the complex.

  • Dilution: If the concentration of the complex is suspected to be too high, add a known volume of deionized water to dilute the solution.

  • Stirring: Continue to stir the solution for an extended period to allow the precipitate to redissolve.

  • Filtration and Re-preparation: If the precipitate does not dissolve, it may be necessary to filter it out, and re-prepare the solution following Protocol 1, paying close attention to the pH and concentration.

Mandatory Visualization

G cluster_pH_Scale Effect of pH on DTPA Chelation cluster_DTPA_State State of DTPA and Metal Low_pH Low pH (Acidic) Optimal_pH Optimal pH Range Low_pH->Optimal_pH Increase pH Protonated_DTPA Protonated DTPA (Low Solubility) Low_pH->Protonated_DTPA Favors High_pH High pH (Alkaline) Optimal_pH->High_pH Increase pH Chelated_Complex Stable Metal-DTPA Complex (Soluble) Optimal_pH->Chelated_Complex Favors Metal_Hydroxide Metal Hydroxide Precipitate (Insoluble) High_pH->Metal_Hydroxide Favors

Caption: The effect of pH on DTPA chelation and potential precipitation pathways.

G start Precipitate Observed check_ph Check Solution pH start->check_ph ph_low pH is too low check_ph->ph_low < Optimal ph_high pH is too high check_ph->ph_high > Optimal ph_ok pH is in optimal range check_ph->ph_ok Optimal adjust_ph_up Slowly add base (e.g., NaOH) to raise pH ph_low->adjust_ph_up adjust_ph_down Slowly add acid (e.g., HCl) to lower pH ph_high->adjust_ph_down check_concentration Check Concentration ph_ok->check_concentration reassess Reassess Experiment Parameters adjust_ph_up->reassess adjust_ph_down->reassess conc_high Concentration is too high check_concentration->conc_high High conc_ok Concentration is acceptable check_concentration->conc_ok OK dilute Dilute the solution conc_high->dilute conc_ok->reassess dilute->reassess

Caption: A troubleshooting workflow for addressing precipitation of metal-DTPA complexes.

References

Troubleshooting low recovery in DPTA extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Diethylenetriaminepentaacetic acid (DPTA) extraction methods.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the DPTA extraction method?

The DPTA soil test is designed to assess the availability of micronutrients such as zinc (Zn), iron (Fe), manganese (Mn), and copper (Cu) in soils, particularly in near-neutral and calcareous conditions.[1] The method employs a solution containing DPTA, a chelating agent that forms stable, soluble complexes with the micronutrient cations, effectively extracting them from the soil matrix.[1][2] The extracting solution is buffered to a pH of 7.3 to prevent the dissolution of calcium carbonate (CaCO3) from calcareous soils, which could interfere with the extraction process.[1][3]

Q2: What are the key components of the DPTA extraction solution and their functions?

The standard DPTA extracting solution consists of three main components:

ComponentConcentrationFunction
DPTA (Diethylenetriaminepentaacetic acid) 0.005 MA chelating agent that forms stable complexes with micronutrient cations (Zn, Fe, Mn, Cu), making them soluble and extractable.[1]
Triethanolamine (TEA) 0.1 MActs as a buffer to maintain the solution pH at 7.3 and also forms complexes with interfering elements like aluminum.[1][3]
Calcium Chloride (CaCl2) 0.01 MHelps to maintain equilibrium in the soil solution and minimizes the dissolution of CaCO3 from calcareous soils.[1][3]

Q3: For which soil types is the DPTA extraction method most suitable?

The DPTA soil test was specifically developed for identifying deficiencies of Zn, Fe, Mn, and Cu in near-neutral and calcareous soils (pH > 7.0).[1][2] While it can be used on a wider range of soil pH values, its effectiveness, particularly for Mn and Cu, can be variable in acidic soils.[4] For moderately to strongly acidic soils, other extraction methods might be more appropriate.[4]

Troubleshooting Guide for Low Recovery

Low recovery of micronutrients is a common issue in DPTA extraction. This guide addresses potential causes and provides corrective actions.

Q4: My micronutrient recovery is consistently low. What are the potential causes related to the experimental protocol?

Several factors in the experimental procedure can lead to low recovery. Strict adherence to the protocol is crucial for accurate and reproducible results.[1]

Potential CauseRecommended Action
Incorrect Shaking Time The standard protocol specifies a shaking time of exactly 2 hours.[1] Deviating from this can lead to incomplete chelation and lower extraction. Ensure your shaker is set for the correct duration.
Inadequate Shaking Speed The shaking speed should be sufficient to keep the soil suspended in the extraction solution. If the soil settles at the bottom, the extraction efficiency will be reduced. Calibrate your shaker to the recommended speed if specified in your standard operating procedure.
Incorrect Temperature The extraction should be performed at a constant temperature of 25°C.[1] Temperature fluctuations can affect the reaction kinetics and the stability of the metal-DPTA complexes.[5][6] Use a temperature-controlled shaker or perform the extraction in a temperature-controlled room.
Improper Filtration The extract should be filtered immediately after shaking using a fine-porosity filter paper.[1] Delay in filtration can lead to re-adsorption of the extracted micronutrients onto the soil particles. Discard the first portion of the filtrate to ensure the filter paper is saturated and does not adsorb the analytes.[1]
Sample Contamination Ensure all glassware, sample vessels, and milling equipment are thoroughly cleaned and free from any potential metal contamination.[1]

Q5: Could the properties of my soil samples be the reason for low recovery?

Yes, soil characteristics can significantly influence the extraction efficiency.

Soil PropertyImpact on RecoveryTroubleshooting Steps
High Organic Matter Soils with high organic matter content can strongly complex micronutrients, making them less available for extraction by DPTA.[4] For soils with high organic content, you may need to adjust the soil-to-solution ratio. A common modification is to use 20.0 g of sample with 40.0 mL of DPTA extraction solution.[1]
Soil pH The DPTA method is optimized for a pH of 7.3.[1] If the soil is highly acidic, the buffering capacity of the TEA in the extracting solution might be exceeded, leading to a lower pH of the final extract and affecting the chelation process.[4] While the method is robust, for highly acidic soils, consider if DPTA is the most suitable extractant.[4]
Soil Texture Clay soils, with their higher surface area and cation exchange capacity, can bind micronutrients more tightly than sandy soils, potentially leading to lower extraction.[1] Ensure vigorous shaking to facilitate the release of these ions.

Q6: I suspect issues with my DPTA extraction solution. What should I check?

The quality and preparation of the extraction solution are critical for accurate results.

Potential IssueVerification and Correction
Incorrect pH of the Solution The pH of the DPTA extracting solution must be adjusted to 7.3 ± 0.2 with hydrochloric acid (HCl).[1] Always verify the pH of your solution before use with a calibrated pH meter.
Degraded Reagents Use high-purity, analytical grade reagents for preparing the solution. Ensure the DPTA, TEA, and CaCl2 are not expired and have been stored correctly.
Improper Preparation Follow the standard operating procedure for preparing the solution precisely.[1] Ensure complete dissolution of all components before adjusting the final volume.

Experimental Protocols

Standard DPTA Extraction Protocol

This protocol is based on the method developed by Lindsay and Norvell (1978).

  • Sample Preparation: Air-dry the soil sample and pass it through a 2 mm sieve.

  • Weighing: Weigh 10.0 g of the prepared soil sample into a sealable sample vessel (e.g., a 50 mL or 100 mL centrifuge tube).[1]

  • Extraction: Add 20.0 mL of the DPTA extraction solution to the soil sample.[1]

  • Shaking: Cap the vessel and shake it for exactly 2 hours at 25°C on a mechanical shaker at a speed sufficient to maintain the soil in suspension.[1]

  • Filtration/Centrifugation: Immediately after shaking, filter the suspension through a fine-porosity filter paper (e.g., Whatman No. 42). Discard the first few mL of the filtrate.[1] Alternatively, centrifuge the suspension at 3000 rpm for 10 minutes until the supernatant is clear.[1]

  • Analysis: Analyze the clear filtrate for micronutrient concentrations (Zn, Fe, Mn, Cu) using an atomic absorption spectrophotometer (AAS) or an inductively coupled plasma-optical emission spectrometer (ICP-OES).[1][6] The extract should be analyzed within 48 hours.[1]

Visualizations

DPTA Extraction Workflow

DPTA_Extraction_Workflow A Soil Sample Preparation (Air-dry, Sieve) B Weigh 10g of Soil A->B C Add 20mL DPTA Extraction Solution B->C D Shake for 2 hours at 25°C C->D E Filter or Centrifuge D->E F Analyze Filtrate (AAS or ICP-OES) E->F G Results F->G

Caption: A flowchart of the standard DPTA extraction protocol.

Troubleshooting Low Recovery in DPTA Extraction

Troubleshooting_Low_Recovery Start Low Micronutrient Recovery Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Solution Verify Extraction Solution Start->Check_Solution Check_Soil Assess Soil Properties Start->Check_Soil Shaking_Time Incorrect Shaking Time? Check_Protocol->Shaking_Time Temperature Incorrect Temperature? Check_Protocol->Temperature Filtration Improper Filtration? Check_Protocol->Filtration Solution_pH Incorrect Solution pH? Check_Solution->Solution_pH Reagents Degraded Reagents? Check_Solution->Reagents Organic_Matter High Organic Matter? Check_Soil->Organic_Matter Soil_pH_Type Extreme Soil pH? Check_Soil->Soil_pH_Type Correct_Time Set Shaker to 2 hours Shaking_Time->Correct_Time Yes Correct_Temp Maintain 25°C Temperature->Correct_Temp Yes Correct_Filter Filter Immediately Filtration->Correct_Filter Yes Adjust_pH Adjust pH to 7.3 Solution_pH->Adjust_pH Yes New_Reagents Prepare Fresh Solution Reagents->New_Reagents Yes Adjust_Ratio Modify Soil:Solution Ratio Organic_Matter->Adjust_Ratio Yes Consider_Method Evaluate Method Suitability Soil_pH_Type->Consider_Method Yes

Caption: A decision tree for troubleshooting low recovery.

References

Minimizing DPTA degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Diethylenetriaminepentaacetic acid (DTPA) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is DTPA and why is its stability important?

A1: Diethylenetriaminepentaacetic acid (DTPA) is a synthetic aminopolycarboxylic acid that acts as a chelating agent, meaning it can form stable complexes with metal ions. This property makes it invaluable in various applications, including as a stabilizer in pharmaceutical formulations to prevent metal-catalyzed degradation of active ingredients, in MRI contrast agents, and for the removal of toxic heavy metals. The stability of DTPA is crucial because its degradation can lead to a loss of chelating efficacy, potentially compromising experimental results, reducing product shelf-life, and in clinical applications, affecting safety and efficacy.

Q2: What are the primary factors that cause DTPA degradation?

A2: The main factors contributing to DTPA degradation are:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation, especially in the presence of metal ions like iron (Fe³⁺).

  • pH: DTPA stability is pH-dependent. While it is generally stable in neutral to alkaline conditions, extreme pH values can affect its integrity.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: Strong oxidizing agents can lead to the decomposition of the DTPA molecule.

  • Presence of Metal Ions: Certain metal ions, particularly iron (Fe³⁺), can catalyze the photodegradation of DTPA.

Q3: How can I visually tell if my DTPA solution has degraded?

A3: Visual inspection alone is not a reliable method for detecting DTPA degradation, as degradation products are often colorless. However, signs of potential issues with your DTPA solution include:

  • Precipitation: The formation of a solid precipitate can indicate that the DTPA has come out of solution, which can be influenced by pH and the presence of certain metal ions.

  • Discoloration: While DTPA solutions are typically colorless to pale yellow, a significant change in color could suggest a chemical reaction or contamination, which might be associated with degradation. For definitive assessment, analytical methods are required.

Q4: What are the common degradation products of DTPA?

A4: The degradation of DTPA can result in smaller aminocarboxylic acids. For instance, photodegradation of the Fe(III)-DTPA complex has been shown to produce diethylenetriaminetetraacetic acid, diethylenetriaminetriacetic acid, and other related compounds.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving DTPA.

Issue 1: Unexpectedly low chelation efficiency.
Possible Causes Solutions
DTPA Degradation Prepare fresh DTPA solutions before each experiment. Store stock solutions in amber vials or wrapped in aluminum foil to protect from light. Avoid storing solutions at elevated temperatures.
Incorrect pH Ensure the pH of your experimental buffer is within the optimal range for DTPA chelation with the specific metal of interest. DTPA-metal complexes are generally stable in a pH range of 4 to 7.5, depending on the metal.
Competition from other ions If your sample contains high concentrations of competing metal ions, consider increasing the molar ratio of DTPA to the target metal ion.
Inaccurate Concentration Verify the concentration of your DTPA stock solution using a validated analytical method such as HPLC.
Issue 2: Precipitation in the DTPA solution.
Possible Causes Solutions
pH-dependent solubility DTPA acid is sparingly soluble in water. Its solubility increases significantly in alkaline solutions. Ensure the pH of your solution is appropriate to maintain DTPA solubility, especially for concentrated stock solutions.
Formation of insoluble metal complexes While DTPA forms soluble complexes with many metals, high concentrations of certain metal ions in the presence of other buffer components (e.g., phosphate) could potentially lead to precipitation.
Low Temperature Storing concentrated DTPA solutions at low temperatures may cause precipitation. Store at room temperature unless otherwise specified.

Data Summary Tables

The following tables summarize the impact of various factors on DTPA stability.

Table 1: Effect of pH on DTPA Stability

pH RangeStabilityRemarks
< 4Reduced StabilityIncreased potential for protonation of the carboxylate groups, which can affect chelation efficiency.
4 - 7.5High Stability Optimal pH range for the formation of stable complexes with most metal ions.
> 7.5Generally StableDTPA is soluble and effective in alkaline conditions. However, very high pH (e.g., 10-11) in the presence of strong oxidizers like hydrogen peroxide can lead to some degradation.

Table 2: Effect of Temperature on DTPA Stability

Temperature RangeStabilityRemarks
2-8°C (Refrigerated)High StabilityRecommended for short-term storage of solutions to minimize microbial growth, but be aware of potential precipitation of concentrated solutions.
Room Temperature (20-25°C)Good StabilitySuitable for routine use and storage of solid DTPA and its solutions. Protect from light.
> 40°CReduced Stability Elevated temperatures accelerate the rate of chemical degradation. Avoid prolonged exposure to high temperatures.

Table 3: Effect of Light on DTPA Stability

Light ConditionStabilityRemarks
Dark (Stored in amber vials or foil-wrapped containers)High Stability Recommended storage condition to prevent photodegradation.
Ambient Laboratory LightModerate StabilitySome degradation may occur over extended periods, especially in the presence of photosensitizing agents or metal ions.
Direct Sunlight or UV lightLow Stability Significant and rapid degradation, particularly for Fe(III)-DTPA complexes, which can have a half-life of less than an hour under summer sunlight.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable DTPA Stock Solution (0.5 M)

Materials:

  • Diethylenetriaminepentaacetic acid (DTPA), solid

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • Calibrated pH meter

  • Amber glass bottle or a clear glass bottle wrapped in aluminum foil

Procedure:

  • Weigh the desired amount of solid DTPA. For a 0.5 M solution, this is 196.7 g per liter.

  • Add the DTPA to a beaker containing approximately 80% of the final desired volume of deionized water.

  • Slowly add 1 M NaOH solution dropwise while stirring continuously. The DTPA will dissolve as the pH increases.

  • Monitor the pH using a calibrated pH meter. Continue adding NaOH until the DTPA is fully dissolved and the pH is in the desired range (typically 7.0-8.0 for a general-purpose stock solution).

  • Once the DTPA is completely dissolved and the pH is stable, transfer the solution to a volumetric flask.

  • Add deionized water to bring the solution to the final desired volume and mix thoroughly.

  • Transfer the solution to a labeled amber glass bottle or a foil-wrapped clear glass bottle.

  • Store the solution at room temperature, protected from light. For long-term storage, refrigeration at 2-8°C can be considered, but be mindful of potential precipitation.

Protocol 2: Quantification of DTPA using High-Performance Liquid Chromatography (HPLC)

This method is adapted for the quantification of DTPA in pharmaceutical formulations and can be modified for other sample matrices. Since DTPA lacks a chromophore, a metal ion is added to form a complex that can be detected by UV-Vis spectroscopy.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column

  • DTPA standard

  • Iron(III) chloride (FeCl₃) solution

  • Mobile phase: A suitable ion-pairing reagent (e.g., tetrabutylammonium phosphate) in a buffered aqueous solution with an organic modifier (e.g., acetonitrile). The exact composition should be optimized for the specific column and system.

Procedure:

  • Sample Preparation: To a known volume of the sample containing DTPA, add an excess of FeCl₃ solution to ensure all DTPA is complexed with iron.

  • Standard Preparation: Prepare a series of DTPA standards and treat them with FeCl₃ in the same manner as the samples.

  • Chromatographic Conditions:

    • Set the UV-Vis detector to a wavelength where the Fe-DTPA complex has significant absorbance (e.g., around 260 nm).

    • Equilibrate the C18 column with the mobile phase.

    • Inject the prepared standards and samples.

  • Quantification: Generate a calibration curve from the peak areas of the standards. Use this curve to determine the concentration of DTPA in the samples.

Visualizations

cluster_factors Factors Leading to DTPA Degradation cluster_consequences Consequences Light Light Exposure (UV, Sunlight) Degradation DTPA Degradation Light->Degradation Temp High Temperature Temp->Degradation pH Extreme pH pH->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Metals Metal Ions (e.g., Fe³⁺) Metals->Degradation catalyzes Loss Loss of Chelation Efficacy Degradation->Loss Results Compromised Experimental Results Loss->Results

Caption: Factors contributing to DTPA degradation and its consequences.

cluster_workflow Workflow for Preparing Stable DTPA Solutions start Start weigh Weigh Solid DTPA start->weigh dissolve Dissolve in Deionized Water with NaOH addition weigh->dissolve check_pH Monitor and Adjust pH (Target: 7.0-8.0) dissolve->check_pH volume Adjust to Final Volume check_pH->volume pH stable & dissolved store Store in Amber Bottle at Room Temperature volume->store end Stable DTPA Solution store->end

References

Validation & Comparative

DPTA vs. EDTA: A Comparative Guide to Heavy Metal Removal Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is paramount for effective heavy metal removal in various applications, from environmental remediation to pharmaceutical development. Diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA) are two of the most commonly employed aminopolycarboxylic acids for this purpose. This guide provides an objective comparison of their heavy metal removal efficiency, supported by experimental data and detailed methodologies, to aid in the informed selection of the optimal chelating agent for your research needs.

At a Glance: Key Performance Differences

While both DTPA and EDTA are effective chelators, their performance varies depending on the specific heavy metal and the environmental conditions, particularly pH. Generally, DTPA exhibits a higher affinity for many heavy metals, as indicated by its larger stability constants.

Quantitative Comparison of Chelating Efficiency

The stability constant (Log K) is a critical measure of the strength of the interaction between a chelating agent and a metal ion. A higher Log K value indicates a more stable complex and, consequently, a greater potential for metal removal.

Metal IonDTPA Log KEDTA Log K
Cadmium (Cd²⁺)19.016.5
Lead (Pb²⁺)18.818.0
Copper (Cu²⁺)21.118.8
Mercury (Hg²⁺)26.821.5
Zinc (Zn²⁺)18.216.5
Iron (Fe³⁺)28.625.1
Nickel (Ni²⁺)20.118.4
Manganese (Mn²⁺)15.213.9

Note: Stability constants can vary slightly depending on experimental conditions such as temperature and ionic strength.

The following table summarizes the heavy metal removal percentages achieved with DTPA and EDTA from various contaminated media, as reported in different studies. It is important to note that the experimental conditions (e.g., pH, chelator concentration, contact time, and matrix) can significantly influence the removal efficiency.

Heavy MetalMatrixChelating AgentConcentrationRemoval Efficiency (%)Reference
Cadmium (Cd)Contaminated SoilDTPA1 mg/LHigher than EDTA[1]
Cadmium (Cd)Contaminated SoilEDTA2 mg/LLower than DTPA[1]
Mercury (Hg)Contaminated SoilDTPANot SpecifiedLower than EDTA
Mercury (Hg)Contaminated SoilEDTANot SpecifiedHigher than DTPA

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of DTPA and EDTA for heavy metal removal.

Determination of Stability Constants (Log K)

Objective: To quantify the affinity of a chelating agent for a specific metal ion.

Methodology: Potentiometric titration is a common method.

  • Solution Preparation: Prepare standard solutions of the metal salt, the chelating agent (DTPA or EDTA), and a strong base (e.g., NaOH) of known concentrations.

  • Titration Setup: Place a known volume of a solution containing the metal ion and the chelating agent in a beaker with a pH electrode and a stirrer.

  • Titration: Titrate the solution with the standard strong base, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The stability constant is calculated from the titration curve using specialized software or by analyzing the formation equilibria of the metal-chelate complex.

Batch Washing Experiment for Heavy Metal Removal from Soil

Objective: To assess the efficiency of a chelating agent in extracting heavy metals from a contaminated solid matrix.

Methodology:

  • Soil Preparation: Air-dry and sieve the contaminated soil to ensure homogeneity.

  • Washing Solution Preparation: Prepare solutions of DTPA and EDTA at various concentrations (e.g., 0.01 M, 0.05 M, 0.1 M). Adjust the pH of the solutions as required for the experiment.

  • Extraction: Place a known mass of the contaminated soil in a series of flasks. Add a specific volume of the chelating agent solution to each flask to achieve a desired soil-to-solution ratio (e.g., 1:10).

  • Agitation: Agitate the flasks on a mechanical shaker for a predetermined period (e.g., 2, 4, 8, 24 hours) at a constant speed and temperature.

  • Separation: After agitation, separate the solid and liquid phases by centrifugation followed by filtration.

  • Analysis: Analyze the concentration of the target heavy metal in the filtrate using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation of Removal Efficiency: The removal efficiency is calculated using the following formula: Removal Efficiency (%) = (Concentration of metal in extract / Initial concentration of metal in soil) * 100

Visualizing the Mechanisms

To better understand the processes involved in heavy metal chelation and its experimental evaluation, the following diagrams are provided.

ChelationMechanism cluster_reactants Reactants cluster_product Product HM Heavy Metal Ion (Mⁿ⁺) Complex Stable Metal-Chelate Complex HM->Complex Binds to Chelator Chelating Agent (e.g., DTPA/EDTA) Chelator->Complex Forms

Caption: General mechanism of heavy metal chelation.

ExperimentalWorkflow A Contaminated Soil Sample C Batch Washing (Soil + Chelator Solution) A->C B Prepare Chelator Solutions (DTPA & EDTA) B->C D Agitation (Mechanical Shaker) C->D E Phase Separation (Centrifugation & Filtration) D->E F Analysis of Filtrate (AAS/ICP-MS) E->F G Calculate Removal Efficiency F->G

Caption: Experimental workflow for batch washing.

Concluding Remarks

The choice between DTPA and EDTA for heavy metal removal is nuanced and depends critically on the specific application. Based on stability constants, DTPA generally forms more stable complexes with a wide range of heavy metals compared to EDTA, suggesting a higher potential removal efficiency. Experimental evidence, particularly in the context of soil remediation, supports the superiority of DTPA for certain metals like cadmium.

However, factors such as cost, biodegradability, and the presence of competing ions can also influence the selection process. For instance, EDTA is often more readily available and less expensive. It is crucial for researchers to consider all these factors and conduct preliminary studies under their specific experimental conditions to determine the most effective and appropriate chelating agent. This guide provides the foundational data and methodologies to support such an evaluation.

References

A Comparative Guide to the HPLC Validation for Diaminopropanol Tetraacetic Acid (DAPTA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Diaminopropanol Tetraacetic Acid (DAPTA), a chelating agent of interest in pharmaceutical and other scientific applications. Recognizing the challenges in DAPTA analysis due to its structural properties, this document outlines a detailed HPLC validation protocol, compares it with alternative analytical techniques, and presents supporting data to aid in method selection and implementation.

Introduction

Diaminopropanol tetraacetic acid (DAPTA) is a polyaminocarboxylic acid chelating agent. Accurate and precise quantification of DAPTA is crucial for various applications, including formulation development, stability studies, and quality control. Due to its lack of a significant chromophore, direct UV detection of DAPTA by HPLC is challenging. A common and effective strategy, as demonstrated with similar compounds like EDTA and DTPA, is the formation of a stable metal complex to enhance UV visibility. This guide will focus on the validation of an ion-pairing reversed-phase HPLC method for DAPTA analysis, following the formation of a DAPTA-metal complex, and will also briefly discuss alternative analytical approaches.

HPLC Method Validation: A Detailed Protocol

The validation of an analytical method ensures its reliability, reproducibility, and accuracy for its intended purpose. The following protocol outlines the key parameters for validating an HPLC method for DAPTA analysis.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development sample_prep Sample Preparation: DAPTA-Metal Complex Formation start->sample_prep hplc_analysis HPLC Analysis: Ion-Pairing RP-HPLC sample_prep->hplc_analysis specificity Specificity/ Selectivity hplc_analysis->specificity linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy (Recovery) hplc_analysis->accuracy precision Precision (Repeatability & Intermediate) hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness system_suitability System Suitability hplc_analysis->system_suitability validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->hplc_analysis Continuous Monitoring end End: Validated Method validation_report->end

Caption: Workflow for the validation of an HPLC method for DAPTA analysis.

Detailed Experimental Protocol for HPLC Analysis

This protocol is based on established methods for similar aminopolycarboxylic acids and should be optimized for DAPTA.

1. Sample Preparation (DAPTA-Cu(II) Complex Formation):

  • Prepare a stock solution of DAPTA in deionized water.

  • To an aliquot of the DAPTA solution, add a stoichiometric excess of a copper (II) sulfate solution.

  • Adjust the pH to ensure complete complex formation (e.g., pH 4-6).

  • Dilute the solution to the desired concentration with the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer containing an ion-pairing agent (e.g., 10 mM tetrabutylammonium hydroxide, adjusted to pH 6.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 254 nm (for the DAPTA-Cu(II) complex).

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Validation Parameters:

  • Specificity/Selectivity: Analyze placebo samples (matrix without DAPTA) to ensure no interference at the retention time of the DAPTA-metal complex.

  • Linearity and Range: Prepare a series of at least five concentrations of the DAPTA-metal complex. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy (Recovery): Spike a placebo matrix with known concentrations of DAPTA at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability under minor variations.

  • System Suitability: Before each run, inject a standard solution to check for parameters like theoretical plates, tailing factor, and retention time to ensure the chromatographic system is performing adequately.

Data Presentation: HPLC Method Validation Parameters

The following tables summarize typical acceptance criteria for HPLC method validation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)> 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% (for n≥5)

Table 2: Method Validation Performance Characteristics

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10
SpecificityNo interference from placebo at the analyte's retention time
RobustnessNo significant impact on results from minor parameter variations

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis of DAPTA and similar chelating agents.

Table 3: Comparison of Analytical Methods for Aminopolycarboxylic Acid Analysis

MethodPrincipleAdvantagesDisadvantages
Ion-Pairing HPLC-UV Separation based on polarity after complexation with a metal ion for UV detection.High precision and accuracy, robust, widely available instrumentation.[1]Indirect detection, requires derivatization (complex formation).[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives in the gas phase followed by mass-based detection.High sensitivity and selectivity, provides structural information.Requires derivatization to increase volatility, can be complex.[3]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) After separation (e.g., by HPLC), the metal from the chelate is detected.Extremely high sensitivity for the metal component, element-specific.Indirectly measures the chelating agent, expensive instrumentation.[4]
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.High separation efficiency, small sample volume.Lower concentration sensitivity compared to HPLC, potential for matrix effects.

Decision-Making Workflow for Method Selection

Method_Selection_Workflow start Start: Analytical Need for DAPTA routine_qc Routine QC Application? start->routine_qc sensitivity_req High Sensitivity Required? structural_info Structural Confirmation Needed? sensitivity_req->structural_info No icpms ICP-MS sensitivity_req->icpms Yes gcms GC-MS structural_info->gcms Yes ce Capillary Electrophoresis structural_info->ce No routine_qc->sensitivity_req No hplc Ion-Pairing HPLC-UV routine_qc->hplc Yes end End: Method Selected hplc->end gcms->end icpms->end ce->end

Caption: Decision tree for selecting an analytical method for DAPTA.

Conclusion

The validation of an HPLC method for the analysis of Diaminopropanol tetraacetic acid is critical for ensuring data quality and regulatory compliance. The ion-pairing reversed-phase HPLC approach, following complexation with a metal ion, offers a robust and reliable method for routine analysis.[2] While alternative methods like GC-MS and ICP-MS provide higher sensitivity or structural information, HPLC remains a practical choice for most quality control and research applications due to its accuracy, precision, and the widespread availability of instrumentation.[1] The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for DAPTA and other similar chelating agents.

References

A Comparative Analysis of DTPA and the Green Chelating Agent EDDS for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides an objective comparison of the performance of the traditional chelating agent Diethylenetriaminepentaacetic acid (DTPA) and the green alternative, Ethylenediamine-N,N'-disuccinic acid (EDDS), supported by experimental data and detailed protocols.

This comparison guide delves into the key performance indicators of DTPA and EDDS, including their metal ion affinity, biodegradability, and aquatic toxicity. The information presented is intended to assist in making informed decisions based on the specific requirements of your research or application.

Performance Comparison: DTPA vs. EDDS

The efficacy of a chelating agent is primarily determined by its ability to form stable complexes with metal ions. This is quantified by the stability constant (log K), where a higher value indicates a stronger and more stable complex.

Table 1: Stability Constants (log K) of DTPA and EDDS with Various Metal Ions

Metal IonDTPA (log K)EDDS (log K)
Fe(III)27.522.0
Cu(II)21.118.4
Zn(II)18.416.2
Ca(II)10.75.2
Mg(II)9.05.8

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are representative figures from scientific literature.

In addition to metal affinity, the environmental profile of a chelating agent is a significant consideration, particularly in applications with potential environmental exposure.

Table 2: Biodegradability of DTPA and EDDS

Chelating AgentTest MethodBiodegradability (%)Classification
DTPAOECD 301B< 20%Not readily biodegradable
EDDSOECD 301B> 80% (in 28 days)Readily biodegradable

The potential impact on aquatic ecosystems is another critical aspect of a chemical's environmental footprint. Acute aquatic toxicity is often assessed by determining the concentration that is lethal to 50% of a test population (LC50) over a specified period.

Table 3: Acute Aquatic Toxicity of DTPA and EDDS

Chelating AgentTest OrganismExposure TimeLC50/EC50 (mg/L)
DTPADaphnia magna (Water Flea)48 hours> 100
DTPAOncorhynchus mykiss (Rainbow Trout)96 hours> 100
EDDSDaphnia magna (Water Flea)48 hours> 100
EDDSDanio rerio (Zebrafish)96 hours> 100

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are essential. Below are protocols for key experiments used to evaluate the performance of chelating agents.

Experimental Protocol 1: Determination of Metal Chelation Capacity by Potentiometric Titration

This method is used to determine the stability constants of metal-chelator complexes.

Materials:

  • Potentiometer with a suitable ion-selective electrode (e.g., Cu²⁺ ISE for copper complexes) and a reference electrode (e.g., Ag/AgCl).

  • Standardized solutions of the metal salt (e.g., CuSO₄), the chelating agent (DTPA or EDDS), and a strong base (e.g., NaOH).

  • High-purity water.

  • Constant temperature bath.

Procedure:

  • Calibrate the ion-selective electrode using standard solutions of the metal ion.

  • Prepare a solution containing a known concentration of the metal ion and the chelating agent in a thermostated vessel.

  • Titrate the solution with the standardized strong base.

  • Record the potential (mV) and the volume of titrant added at regular intervals.

  • Plot the potential as a function of the volume of titrant to obtain a titration curve.

  • The stability constant (log K) is calculated from the titration data using appropriate software or manual calculations based on the formation equilibria of the metal-chelator complex.

Experimental Protocol 2: Assessment of Ready Biodegradability via OECD 301B (CO₂ Evolution Test)

This is a standard method to assess the ultimate biodegradability of a chemical in an aerobic aqueous medium.

Materials:

  • Aerobic microbial inoculum (e.g., from a wastewater treatment plant).

  • Mineral salt medium.

  • Test substance (DTPA or EDDS).

  • Reference substance with known biodegradability (e.g., sodium benzoate).

  • CO₂-free air supply.

  • CO₂ trapping solution (e.g., Ba(OH)₂ or NaOH).

  • Incubation bottles.

Procedure:

  • Prepare a solution of the test substance in the mineral salt medium.

  • Inoculate the solution with the microbial inoculum.

  • Set up parallel experiments with the reference substance and a blank control (inoculum only).

  • Incubate the bottles in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

  • Aerate the bottles with CO₂-free air and pass the effluent gas through the CO₂ trapping solution.

  • Periodically measure the amount of CO₂ produced by titrating the trapping solution or by using an inorganic carbon analyzer.

  • Calculate the percentage of biodegradation based on the ratio of the amount of CO₂ produced to the theoretical maximum amount of CO₂ that could be produced from the test substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.

Visualizing the Impact of Chelation on Cellular Pathways

Chelating agents play a crucial role in mitigating metal-induced oxidative stress. One of the key mechanisms of such stress is the Fenton reaction, where iron catalyzes the formation of highly reactive hydroxyl radicals.

Fenton_Reaction_Pathway cluster_stress Metal-Induced Oxidative Stress cluster_chelation Chelation Intervention Fe2 Fe²⁺ (Ferrous Iron) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction Fe3 Fe³⁺ (Ferric Iron) H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->OH_radical CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OH_radical->CellularDamage attacks Chelator Chelating Agent (DTPA or EDDS) Fe_Chelate [Fe-Chelator] Complex Chelator->Fe_Chelate sequesters Fe2_chelation Fe²⁺ Fe2_chelation->Fe_Chelate

Caption: Mechanism of chelation in preventing iron-induced oxidative stress.

The diagram above illustrates how chelating agents like DTPA and EDDS can sequester ferrous iron (Fe²⁺), preventing its participation in the Fenton reaction and thereby inhibiting the formation of damaging hydroxyl radicals.

Experimental Workflow for Comparative Analysis

A logical workflow is crucial for a comprehensive comparison of chelating agents.

Chelator_Comparison_Workflow cluster_selection Chelator Selection cluster_performance Performance Evaluation cluster_analysis Data Analysis and Comparison cluster_decision Application-Specific Decision DTPA DTPA Stability Determine Stability Constants (Potentiometric Titration) DTPA->Stability Biodegradability Assess Biodegradability (OECD 301B) DTPA->Biodegradability Toxicity Evaluate Aquatic Toxicity (LC50/EC50 Tests) DTPA->Toxicity EDDS EDDS EDDS->Stability EDDS->Biodegradability EDDS->Toxicity Comparison Comparative Analysis of Performance Data Stability->Comparison Biodegradability->Comparison Toxicity->Comparison Decision Select Optimal Chelator for Specific Application Comparison->Decision

Caption: Workflow for the comparative evaluation of chelating agents.

This workflow outlines the key experimental stages, from the initial selection of chelating agents to the final application-specific decision-making process based on a thorough comparative analysis of their performance characteristics.

Stability Showdown: DTPA vs. EDTA Complexes in Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Metal Ion Chelation Efficiency for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and scientific research, the effective chelation of metal ions is paramount for a multitude of applications, ranging from enhancing the efficacy of MRI contrast agents to mitigating metal-induced toxicity. Among the arsenal of chelating agents, Diethylenetriaminepentaacetic acid (DTPA) and Ethylenediaminetetraacetic acid (EDTA) are two of the most prominent aminopolycarboxylic acids. This guide provides an objective comparison of the stability of their respective metal complexes, supported by quantitative data and detailed experimental methodologies, to aid in the selection of the most appropriate chelator for specific research and development needs.

Unveiling the Stability Constants: A Quantitative Comparison

The stability of a metal-ligand complex is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex, indicating a stronger bond between the metal ion and the chelating agent. Generally, for a given metal ion, DTPA forms more stable complexes than EDTA.[1] This enhanced stability can be attributed to DTPA's higher denticity (the number of donor groups it uses to bind to a central metal atom) compared to EDTA.

The following table summarizes the log K values for DTPA and EDTA complexes with a range of divalent and trivalent metal ions, providing a clear quantitative comparison of their chelating strengths.

Metal IonLog K (DTPA)Log K (EDTA)
Ca²⁺10.7410.61
Mg²⁺9.308.83
Mn²⁺15.6213.81
Fe²⁺16.514.33
Co²⁺19.116.31
Ni²⁺20.218.56
Cu²⁺21.418.79
Zn²⁺18.716.50
Cd²⁺19.316.45
Pb²⁺18.817.88
Fe³⁺28.625.1
Ga³⁺23.020.3
In³⁺29.124.9
Y³⁺22.118.09
La³⁺19.815.50

Note: Stability constants can vary slightly depending on experimental conditions such as temperature, ionic strength, and pH.

Visualizing the Stability Hierarchy

The following diagram illustrates the general trend of increasing complex stability, highlighting the superior chelating ability of DTPA for a majority of the listed metal ions.

Stability_Comparison cluster_EDTA EDTA Complexes cluster_DTPA DTPA Complexes EDTA_Ca Ca²⁺ (10.61) DTPA_Ca Ca²⁺ (10.74) EDTA_Ca->DTPA_Ca Slightly Higher Stability EDTA_Mg Mg²⁺ (8.83) DTPA_Mg Mg²⁺ (9.30) EDTA_Mg->DTPA_Mg Slightly Higher Stability EDTA_Mn Mn²⁺ (13.81) DTPA_Mn Mn²⁺ (15.62) EDTA_Mn->DTPA_Mn Higher Stability EDTA_Fe2 Fe²⁺ (14.33) DTPA_Fe2 Fe²⁺ (16.5) EDTA_Fe2->DTPA_Fe2 Higher Stability EDTA_Co Co²⁺ (16.31) DTPA_Co Co²⁺ (19.1) EDTA_Co->DTPA_Co Higher Stability EDTA_Ni Ni²⁺ (18.56) DTPA_Ni Ni²⁺ (20.2) EDTA_Ni->DTPA_Ni Higher Stability EDTA_Cu Cu²⁺ (18.79) DTPA_Cu Cu²⁺ (21.4) EDTA_Cu->DTPA_Cu Higher Stability EDTA_Zn Zn²⁺ (16.50) DTPA_Zn Zn²⁺ (18.7) EDTA_Zn->DTPA_Zn Higher Stability EDTA_Cd Cd²⁺ (16.45) DTPA_Cd Cd²⁺ (19.3) EDTA_Cd->DTPA_Cd Higher Stability EDTA_Pb Pb²⁺ (17.88) DTPA_Pb Pb²⁺ (18.8) EDTA_Pb->DTPA_Pb Higher Stability EDTA_Fe3 Fe³⁺ (25.1) DTPA_Fe3 Fe³⁺ (28.6) EDTA_Fe3->DTPA_Fe3 Higher Stability Relative Stability Relative Stability Higher Stability Higher Stability Lower Stability Lower Stability cluster_EDTA cluster_EDTA cluster_DTPA cluster_DTPA

Caption: Comparison of Metal Complex Stability for EDTA and DTPA.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is crucial for understanding the thermodynamics of complex formation. Several experimental techniques are commonly employed, with potentiometric titration being one of the most robust and widely used methods.

Potentiometric Titration

Principle: This method involves monitoring the change in the concentration of a metal ion or hydrogen ion (pH) as a solution of the metal ion is titrated with the chelating agent. The stability constant is then calculated from the titration curve.

Experimental Workflow:

Potentiometric_Titration_Workflow start Start: Prepare Solutions prep_metal Prepare a standard solution of the metal salt start->prep_metal prep_ligand Prepare a standard solution of the chelating agent (DTPA or EDTA) start->prep_ligand prep_buffer Prepare a buffer solution to maintain constant ionic strength start->prep_buffer titration_setup Set up the titration cell with a pH electrode or ion-selective electrode prep_metal->titration_setup prep_ligand->titration_setup prep_buffer->titration_setup titration_process Titrate the metal ion solution with the chelating agent solution titration_setup->titration_process data_collection Record the potential (mV) or pH at regular intervals of titrant addition titration_process->data_collection data_analysis Plot the titration curve (potential/pH vs. volume of titrant) data_collection->data_analysis calculation Calculate the stability constant (log K) using appropriate software or mathematical models data_analysis->calculation end_process End: Report Stability Constant calculation->end_process

Caption: Workflow for Potentiometric Titration.

Detailed Methodology:

  • Solution Preparation:

    • A standard solution of the metal salt of interest is prepared in deionized water.

    • A standard solution of the disodium salt of DTPA or EDTA is prepared. The exact concentration is determined by standardization.

    • A background electrolyte solution (e.g., 0.1 M KNO₃ or KCl) is used to maintain a constant ionic strength throughout the experiment.

  • Titration Procedure:

    • A known volume of the metal ion solution is placed in a thermostated titration vessel.

    • The appropriate electrode (pH or ion-selective) is immersed in the solution.

    • The solution is titrated with the standardized chelating agent solution, added in small, precise increments using a burette.

    • After each addition of the titrant, the solution is allowed to equilibrate, and the potential or pH is recorded.

  • Data Analysis and Calculation:

    • The collected data is used to generate a titration curve.

    • The stability constant is calculated from the titration data by solving a series of mass-balance equations that describe the equilibria in the solution. This is typically performed using specialized computer programs that can handle complex equilibrium calculations.

Other Experimental Methods

While potentiometric titration is a primary method, other techniques can also be used to determine stability constants:

  • Spectrophotometry: This method is suitable for complexes that have a distinct absorbance spectrum. The change in absorbance upon complex formation is used to calculate the stability constant.

  • Polarography: This electrochemical technique measures the change in the half-wave potential of a metal ion upon complexation.[2] The shift in potential is related to the stability of the complex.

Conclusion

The choice between DTPA and EDTA as a chelating agent is contingent upon the specific requirements of the application. The empirical data clearly demonstrates that DTPA generally forms more stable complexes with a wide range of metal ions compared to EDTA. This superior binding affinity makes DTPA the preferred choice in scenarios demanding strong and rapid metal chelation, such as in the formulation of high-stability MRI contrast agents and in the treatment of heavy metal poisoning. However, for applications where a lower, yet effective, binding strength is sufficient, or where cost is a significant factor, EDTA remains a viable and widely used alternative. A thorough understanding of the stability constants and the underlying experimental methodologies is essential for making an informed decision that aligns with the desired therapeutic or research outcomes.

References

Performance of DPTA in Soil Washing: A Comparative Guide to Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Soil contamination with heavy metals is a significant environmental concern, posing risks to ecosystems and human health. Soil washing is a widely used remediation technique that involves the use of chelating agents to extract heavy metals from the soil matrix. Among the various chelators available, diethylenetriaminepentaacetic acid (DTPA) has shown considerable promise. This guide provides a comprehensive comparison of the performance of DTPA with other common chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and citric acid, in the context of soil washing for heavy metal removal. The information presented is supported by experimental data from various scientific studies, intended for researchers, scientists, and environmental professionals.

Quantitative Performance Comparison

The effectiveness of a chelating agent in soil washing is dependent on several factors, including the type of heavy metal, soil properties, chelator concentration, pH of the washing solution, and contact time. The following tables summarize the quantitative data from various studies, comparing the removal efficiencies of DTPA, EDTA, and citric acid for different heavy metals.

Table 1: Maximum Heavy Metal Removal Efficiencies (%) with Different Chelating Agents

Heavy MetalDTPAEDTACitric AcidOther Chelators
Cadmium (Cd) ~70-80%64.5 - 86.8%67.0%NTA: ~60%
Copper (Cu) -52.8 - 94.8%~53.8%NTA: ~40%
Lead (Pb) -62.1 - 99.4%40.8 - 64.14%NTA: ~50%
Zinc (Zn) -30.4 - 77.8%56.7%NTA: ~25%

Note: Data compiled from multiple sources. Removal efficiencies can vary significantly based on experimental conditions.

Table 2: Comparison of DTPA and EDTA for Cadmium Removal

ChelatorConcentration (mg/L)Cadmium Removal (%)
DTPA 1Highest
EDTA 2Lower than DTPA

This study highlighted that DTPA was more efficient than EDTA for cadmium removal, achieving the highest removal at a lower concentration.

Experimental Protocols

The following sections detail the typical methodologies employed in laboratory batch soil washing experiments to evaluate the performance of chelating agents.

Soil Sample Preparation
  • Collection: Soil samples are collected from the contaminated site, typically from the surface layer (e.g., 0-20 cm).

  • Preparation: The collected soil is air-dried, homogenized, and sieved (e.g., through a 2 mm sieve) to remove large debris and ensure uniformity.

  • Characterization: The soil's physicochemical properties are determined, including pH, organic matter content, particle size distribution (sand, silt, clay content), and the initial total concentration of heavy metals.

Chelating Agent Solution Preparation
  • Solutions of DTPA, EDTA, citric acid, and other chelators are prepared by dissolving the respective chemical in deionized water to achieve the desired concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).

  • The pH of the chelating agent solutions is often adjusted to a specific value using acids (e.g., HCl) or bases (e.g., NaOH) to investigate the effect of pH on removal efficiency.

Batch Washing Experiment
  • A known mass of the prepared soil sample (e.g., 10 g) is placed in a series of flasks or tubes.

  • A specific volume of the chelating agent solution is added to each flask to achieve a desired soil-to-liquid ratio (e.g., 1:10, 1:20).

  • The flasks are then agitated in a mechanical shaker at a constant speed (e.g., 150-200 rpm) for a predetermined contact time (e.g., 1, 2, 6, 12, 24 hours).

  • The temperature is typically maintained at room temperature.

Sample Analysis
  • After shaking, the soil suspension is centrifuged to separate the solid and liquid phases.

  • The supernatant (the liquid extract) is filtered (e.g., through a 0.45 µm filter).

  • The concentration of heavy metals in the filtrate is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The removal efficiency of the chelating agent is calculated using the following formula: Removal Efficiency (%) = [(Initial Metal Concentration in Soil - Final Metal Concentration in Soil) / Initial Metal Concentration in Soil] x 100

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of various factors, the following diagrams are provided.

Soil_Washing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Sample Preparation batch_washing Batch Soil Washing soil_prep->batch_washing chelator_prep Chelator Solution Preparation chelator_prep->batch_washing separation Solid-Liquid Separation batch_washing->separation analysis Heavy Metal Analysis separation->analysis calculation Removal Efficiency Calculation analysis->calculation

Figure 1: General workflow of a batch soil washing experiment.

Chelator_Efficiency_Factors cluster_factors Influencing Factors chelator_efficiency Chelator Efficiency heavy_metal Heavy Metal Type (e.g., Pb, Cd, Cu, Zn) heavy_metal->chelator_efficiency soil_properties Soil Properties (pH, OM, Texture) soil_properties->chelator_efficiency chelator_props Chelator Properties (Type, Concentration) chelator_props->chelator_efficiency experimental_cond Experimental Conditions (pH, Time, S/L Ratio) experimental_cond->chelator_efficiency

Figure 2: Factors influencing the efficiency of chelators in soil washing.

Conclusion

The selection of an appropriate chelating agent is a critical step in the successful remediation of heavy metal-contaminated soils using soil washing technology. DTPA has demonstrated high efficiency, particularly for the removal of cadmium. However, its performance, like that of other chelators such as EDTA and citric acid, is highly dependent on the specific contaminants and soil conditions. While synthetic chelators like DTPA and EDTA often exhibit higher removal efficiencies, the environmental persistence of some of these compounds is a concern. Biodegradable alternatives like citric acid, while sometimes less effective, offer a more environmentally friendly option. A thorough understanding of the interplay between the chelating agent, heavy metals, and soil characteristics, as outlined in this guide, is essential for designing effective and sustainable soil remediation strategies.

A comparative analysis of DPTA and other aminopolycarboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of DTPA and Other Aminopolycarboxylic Acids in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Aminopolycarboxylic acids (APCAs) are a class of chelating agents crucial to various scientific disciplines, from environmental science to medicine. Their ability to form stable complexes with metal ions makes them indispensable in applications ranging from heavy metal detoxification to the development of contrast agents for magnetic resonance imaging (MRI) and targeted drug delivery systems. This guide provides a comparative analysis of Diethylenetriaminepentaacetic acid (DTPA) and other prominent APCAs, including Ethylenediaminetetraacetic acid (EDTA) and Cyclohexylenediaminetetraacetic acid (CDTA), with a focus on their performance supported by experimental data.

Chemical Structures and Properties

The chelating properties of APCAs are dictated by their molecular structure, specifically the number of carboxylic acid and amine groups that can coordinate with a metal ion.

Figure 1: Chemical Structures of Common Aminopolycarboxylic Acids

G cluster_EDTA EDTA cluster_DTPA DTPA cluster_CDTA CDTA EDTA DTPA CDTA

A visual comparison of the chemical structures of EDTA, DTPA, and CDTA.

DTPA, with its three amine groups and five carboxyl groups, is an octadentate ligand, offering a higher coordination number than the hexadentate EDTA. This structural difference significantly influences the stability of the metal complexes they form.

Comparative Performance: Metal Chelation

The primary function of APCAs is to chelate metal ions. The stability of these metal-APCA complexes is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

Stability Constants with Divalent Metal Ions

The stability of complexes with divalent cations is crucial for applications such as the removal of toxic heavy metals and the delivery of essential trace elements.

Metal IonDTPA (log K)EDTA (log K)CDTA (log K)
Ca²⁺10.710.612.5
Mg²⁺9.08.710.3
Cu²⁺21.518.821.3
Zn²⁺18.416.518.7
Pb²⁺18.818.019.7
Cd²⁺19.016.519.2

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

As the data indicates, DTPA generally forms more stable complexes with divalent metal ions compared to EDTA, which can be attributed to its higher denticity. CDTA often exhibits the highest stability, likely due to the pre-organized structure imposed by the cyclohexane ring.

Stability Constants with Trivalent Metal Ions

The chelation of trivalent metal ions is particularly relevant for applications involving gadolinium (Gd³⁺) in MRI contrast agents and the removal of toxic metals like iron (Fe³⁺) and aluminum (Al³⁺).

Metal IonDTPA (log K)EDTA (log K)CDTA (log K)
Fe³⁺27.525.129.3
Al³⁺18.616.117.6
Gd³⁺22.517.4-
La³⁺19.815.5-

DTPA shows significantly higher stability constants for trivalent metal ions compared to EDTA. This is a key reason for its preference in certain applications, such as in the formulation of gadolinium-based contrast agents.

Experimental Protocols for Determining Stability Constants

The accurate determination of stability constants is paramount for comparing the efficacy of chelating agents. Potentiometric titration is a widely used and reliable method.

Potentiometric Titration Methodology

This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The change in pH upon complex formation is used to calculate the stability constant.

Figure 2: Workflow for Potentiometric Titration

G A Prepare Solutions (Metal Salt, Ligand, Standard Base, Acid) B Calibrate pH Electrode A->B C Titrate Ligand with Base B->C D Titrate Metal-Ligand Mixture with Base B->D E Record pH vs. Volume of Base C->E D->E F Data Analysis (Calculate n̄ and pL) E->F G Determine Stability Constants (log K) F->G

A simplified workflow for determining metal-chelate stability constants using potentiometric titration.

Experimental Steps:

  • Solution Preparation: Prepare stock solutions of the metal salt, the aminopolycarboxylic acid, a standardized strong base (e.g., NaOH), and a strong acid (e.g., HCl) of known concentrations.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of Ligand: Titrate a solution of the ligand and strong acid with the standard base to determine the protonation constants of the ligand.

  • Titration of Metal-Ligand Complex: Titrate a solution containing the metal salt, the ligand, and strong acid with the same standard base.

  • Data Acquisition: Record the pH of the solution after each addition of the base.

  • Calculation: Use the titration data to calculate the average number of ligands bound per metal ion (n̄) and the negative logarithm of the free ligand concentration (pL).

  • Stability Constant Determination: Plot n̄ versus pL to generate a formation curve. The stability constants (log K) can be determined from this curve using various computational methods.

Applications in Biomedical Fields

The choice of an APCA often depends on the specific requirements of the biomedical application, including the target metal ion, the required stability of the complex, and the biological environment.

MRI Contrast Agents

Gadolinium-based contrast agents (GBCAs) are widely used in MRI to enhance the visibility of internal structures. The gadolinium ion (Gd³⁺) is highly toxic in its free form and must be tightly chelated to be used safely in the body.

Figure 3: Mechanism of Action of a Gd-Based MRI Contrast Agent

G cluster_Systemic Systemic Circulation cluster_Tissue Target Tissue cluster_MRI MRI Scanner A Inject Gd-Chelate B Distribution in Body A->B C Accumulation in Target Tissue B->C D Interaction with Water Protons C->D E Shortens T1 Relaxation Time D->E F Enhanced MR Signal (Brighter Image) E->F

The process by which a gadolinium-based contrast agent enhances the MRI signal.

The efficacy of a GBCA is determined by its relaxivity (r₁), which is a measure of its ability to shorten the T1 relaxation time of water protons. Higher relaxivity leads to better image contrast.

Contrast AgentChelating LigandRelaxivity (r₁) [mM⁻¹s⁻¹] (at 20 MHz, 37°C)
Magnevist®Gd-DTPA~4.1
Omniscan®Gd-DTPA-BMA~4.3
Dotarem®Gd-DOTA~3.4

While Gd-DTPA was one of the first GBCAs to be widely used, concerns about the potential for gadolinium release in patients with renal impairment have led to the development of macrocyclic chelators like DOTA, which form more kinetically inert complexes. However, DTPA-based agents are still valuable in many clinical scenarios.

Heavy Metal Detoxification

APCAs are used in chelation therapy to treat poisoning from toxic heavy metals such as lead, mercury, and cadmium. The effectiveness of a chelating agent in this context depends on its ability to form a stable, water-soluble complex with the toxic metal that can be readily excreted from the body.

Due to its high stability constants with many heavy metals, DTPA is an effective chelating agent for the decorporation of several radionuclides and heavy metals. In comparison, EDTA is also used, particularly for lead poisoning. However, the higher stability of DTPA complexes with many toxic metals can offer a therapeutic advantage.

Targeted Drug Delivery

The ability of APCAs to chelate metals can be exploited in drug delivery systems. For instance, a drug can be conjugated to an APCA, which can then be targeted to specific tissues or cells. The release of the drug can be triggered by a change in the local environment, such as pH or the presence of a specific metal ion. While this is an active area of research, the fundamental principles of chelation and complex stability remain central to the design of such systems. The choice between DTPA, EDTA, or other APCAs would depend on the specific drug, targeting moiety, and the desired release mechanism.

Conclusion

DTPA, EDTA, and CDTA are powerful chelating agents with distinct properties that make them suitable for different applications. DTPA's high denticity and ability to form very stable complexes, particularly with trivalent metal ions, have made it a cornerstone in the development of MRI contrast agents and certain chelation therapies. While newer macrocyclic chelators may offer advantages in terms of kinetic stability for some applications, the fundamental principles of coordination chemistry and the extensive body of research on APCAs like DTPA continue to make them highly relevant to researchers, scientists, and drug development professionals. A thorough understanding of their comparative performance, based on robust experimental data, is essential for their effective and safe utilization.

A Comparative Guide to the Validation of a Titrimetric Method Using DTPA for Zinc Determination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the titrimetric method utilizing Diethylenetriaminepentaacetic acid (DTPA) for zinc determination against common spectroscopic alternatives, namely Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The content is structured to meet the needs of researchers, scientists, and drug development professionals by detailing experimental protocols, presenting validation data, and illustrating workflows.

The determination of zinc is crucial in various stages of drug development and manufacturing, from the analysis of raw materials and active pharmaceutical ingredients (APIs) to the quality control of final products. While modern spectroscopic methods are prevalent, classical titrimetry offers a cost-effective and reliable alternative. The validation of such a method is paramount to ensure its accuracy, precision, and fitness for purpose, adhering to guidelines set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]

Methodology Comparison: Titrimetry vs. Spectroscopy

The choice of an analytical method depends on various factors, including the nature of the sample, the required sensitivity, and available resources.

Parameter DTPA Titrimetric Method Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma-OES (ICP-OES)
Principle Complexometric titration where DTPA, a chelating agent, forms a stable complex with zinc ions. The endpoint is determined using a metal indicator.Measurement of the absorption of electromagnetic radiation by atomized zinc atoms from a hollow cathode lamp.Measurement of the light emitted by excited zinc atoms in a high-temperature argon plasma.
Selectivity Good, but can be susceptible to interference from other metal ions that also form complexes with DTPA. Masking agents may be required.High, as the wavelength of light absorbed is specific to the element.High, with the potential for spectral interferences from other elements in the sample matrix.
Sensitivity Typically in the mg/L (ppm) range.Can reach lower ppm to ppb levels.Generally offers the highest sensitivity, down to ppb levels.
Speed Slower, as it involves manual titration for each sample.Faster than titration, with modern instruments having autosamplers.High-throughput capabilities with autosamplers, making it the fastest for large sample batches.
Cost Low initial and operational costs. Requires basic laboratory glassware and reagents.Moderate initial instrument cost. Requires hollow cathode lamps for each element and gases.High initial instrument cost and higher operational costs due to gas consumption (e.g., argon).
Matrix Effects Can be significant, especially in complex sample matrices. pH control is crucial.Can be affected by chemical and ionization interferences.Less susceptible to chemical interferences than AAS but can have spectral and matrix effects.
Ease of Use Requires a skilled operator to accurately determine the endpoint.Relatively straightforward to operate after initial setup and calibration.Requires a well-trained operator for method development, optimization, and data interpretation.
Validation of the DTPA Titrimetric Method

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] The key validation parameters for a titrimetric assay, according to ICH Q2(R2) guidelines, are outlined below.[1][2][4][5]

Validation Parameter Acceptance Criteria (Typical) Experimental Determination
Accuracy The mean recovery should be within 98.0% to 102.0% of the true value.[1]Analysis of a certified zinc reference standard or comparison of results with a well-characterized, independent method (e.g., ICP-OES).
Precision - Repeatability (Intra-assay): Relative Standard Deviation (RSD) should be ≤ 2%. - Intermediate Precision (Inter-assay): RSD should be ≤ 3%.- Repeatability: Multiple titrations of the same homogenous sample by the same analyst on the same day. - Intermediate Precision: Analysis of the same sample on different days, by different analysts, or with different equipment.
Specificity The method should be able to accurately quantify zinc in the presence of other components (e.g., excipients, impurities).Titration of placebo samples spiked with zinc. The results should show no interference from the matrix. Potential interfering ions should be tested.
Linearity The coefficient of determination (R²) should be ≥ 0.999.[3]Titrating at least five different concentrations of zinc spanning the expected range (e.g., 80% to 120% of the target concentration).[3]
Range The range for which the method is shown to be accurate, precise, and linear.Confirmed by the linearity, accuracy, and precision studies.
Robustness No significant change in results with small, deliberate variations in method parameters.Varying parameters such as the pH of the buffer, the concentration of the indicator, and the titration speed.

Experimental Protocols

Protocol for Zinc Determination by DTPA Titration

This protocol describes a general procedure for the determination of zinc in a sample solution using a complexometric titration with DTPA.

1. Reagents and Materials:

  • Standard Zinc Solution (e.g., 1000 ppm)

  • Diethylenetriaminepentaacetic acid (DTPA) solution (e.g., 0.01 M), standardized

  • Buffer Solution (e.g., Ammonia-Ammonium Chloride buffer, pH 10)

  • Metal Indicator (e.g., Eriochrome Black T, Xylenol Orange)

  • Deionized Water

  • Burette, Pipettes, Volumetric flasks, and other standard laboratory glassware

2. Procedure:

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain a known amount of zinc and dissolve it in a suitable solvent. Dilute to a known volume in a volumetric flask.

  • Titration Setup: Rinse and fill a burette with the standardized 0.01 M DTPA solution.

  • Analyte Preparation: Pipette a known volume of the sample solution into a conical flask.

  • Buffering and Indicator: Add a sufficient amount of the buffer solution to bring the pH to the optimal range for the chosen indicator (e.g., pH 10 for Eriochrome Black T). Add a few drops of the indicator solution. The solution should develop a distinct color (e.g., wine-red with Eriochrome Black T in the presence of zinc).

  • Titration: Titrate the sample solution with the DTPA solution from the burette with constant swirling.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes sharply and permanently (e.g., from wine-red to blue for Eriochrome Black T).[6][7]

  • Calculation: Calculate the concentration of zinc in the sample based on the volume of DTPA solution consumed.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process for an analytical method.

Validation_Workflow start_end start_end process process decision decision document document start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision range_node Range precision->range_node robustness Robustness range_node->robustness check All Parameters Meet Acceptance Criteria? robustness->check report Prepare Validation Report check->report Yes revise Revise Method or Protocol check->revise No end End: Method Implementation report->end revise->protocol

Caption: Workflow for the validation of an analytical method.

References

A Comparative Guide to DTPA and Citric Acid for Heavy Metal Removal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is paramount for the effective removal of heavy metal contaminants in various applications, ranging from environmental remediation to clinical toxicology. Diethylenetriaminepentaacetic acid (DTPA) and citric acid are two prominent chelating agents frequently employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific needs.

Performance Comparison of DTPA and Citric Acid

The efficacy of DTPA and citric acid in removing heavy metals is highly dependent on the specific metal, the environmental matrix (e.g., soil, water), and the experimental conditions such as pH and chelator concentration.

Soil Remediation

Experimental evidence from soil washing and phytoextraction studies indicates that synthetic chelators like DTPA and EDTA (a structurally similar chelating agent often compared with citric acid) are generally more effective for the removal of certain heavy metals, particularly lead (Pb) and cadmium (Cd), than citric acid.[1][2] However, citric acid has shown comparable or even superior performance for other metals and can be a more environmentally benign option.

A study comparing the extraction of Cd and Pb from contaminated paddy soil found that 5 g/L of DTPA removed 52% of Cd and 51% of Pb.[2] In another study focused on phytoextraction, the addition of EDTA (a proxy for synthetic aminopolycarboxylic acid chelators like DTPA) was more effective at increasing the concentration of Cd, Pb, and Chromium (Cr) in plant shoots compared to citric acid.[1] However, at a concentration of 10 mM, citric acid treatment led to a higher total accumulation of Cd in the plant shoots than 2.5 mM EDTA, and was comparable to 10 mM EDTA, due to better plant biomass preservation with citric acid.[1]

The following table summarizes the comparative performance of these chelating agents in soil remediation studies.

Heavy MetalChelating AgentConcentrationSoil/Extractant Ratio (W/V)Shaking TimeRemoval Efficiency (%)Reference
Cadmium (Cd) DTPA5 g/L1:1030 min52%[2]
Lead (Pb) DTPA5 g/L1:1030 min51%[2]
Cadmium (Cd) EDTA5 mM--Higher shoot concentration than Citric Acid[1]
Lead (Pb) EDTA5 mM--Higher shoot concentration than Citric Acid[1]
Chromium (Cr) EDTA5 mM--Higher shoot concentration than Citric Acid[1]
Cadmium (Cd) Citric Acid10 mM--Higher shoot accumulation than 2.5 mM EDTA[1]
Wastewater and Sediment Treatment

In aqueous environments, the performance of citric acid can be more competitive. A study on the removal of heavy metals from river sediments found that citric acid demonstrated better performance than EDTA for the removal of Copper (Cu).[3] After 4 hours of washing, citric acid removed 80% of Cu(II), whereas EDTA removed 60%.[3]

Heavy MetalChelating AgentWashing TimeRemoval Efficiency (%)Reference
Copper (Cu) Citric Acid4 hours80%[3]
Copper (Cu) EDTA4 hours60%[3]

Chelation Mechanisms

The difference in performance between DTPA and citric acid stems from their distinct chemical structures and binding mechanisms.

DTPA Chelation: DTPA is a pentadentate ligand, meaning it has five donor groups (three nitrogen atoms and five carboxyl groups) that can bind to a single metal ion.[4] This allows it to form a very stable, cage-like complex with the metal ion, effectively sequestering it.

DTPA_Chelation cluster_DTPA DTPA Structure DTPA DTPA N1 N N2 N N3 N C1 COO- C2 COO- C3 COO- C4 COO- C5 COO- Complex DTPA-Metal Complex DTPA->Complex Metal Heavy Metal Ion (M²⁺) Metal->Complex Chelation

Caption: Chelation of a heavy metal ion by DTPA.

Citric Acid Chelation: Citric acid, a tricarboxylic acid with a hydroxyl group, acts as a multidentate ligand.[5] Its three carboxyl groups and one hydroxyl group can coordinate with a metal ion, forming a stable chelate ring. While effective, the resulting complex is generally less stable than that formed with DTPA, particularly for certain metal ions.[2]

Citric_Acid_Chelation cluster_CA Citric Acid Structure CA Citric Acid COOH1 COO- COOH2 COO- COOH3 COO- OH OH Complex Citric Acid-Metal Complex CA->Complex Metal Heavy Metal Ion (M²⁺) Metal->Complex Chelation

Caption: Chelation of a heavy metal ion by Citric Acid.

Experimental Protocols

The following are generalized protocols for heavy metal extraction from soil using DTPA and citric acid, based on established methodologies.[6][7][8]

DTPA Extraction Protocol

This protocol is adapted from the standardized DTPA soil test developed by Lindsay and Norvell (1978).

1. Reagent Preparation (DTPA Extracting Solution):

  • Prepare a solution containing 0.005 M DTPA, 0.01 M CaCl₂, and 0.1 M triethanolamine (TEA).

  • Dissolve 1.97 g of DTPA, 1.47 g of CaCl₂·2H₂O, and 14.92 g of TEA in approximately 900 mL of deionized water.

  • Adjust the pH of the solution to 7.3 with 1M HCl.

  • Bring the final volume to 1 L with deionized water.

2. Extraction Procedure:

  • Weigh 10.0 g of air-dried soil (passed through a 2-mm sieve) into a 125-mL conical flask.

  • Add 20.0 mL of the DTPA extracting solution to the flask.

  • Seal the flask and shake on a horizontal shaker at 120 cycles per minute for exactly 2 hours at a constant temperature (e.g., 25°C).

  • Filter the suspension through a Whatman No. 42 filter paper.

3. Analysis:

  • Analyze the filtrate for heavy metal concentrations using atomic absorption spectrophotometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Citric Acid Extraction Protocol

This is a general protocol based on methodologies from various soil washing studies.

1. Reagent Preparation (Citric Acid Solution):

  • Prepare a citric acid solution of the desired concentration (e.g., 0.1 M to 0.5 M) by dissolving the appropriate amount of citric acid monohydrate in deionized water.

  • Adjust the pH of the solution as required for the specific experimental conditions using NaOH or HCl.

2. Extraction Procedure:

  • Weigh a specified amount of air-dried soil (e.g., 2 g) into a centrifuge tube.

  • Add the citric acid solution at a specific liquid-to-solid ratio (e.g., 10:1).

  • Agitate the mixture on a shaker for a predetermined time (e.g., 24 hours).

  • Separate the liquid and solid phases by centrifugation.

3. Analysis:

  • Filter the supernatant and analyze for heavy metal concentrations using AAS or ICP-OES.

Experimental Workflow

The general workflow for comparing the efficacy of chelating agents for heavy metal removal from a solid matrix like soil is outlined below.

Experimental_Workflow start Start: Contaminated Soil Sample prep Sample Preparation (Air-dry, Sieve) start->prep split Split Sample into Subgroups prep->split dtpa DTPA Extraction split->dtpa Group 1 ca Citric Acid Extraction split->ca Group 2 control Control (e.g., Deionized Water) split->control Group 3 filter Solid-Liquid Separation (Centrifuge/Filter) dtpa->filter ca->filter control->filter analysis Analyze Liquid Phase for Heavy Metal Concentration (AAS/ICP-OES) filter->analysis results Compare Removal Efficiencies analysis->results

Caption: General workflow for comparing chelating agents.

Conclusion

Both DTPA and citric acid are effective chelating agents for the removal of heavy metals, but their performance varies depending on the specific application.

  • DTPA generally exhibits superior or comparable efficacy for the removal of Pb and Cd from contaminated soils. Its strong chelating ability forms highly stable metal complexes.

  • Citric Acid can be more effective for certain metals like copper in aqueous systems and presents a more environmentally friendly and biodegradable alternative to synthetic chelators. Its performance is often enhanced at lower pH values.

The choice between DTPA and citric acid should be guided by the target heavy metals, the nature of the contaminated medium, the desired process conditions, and environmental considerations. For applications where high removal efficiencies of lead and cadmium are critical, DTPA may be the preferred choice. For situations where biodegradability and environmental impact are primary concerns, or where copper is the main contaminant, citric acid is a strong candidate. Researchers should conduct bench-scale studies simulating their specific conditions to determine the most effective chelating agent for their needs.

References

Cross-Validation of Diethylenetriaminepentaacetic Acid (DPTA)-Based Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and biomedical research, the selection of appropriate analytical methods is paramount for ensuring data accuracy, reliability, and reproducibility. Diethylenetriaminepentaacetic acid (DPTA) is a chelating agent frequently complexed with metals like gadolinium (Gd) to create contrast agents for Magnetic Resonance Imaging (MRI)-based analytical techniques. The validation of these methods, particularly through comparison with established alternatives, is crucial for their adoption in clinical and preclinical studies.

This guide provides an objective comparison of DPTA-based analytical methods with other techniques, supported by experimental data and detailed protocols. Analytical method development and validation are essential to guarantee the identity, strength, quality, and purity of drug substances and products.[1] The process typically involves generating a validation protocol, executing the lab work, and summarizing the findings in a report, which is often included in regulatory filings like Investigational New Drug (IND) applications.[1]

Understanding Cross-Validation in Analytical Methods

In the context of this guide, "cross-validation" refers to the rigorous comparative evaluation of a DPTA-based analytical method against other recognized techniques to assess its performance and suitability for a specific application. This is distinct from, but complementary to, statistical cross-validation, which assesses a predictive model's ability to generalize to new data by partitioning data into training and testing sets.[2] A robust analytical method must be scientifically sound and fit for its intended purpose, with key performance characteristics such as specificity, precision, and accuracy being thoroughly evaluated.[3]

Application 1: Assessment of Liver Function

One prominent application of DPTA-based methods is the use of gadolinium ethoxybenzyl DPTA (Gd-EOB-DTPA)-enhanced MRI for functional liver assessment. This non-invasive technique provides insights into liver health, which can be cross-validated against traditional, blood-based biomarkers.

Methodology Comparison
  • DPTA-Based Method: Gd-EOB-DTPA-enhanced MRI is used to determine the Functional Liver Imaging Score (FLIS) and the Liver-to-Kidney Enhancement Ratio (LKER) during the hepatobiliary phase (HBP).[4] FLIS is a composite score based on liver parenchymal enhancement, biliary excretion, and portal vein appearance, while LKER is a quantitative measure of signal intensity.[4]

  • Alternative Methods: Standard clinical assessments for liver function include the Platelet-Albumin-Bilirubin (PALBI) grade and the Aspartate Aminotransferase/Platelet Ratio Index (APRI) , both calculated from laboratory blood tests.[4]

The following workflow illustrates the process of liver function assessment using the Gd-EOB-DTPA MRI method.

cluster_MRI Gd-EOB-DTPA MRI Protocol cluster_Analysis Image Analysis & Scoring cluster_Validation Cross-Validation Patient Patient with Chronic Liver Disease Injection Administer Gd-EOB-DTPA Patient->Injection MRI Acquire Hepatobiliary Phase (HBP) MR Images Injection->MRI ROI Measure Liver & Kidney Signal Intensity (ROI) MRI->ROI Features Assess HBP Imaging Features (Enhancement, Excretion, Portal Vein) MRI->Features LKER Calculate LKER ROI->LKER FLIS Determine FLIS Features->FLIS Compare Correlate Imaging & Lab Scores LKER->Compare Imaging Data FLIS->Compare Imaging Data Blood Collect Blood Sample Lab Calculate APRI & PALBI Scores Blood->Lab Lab->Compare

Caption: Workflow for liver function assessment and cross-validation.
Quantitative Data Comparison

The correlation between the MRI-based metrics and the laboratory-based scores provides a quantitative measure of cross-validation. A study involving 86 patients with chronic liver disease or cirrhosis yielded the following results.[4]

Performance Metric FLIS (MRI) LKER (MRI)
Correlation with APRI (r-value) -0.327 (Weak Negative)-0.308 (Weak Negative)
Correlation with PALBI (r-value) -0.495 (Moderate Negative)-0.554 (Moderate Negative)
Significance (p-value vs. APRI) p = 0.02p = 0.004
Significance (p-value vs. PALBI) p = 0.001p = 0.0001

Source: Demirşah A. C., GÜNDOĞDU E., Current Medical Imaging, 2025.[4]

The data shows that both FLIS and LKER have a statistically significant negative correlation with PALBI and APRI, indicating that as liver dysfunction worsens (higher PALBI/APRI scores), the MRI-based functional scores decrease. The correlation is moderate with PALBI, suggesting that these imaging biomarkers can effectively validate liver dysfunction.[4]

Application 2: Quantification of Glycosaminoglycans (GAGs)

DPTA-based methods can also be applied in oncology research to non-invasively quantify GAGs, which are components of the extracellular matrix that can change during cancer progression. This imaging technique can be compared to traditional, more invasive biochemical assays.

Methodology Comparison
  • DPTA-Based Method: This technique uses a charged gadolinium-DPTA complex, Gd(DTPA)2-, and T1 relaxation mapping with MRI to quantify GAG concentrations.[5] The mobile ions of the contrast agent distribute in tissue relative to the local GAG concentration, allowing for measurement via changes in T1 relaxation time.[5]

  • Alternative Methods: Traditional alternatives include biochemical assays like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , which require tissue biopsies or cell lysates to directly measure specific molecules.

The workflow for GAG quantification using the Gd-DTPA MRI method is outlined below.

cluster_Prep Sample Preparation cluster_MRI MRI Acquisition cluster_Calc Quantification Culture 3D Cell Culture (e.g., Hollow Fiber Bioreactor) Wash Wash Culture with Gd(DTPA)2- Contrast Agent Culture->Wash MRI_Scan Perform T1 Relaxation Mapping (Inversion Recovery Pulse Sequence) Wash->MRI_Scan T1_Map Generate T1-calculated Images MRI_Scan->T1_Map Calc_Gd Quantify Gd(DTPA)2- Concentration T1_Map->Calc_Gd Calc_GAG Calculate GAG Concentration (Modified Electrochemical Equilibrium Theory) Calc_Gd->Calc_GAG Result GAG Concentration Value Calc_GAG->Result DPTA Novel Method (e.g., DPTA-Based MRI) Data_DPTA Quantitative Results (e.g., LKER, GAG Value) DPTA->Data_DPTA Standard Established Method (e.g., Lab Test, ELISA) Data_Standard Quantitative Results (e.g., PALBI, Concentration) Standard->Data_Standard Validation Cross-Validation (Correlation & Comparison) Data_DPTA->Validation Data_Standard->Validation

References

Safety Operating Guide

Proper Disposal and Safe Handling of Diaminopropanol Tetraacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for laboratory professionals on the safe disposal and handling of Diaminopropanol tetraacetic acid, ensuring operational safety and regulatory compliance.

This document provides a comprehensive overview of the essential procedures for the proper disposal and safe handling of Diaminopropanol tetraacetic acid (DPTA). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the protection of the environment. The following information is intended for researchers, scientists, and drug development professionals who may handle this compound.

Chemical and Physical Properties

A summary of the key quantitative data for Diaminopropanol tetraacetic acid is presented in the table below. This information is crucial for a comprehensive understanding of the compound's characteristics.

PropertyValue
Molecular Formula C11H18N2O9
Molecular Weight 322.27 g/mol
Melting Point 194 °C (decomposes)[1]
Boiling Point 460.9°C (estimate)[1]
Density 1.3839 g/cm³ (estimate)[1]
pKa 1.39±0.10 (Predicted)[1]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Safe handling of Diaminopropanol tetraacetic acid in a laboratory setting is paramount to prevent exposure and ensure a safe working environment. The following protocols should be strictly followed:

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to protect the skin.

Hygiene Practices:

  • Avoid eating, drinking, or smoking in areas where Diaminopropanol tetraacetic acid is handled.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Remove contaminated clothing and wash it before reuse.

Disposal Plan: Step-by-Step Procedures

The disposal of Diaminopropanol tetraacetic acid must be conducted in compliance with all local, state, and federal regulations. As a chelating agent, its disposal requires careful consideration to prevent environmental contamination.

Step 1: Waste Identification and Segregation

  • All waste containing Diaminopropanol tetraacetic acid, including unused product, contaminated labware, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Containerization and Labeling

  • Use a compatible, leak-proof container for waste collection.

  • The container must be labeled with the words "Hazardous Waste," the full chemical name "Diaminopropanol tetraacetic acid," and a clear description of the contents.

  • Keep the container securely closed except when adding waste.

Step 3: Storage

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Professional Disposal

  • The disposal of chemical waste such as Diaminopropanol tetraacetic acid must be handled by a licensed and certified hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will ensure that the disposal is carried out in accordance with all regulatory requirements.

  • Never dispose of Diaminopropanol tetraacetic acid down the drain or in the regular trash.

Spill Response Protocol

In the event of a spill, follow these procedures to ensure a safe and effective cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up with the available resources. For large or unknown spills, contact your EHS department immediately.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the appropriate personal protective equipment as outlined above.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material, such as sand or vermiculite, to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the hazardous waste container along with the spilled chemical.

  • Report the Incident: Report the spill to your supervisor and EHS department, as required by your institution's policies.

DPTA_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Disposal Pathway start Start: Handling DPTA ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - N95 Respirator (if dust) start->ppe Always handling Handle in a well-ventilated area (e.g., chemical fume hood) ppe->handling waste_gen Generate DPTA Waste (e.g., unused chemical, contaminated items) handling->waste_gen collect_waste Collect waste in a designated, labeled hazardous waste container waste_gen->collect_waste segregate Segregate from incompatible waste streams collect_waste->segregate store_waste Store container in a secure Satellite Accumulation Area (SAA) segregate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs professional_disposal Licensed hazardous waste contractor disposes of waste in compliance with regulations contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Workflow for the safe handling and proper disposal of Diaminopropanol tetraacetic acid.

References

Personal protective equipment for handling Diaminopropanol tetraacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Diaminopropanol tetraacetic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

When handling Diaminopropanol tetraacetic acid, immediate and appropriate use of Personal Protective Equipment (PPE) is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[1][2][3]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[2][4] Ensure gloves are regularly inspected for tears or holes before use.
Lab Coat or Chemical-Resistant ApronWear a lab coat to protect skin and personal clothing. For tasks with a significant splash hazard, a chemical-resistant apron over the lab coat is recommended.[3][5]
Full-Coverage Clothing and Closed-Toe ShoesLong pants and closed-toe shoes are required to protect against accidental spills.[2][3][4]
Respiratory Protection NIOSH-Approved RespiratorUse a respirator if working in a poorly ventilated area or if dusts may be generated.[1][5] The specific type of respirator should be determined by a workplace hazard assessment.

Hazard Summary

Diaminopropanol tetraacetic acid presents several potential health hazards upon exposure.

Hazard TypeDescription
Eye Irritation Causes serious eye irritation.[1]
Skin Irritation May cause skin irritation.[1]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]

Handling and Storage Protocol

Proper handling and storage are crucial to maintaining the chemical's integrity and preventing accidental exposure.

Handling:

  • Ventilation: Always handle Diaminopropanol tetraacetic acid in a well-ventilated area, such as a chemical fume hood.[6]

  • Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid form of the chemical.

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[6]

  • Spill Management: In case of a spill, evacuate the area. For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[7]

Storage:

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of Diaminopropanol tetraacetic acid and any solutions containing it as hazardous chemical waste. Do not pour down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.[7]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling Diaminopropanol tetraacetic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Hazard Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Chemical Waste F->G H Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of Diaminopropanol Tetraacetic Acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DHPTA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DHPTA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.